2-(3-Fluorophenyl)thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSBUYUEZGMSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Fluorophenyl)thiophene (CAS: 58861-49-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Fluorophenyl)thiophene is a fluorinated aromatic heterocyclic compound that belongs to the family of substituted thiophenes. The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] The introduction of a fluorine atom onto the phenyl ring can significantly modulate the compound's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This document provides a comprehensive technical overview of this compound, including its chemical properties, a detailed synthetic protocol, and its potential applications in drug discovery and development, with a focus on its role as a versatile building block.
Physicochemical and Safety Data
Quantitative data for this compound is summarized in the table below. While some specific physical properties for the 3-fluoro isomer are not extensively reported in the literature, data from commercial suppliers and analogous compounds provide a reliable profile.
| Property | Value | Reference |
| CAS Number | 58861-49-7 | [4] |
| Molecular Formula | C₁₀H₇FS | [4] |
| Molecular Weight | 178.23 g/mol | [4] |
| Physical Form | Liquid | [4] |
| Boiling Point | 256.3 ± 15.0 °C at 760 mmHg | [4] |
| Purity | Typically ≥95% | [4][5] |
| Storage Temperature | 4°C under nitrogen | [4] |
| InChI Key | NNSBUYUEZGMSGR-UHFFFAOYSA-N | [4][5] |
Safety Information: [4]
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261, P280, P302+P352, P305+P351+P338.
-
GHS Pictogram: GHS07 (Harmful)
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of 2-arylthiophenes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a thiophene derivative and a phenylboronic acid. Below is a detailed, representative experimental protocol for the synthesis of this compound.
Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
2-Bromothiophene
-
3-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add 2-bromothiophene (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
To this mixture, add a degassed solvent system of toluene, ethanol, and water in a 4:1:1 ratio.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a liquid.
-
Workflow Diagram:
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are crucial for the structural confirmation of this compound. While specific spectra are not widely available in the public domain, they can be obtained from commercial suppliers upon request. The expected spectral features would include:
-
¹H NMR: Aromatic proton signals in the characteristic regions for both the thiophene and the 3-fluorophenyl rings.
-
¹³C NMR: Resonances corresponding to the ten carbon atoms of the molecule, with the carbon atoms attached to fluorine exhibiting characteristic splitting.
-
IR Spectroscopy: Absorption bands corresponding to C-H stretching of the aromatic rings, C=C stretching, and a strong band for the C-F bond.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 178.23 g/mol .
Applications in Drug Discovery and Development
Thiophene-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][6]
While the specific biological activity of this compound is not yet extensively documented, its structural similarity to known bioactive molecules suggests its potential as a valuable intermediate in drug discovery programs. For instance, the isomeric compound, 2-(4-fluorophenyl)thiophene, is a key intermediate in the synthesis of Canagliflozin , an SGLT2 inhibitor used for the treatment of type 2 diabetes.[3] This highlights the potential of fluorophenylthiophene scaffolds in targeting metabolic disorders.
The 3-fluoro substitution pattern offers a different electronic and steric profile compared to the 4-fluoro isomer, which could lead to novel interactions with biological targets. Researchers can utilize this compound as a starting material to synthesize a library of derivatives for screening against various enzymes and receptors.
Potential Signaling Pathway Involvement:
Thiophene derivatives have been implicated in a multitude of signaling pathways. For example, some thiophene-based compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[6]
Given the structural features of this compound, it could serve as a scaffold for developing novel inhibitors of kinases, proteases, or other enzymes where a substituted aromatic moiety is crucial for binding.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its synthesis via Suzuki-Miyaura cross-coupling is well-established and efficient. While specific biological data for this compound is currently limited, the known applications of its isomers and the broader class of thiophene derivatives suggest significant potential for its use in the development of novel therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the applications of this promising compound. Further investigation into its biological activities and the synthesis of its derivatives is warranted to fully unlock its therapeutic potential.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. innospk.com [innospk.com]
- 4. This compound | 58861-49-7 [sigmaaldrich.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 2-(3-Fluorophenyl)thiophene
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the CAS Number 58861-49-7, is a heterocyclic aromatic compound.[1][2] Its structure, featuring a thiophene ring substituted with a fluorophenyl group, makes it a valuable building block in medicinal chemistry and materials science. Thiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6] This document provides a comprehensive overview of the known , detailed experimental protocols for their determination, and relevant biological context for drug development professionals.
Physicochemical Properties
The key are summarized in the table below. These parameters are critical for predicting the compound's behavior in various chemical and biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇FS | [2] |
| Molecular Weight | 178.23 g/mol | [7] |
| Physical Form | Liquid | |
| Boiling Point | 256.3 ± 15.0 °C (at 760 mmHg) | [7] |
| Melting Point | Data not available | |
| Density | Data not available | |
| logP (calculated) | ~4.3 (for related bromo-derivative) | [8] |
| pKa | Not applicable in aqueous media | |
| Purity | ≥95% (commercially available) | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of a compound like this compound are provided below.
Determination of Boiling Point (Micro Method)
The boiling point is a fundamental physical property that indicates purity. The capillary method is suitable for small sample quantities.[9][10][11][12][13]
Apparatus:
-
Thiele tube or melting point apparatus
-
Thermometer (-10 to 300 °C range)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., paraffin or silicone oil)
-
Heating source (e.g., Bunsen burner or hot plate)
Procedure:
-
Add a few milliliters of the liquid sample, this compound, into the small test tube.
-
Place the capillary tube, with its sealed end facing up, into the liquid.
-
Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
Place the assembly into the Thiele tube containing the heating oil. The top of the sample should be below the oil level.
-
Gently heat the side arm of the Thiele tube.[9] Convection currents will ensure uniform heat distribution.
-
Observe the capillary tube. As the temperature rises, trapped air will bubble out.
-
When a continuous and rapid stream of bubbles emerges from the capillary's open end, stop heating.
-
The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[9] Record this temperature.
Determination of Solubility (Qualitative)
Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.
Apparatus:
-
Small test tubes
-
Graduated pipettes
-
Vortex mixer
Solvents:
-
Deionized Water
-
5% Sodium Hydroxide (NaOH) solution
-
5% Hydrochloric Acid (HCl) solution
-
An organic solvent (e.g., Diethyl Ether or Hexane)
Procedure:
-
Place approximately 0.1 mL of this compound into four separate, labeled test tubes.[14]
-
To the first tube, add 3 mL of deionized water in portions, shaking vigorously after each addition.[14] Observe if the compound dissolves.
-
If insoluble in water, proceed to test its solubility in 5% NaOH and 5% HCl using the same method.[14]
-
In the final test tube, test the solubility in an organic solvent like diethyl ether.
-
Record the compound as "soluble" (forms a homogeneous solution), "partially soluble," or "insoluble" (forms two distinct phases) for each solvent.[15] Based on its nonpolar structure, this compound is expected to be insoluble in water but soluble in nonpolar organic solvents.
Determination of Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and bioavailability. The shake-flask method is the gold standard for experimental determination.[16]
Apparatus:
-
Separatory funnel or glass vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare solutions of 1-octanol and water (or a suitable buffer like PBS, pH 7.4) and pre-saturate them by mixing them together for 24 hours and then separating the layers.[17]
-
Dissolve a precisely weighed amount of this compound in the pre-saturated 1-octanol.
-
Add a known volume of the pre-saturated aqueous phase to create a specific volume ratio (e.g., 1:1 or 1:2).
-
Agitate the mixture in a mechanical shaker at a constant temperature until equilibrium is reached (typically for several hours).
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC).[17]
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base. For this compound, the thiophene ring is extremely weakly acidic, and the molecule lacks common ionizable functional groups. Therefore, a measurable pKa in the standard aqueous pH range (1-13) is not expected. The following protocol is for compounds with ionizable groups.
Apparatus:
-
Potentiometer with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure (Potentiometric Titration):
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[18]
-
Dissolve a known amount of the compound in a solvent (e.g., water or a water-cosolvent mixture).
-
Place the solution in a beaker on a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution by adding small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound or 0.1 M HCl for a basic compound).[19]
-
Record the pH after each addition of the titrant, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[19][20]
Logical & Biological Context
Workflow for Physicochemical Characterization
The systematic determination of physicochemical properties is a critical first step in the evaluation of any new chemical entity. The following diagram illustrates a logical workflow for this process.
Physicochemical Property Determination Workflow
Biological Relevance: SGLT2 Inhibition Pathway
While this compound itself may not have direct biological activity, its structural isomer, 2-(4-Fluorophenyl)thiophene, is a known intermediate in the synthesis of Canagliflozin, a potent Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor. SGLT2 inhibitors are a class of drugs used to treat type 2 diabetes with proven cardiorenal benefits.[21][22][23] Understanding the pathway they target is crucial for professionals in drug development.
The SGLT2 transporter is primarily located in the proximal convoluted tubule of the kidney and is responsible for reabsorbing approximately 90% of the glucose from the glomerular filtrate back into the bloodstream.[23]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS 58861-49-7 [matrix-fine-chemicals.com]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Thiophene, 2-(3-fluorophenyl)- | 58861-49-7 [amp.chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. phillysim.org [phillysim.org]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. scribd.com [scribd.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.ws [chem.ws]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. applications.emro.who.int [applications.emro.who.int]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. ahajournals.org [ahajournals.org]
- 23. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
2-(3-Fluorophenyl)thiophene molecular weight and formula
An In-depth Technical Guide on 2-(3-Fluorophenyl)thiophene
This guide provides an overview of the fundamental physicochemical properties of this compound, a compound of interest to researchers and professionals in the fields of chemical synthesis and drug development.
Core Molecular Data
The essential molecular characteristics of this compound are summarized below. This information is critical for stoichiometric calculations, analytical characterization, and interpretation of experimental results.
| Property | Value |
| Molecular Formula | C₁₀H₇FS |
| Molecular Weight | 178.23 g/mol |
| CAS Number | 58861-49-7 |
The molecular formula, C₁₀H₇FS, precisely defines the elemental composition of the molecule.[1][2][3] The molecular weight of 178.23 g/mol is a critical parameter for converting between mass and moles in experimental protocols.[1][4] The unique CAS number, 58861-49-7, serves as a universal identifier for this specific chemical substance.[1][2]
Logical Relationship of Molecular Properties
The following diagram illustrates the hierarchical relationship between the compound's name, its elemental composition (molecular formula), and its resulting molecular weight.
References
An In-depth Technical Guide to the Synthesis of 2-(3-Fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis routes for 2-(3-fluorophenyl)thiophene, a valuable building block in medicinal chemistry and materials science. The document focuses on established palladium-catalyzed cross-coupling reactions, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in the successful synthesis of this target molecule.
Introduction
This compound is an aromatic heterocyclic compound that incorporates both a thiophene and a fluorinated phenyl ring. This structural motif is of significant interest in drug discovery, as the fluorine atom can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Furthermore, the thiophene ring is a well-known bioisostere for the benzene ring, offering a scaffold with distinct electronic and steric properties. The efficient and scalable synthesis of this compound is therefore a key objective for chemists working in pharmaceutical and materials research. This guide will focus on the most prevalent and effective synthetic strategies, primarily the Suzuki-Miyaura cross-coupling reaction.
Core Synthesis Routes
The most common and versatile methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions. These reactions form a carbon-carbon bond between a thiophene precursor and a 3-fluorophenyl precursor. The three main strategies are:
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., a boronic acid or its ester) with an organohalide. For the synthesis of this compound, this typically involves the reaction of 2-bromothiophene with 3-fluorophenylboronic acid.
-
Stille Coupling: This method utilizes an organotin compound (organostannane) as the nucleophilic partner to couple with an organohalide.
-
Negishi Coupling: In this approach, an organozinc reagent is coupled with an organohalide.
Among these, the Suzuki-Miyaura coupling is often preferred due to the commercial availability and relative stability of the boronic acid reagents, as well as the generally high yields and functional group tolerance of the reaction.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from established procedures for similar aryl-thiophene couplings.
Synthesis of this compound via Suzuki-Miyaura Coupling
This procedure details the reaction between 2-bromothiophene and 3-fluorophenylboronic acid.
Materials and Reagents:
-
2-Bromothiophene
-
3-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiophene (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) or potassium phosphate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). To this mixture, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate, to afford pure this compound.
Data Presentation
The following table summarizes typical quantitative data for the Suzuki-Miyaura synthesis of this compound, based on analogous reactions reported in the literature.
| Parameter | Value | Reference/Comment |
| Reactants | ||
| 2-Bromothiophene | 1.0 eq | Starting material |
| 3-Fluorophenylboronic acid | 1.1 - 1.5 eq | Coupling partner |
| Catalyst | ||
| Pd(PPh₃)₄ | 1 - 5 mol% | Other palladium catalysts can be used |
| Base | ||
| K₂CO₃ or K₃PO₄ | 2.0 eq | Essential for transmetalation |
| Solvent | ||
| 1,4-Dioxane/Water | 4:1 (v/v) | Other solvent systems are possible |
| Reaction Conditions | ||
| Temperature | 80 - 100 °C | |
| Reaction Time | 12 - 24 h | Monitored by TLC or GC-MS |
| Yield | ||
| Isolated Yield | 70 - 90% | Dependent on specific conditions and purification |
Mandatory Visualizations
Diagram of the Suzuki-Miyaura Coupling Pathway
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
Navigating the Spectral Landscape of 2-(3-Fluorophenyl)thiophene: A Technical Guide
For Immediate Release
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for 2-(3-Fluorophenyl)thiophene. These predictions are based on the analysis of spectral data for 2-phenylthiophene and known substituent effects of a fluorine atom on a benzene ring.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H-3' | ddd | 7.45 | J(H-F) = 9.8, J(H-H) = 7.8, 1.2 |
| H-5 | dd | 7.40 | J(H-H) = 5.1, 1.1 |
| H-2' | ddd | 7.35 | J(H-H) = 7.8, 1.8, J(H-F) = 1.8 |
| H-6' | dt | 7.30 | J(H-H) = 7.8, J(H-F) = 1.2 |
| H-4 | dd | 7.25 | J(H-H) = 3.6, 1.1 |
| H-4' | dddd | 7.05 | J(H-F) = 8.2, J(H-H) = 7.8, 2.4, 1.2 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-5' | 163.0 (d, ¹J(C-F) = 245 Hz) |
| C-2 | 143.5 |
| C-1' | 136.5 (d, ³J(C-F) = 8 Hz) |
| C-3' | 130.0 (d, ³J(C-F) = 8 Hz) |
| C-4 | 128.0 |
| C-5 | 127.5 |
| C-3 | 124.5 |
| C-6' | 122.0 (d, ⁴J(C-F) = 3 Hz) |
| C-2' | 114.5 (d, ²J(C-F) = 21 Hz) |
| C-4' | 113.0 (d, ²J(C-F) = 22 Hz) |
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules like this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
2. Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.
-
The spectrometer should be locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range of 0 to 200 ppm.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Visualizing Molecular Structure and NMR Correlations
The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound and the key through-bond correlations expected in its NMR spectra.
Caption: Chemical structure of this compound.
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-(3-Fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of 2-(3-Fluorophenyl)thiophene using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The document outlines the expected spectral data, provides comprehensive experimental protocols, and visualizes the analytical workflow and molecular fragmentation pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization of similar small molecule compounds.
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic rings and the carbon-fluorine bond.
The following table summarizes the predicted characteristic infrared absorption bands for this compound. The assignments are based on established group frequency correlations for substituted thiophenes and aromatic compounds.[1][2][3][4][5]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretching (Thiophene and Phenyl Rings)[1][2] |
| 1600 - 1585 | Medium - Weak | Aromatic C=C Ring Stretching (Phenyl Ring)[1] |
| 1500 - 1400 | Strong - Medium | Aromatic C=C Ring Stretching (Thiophene and Phenyl Rings)[1] |
| 1250 - 1000 | Strong | C-F Stretching (Aromatic)[3] |
| 900 - 675 | Strong | C-H Out-of-Plane Bending (Aromatic)[1] |
| ~800 | Medium | C-S Stretching (Thiophene Ring) |
This protocol describes the acquisition of an FT-IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique.
Materials:
-
This compound (solid sample)
-
FT-IR Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the surface of the ATR crystal with a lint-free wipe moistened with the cleaning solvent.
-
Allow the crystal to air dry completely.
-
Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.[6]
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal using a clean spatula.[6]
-
Lower the ATR pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[6]
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum in terms of absorbance or transmittance.
-
Perform any necessary baseline corrections or smoothing.
-
Label the significant peaks with their corresponding wavenumbers.
-
-
Cleaning:
-
Retract the pressure arm and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.
-
Clean the crystal surface thoroughly with a lint-free wipe moistened with the cleaning solvent.
-
Mass Spectrometry Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable method.
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions. The molecular formula is C₁₀H₇FS, with a monoisotopic mass of approximately 178.03 Da.
| m/z (Daltons) | Relative Intensity | Proposed Fragment Ion |
| 178 | High | [M]⁺ (Molecular Ion) |
| 133 | Medium | [M - CHS]⁺ |
| 108 | Medium | [C₇H₅F]⁺ |
| 95 | Low | [C₆H₄F]⁺ |
| 77 | Low | [C₆H₅]⁺ |
This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization.
Materials and Instrumentation:
-
This compound
-
High-purity volatile solvent (e.g., dichloromethane or ethyl acetate)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
A suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column)
-
High-purity helium carrier gas
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent.
-
Transfer the solution to an autosampler vial.
-
-
GC-MS Instrument Setup:
-
Gas Chromatograph Conditions: [7][8]
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer Conditions: [7]
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40-400
-
Solvent Delay: 3-5 minutes (to prevent the solvent peak from damaging the detector).
-
-
-
Data Acquisition:
-
Inject the sample into the GC-MS system.
-
The instrument control software will acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the TIC.
-
Analyze the mass spectrum of this peak to determine the molecular ion and identify the major fragment ions.
-
Compare the obtained spectrum with a library of mass spectra (if available) for confirmation.
-
Visualizations of Experimental Workflows and Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures and the proposed fragmentation of the target molecule.
Caption: Experimental workflow for FT-IR analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Proposed MS fragmentation of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
The Influence of Fluorination on the Electronic Structure of Phenylthiophenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylthiophenes are a significant class of organic conjugated materials, forming the backbone of numerous innovations in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of devices based on these materials is intrinsically linked to their molecular electronic structure, particularly the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Fine-tuning these electronic properties is a key objective in the design of new materials for enhanced device efficiency and stability.
One of the most effective strategies for modulating the electronic structure of phenylthiophenes is through fluorination. The introduction of fluorine atoms onto the phenyl ring can profoundly alter the molecule's properties due to fluorine's high electronegativity and the strength of the carbon-fluorine bond. This technical guide provides an in-depth analysis of the electronic structure of fluorinated phenylthiophenes, presenting key quantitative data, detailed experimental protocols for their characterization, and visualizations of relevant chemical and computational workflows.
The Impact of Fluorination on Electronic Properties
Fluorination of the phenyl ring in phenylthiophene derivatives has several predictable and significant effects on their electronic structure. The strong electron-withdrawing nature of fluorine atoms leads to a general lowering of both the HOMO and LUMO energy levels.[1][2] This stabilization of the frontier molecular orbitals can be advantageous for several reasons:
-
Improved Air Stability: Lowering the HOMO level can make the material more resistant to oxidation, leading to longer device lifetimes.
-
Enhanced Electron Injection/Transport: A lower LUMO level can facilitate electron injection from common electrodes and improve electron transport in n-type semiconductor applications.
-
Increased Open-Circuit Voltage in OPVs: In organic solar cells, a lower HOMO level of the donor material can lead to a larger open-circuit voltage (Voc), a key parameter for overall power conversion efficiency.[3]
Table 1: Photophysical Properties of Fluorinated Phenylthiophene Derivatives in Solvents of Varying Polarity [4][5]
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| MOT ¹ | Cyclohexane | 361 | 407 | 46 | 0.85 |
| Toluene | 365 | 425 | 60 | 0.76 | |
| Dichloromethane | 367 | 453 | 86 | 0.72 | |
| Acetonitrile | 365 | 460 | 95 | 0.65 | |
| DMSO | 371 | 473 | 102 | 0.58 | |
| DMAT ² | Cyclohexane | 398 | 437 | 39 | 0.62 |
| Toluene | 405 | 475 | 70 | 0.55 | |
| Dichloromethane | 410 | 545 | 135 | 0.35 | |
| Acetonitrile | 408 | 570 | 162 | 0.15 | |
| DMSO | 416 | 599 | 183 | 0.05 |
¹MOT: 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile ²DMAT: 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile
As evidenced in the table, both compounds exhibit a significant bathochromic (red) shift in their emission spectra with increasing solvent polarity, indicative of a more pronounced intramolecular charge transfer (ICT) character in the excited state.[4][5] The larger Stokes shift observed for DMAT, which possesses a stronger electron-donating dimethylamino group compared to the methoxy group of MOT, highlights the enhanced ICT in this molecule.
Experimental Protocols
Synthesis of Fluorinated Phenylthiophenes via Suzuki Coupling
A common and versatile method for synthesizing fluorinated phenylthiophenes is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction forms a carbon-carbon bond between a thiophene-boronic acid (or ester) and a fluorinated aryl halide.
Materials:
-
Thiophene-2-boronic acid
-
1-bromo-4-fluorobenzene (or other fluorinated aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
Catalyst Preparation: In a round-bottom flask, dissolve palladium(II) acetate and triphenylphosphine in toluene under an inert atmosphere (argon or nitrogen). Stir the mixture at room temperature for 15-20 minutes to form the active Pd(PPh₃)₄ catalyst.
-
Reaction Setup: To the flask containing the catalyst, add thiophene-2-boronic acid, 1-bromo-4-fluorobenzene, and a 2M aqueous solution of potassium carbonate.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure fluorinated phenylthiophene.
Caption: Catalytic cycle of the Suzuki cross-coupling reaction for the synthesis of fluorinated phenylthiophenes.
Characterization of Electronic Properties
UV-Visible and Fluorescence Spectroscopy
These techniques are fundamental for probing the electronic transitions and photophysical properties of the synthesized compounds.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare dilute solutions of the fluorinated phenylthiophene in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.
-
UV-Vis Measurement: Record the absorption spectra of the solutions over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorption (λabs) corresponds to the energy of the S₀ → S₁ electronic transition.
-
Fluorescence Measurement: Excite the sample at its λabs and record the emission spectrum. The wavelength of maximum emission (λem) provides information about the energy of the S₁ → S₀ transition.
-
Quantum Yield Determination: Measure the fluorescence quantum yield (ΦF) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.
Instrumentation:
-
Potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).
Procedure:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: Dissolve the fluorinated phenylthiophene in the electrolyte solution at a concentration of approximately 1-5 mM.
-
Measurement: Place the three electrodes in the analyte solution and apply a scanning potential. Record the resulting current to obtain a voltammogram.
-
Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (E₁/₂ (Fc/Fc⁺) = 0.38 V vs. Ag/AgCl in acetonitrile):
-
EHOMO (eV) = -[Eox - E₁/₂ (Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = -[Ered - E₁/₂ (Fc/Fc⁺) + 4.8]
-
Computational Modeling: Density Functional Theory (DFT)
DFT calculations are a powerful tool for predicting and understanding the electronic structure of molecules.
Software:
-
Gaussian, ORCA, or other quantum chemistry software packages.
Workflow:
-
Molecular Geometry Optimization: Build the molecular structure of the fluorinated phenylthiophene. Perform a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: From the optimized structure, calculate the energies of the frontier molecular orbitals (HOMO and LUMO).
-
Simulated Spectra: Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum, which can be compared with experimental data.
Caption: A typical workflow for DFT calculations of the electronic properties of fluorinated phenylthiophenes.
Applications in Organic Electronics
The tunable electronic properties of fluorinated phenylthiophenes make them highly attractive for a range of applications in organic electronics.
Organic Field-Effect Transistors (OFETs): The enhanced stability and potential for improved charge transport make these materials promising for use as the active semiconductor layer in OFETs. The charge transport in these materials typically occurs via a hopping mechanism between adjacent molecules in the solid state.
Caption: Schematic of charge hopping transport in an organic semiconductor.
Organic Solar Cells (OSCs): In OSCs, fluorinated phenylthiophenes can be used as either electron donor or acceptor materials. The working principle of a bilayer organic solar cell involves several key steps from light absorption to charge collection.
Caption: Working principle of a bilayer organic solar cell.
Conclusion
Fluorination is a powerful and versatile strategy for modulating the electronic structure of phenylthiophenes. By systematically introducing fluorine atoms, researchers can fine-tune the HOMO and LUMO energy levels, thereby enhancing material stability and optimizing performance in a variety of organic electronic devices. This guide has provided an overview of the key electronic effects of fluorination, detailed experimental protocols for the synthesis and characterization of these materials, and visual representations of important underlying processes. As the demand for high-performance organic electronic materials continues to grow, the rational design of fluorinated phenylthiophenes will undoubtedly play a crucial role in advancing the field.
References
- 1. Collection - Synthesis of Fluorinated Polythienothiophene-co-benzodithiophenes and Effect of Fluorination on the Photovoltaic Properties - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 2. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 2-(3-Fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2-(3-Fluorophenyl)thiophene, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines established methodologies for determining these critical physicochemical properties. It includes detailed experimental protocols for solubility assessment and stability testing under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. Furthermore, this guide presents illustrative data from closely related analogs to provide a predictive framework. Visual workflows and logical diagrams are included to facilitate the practical application of these protocols in a research and development setting.
Introduction
This compound is a substituted aromatic heterocyclic compound with potential applications in the synthesis of pharmaceuticals and organic electronic materials. The presence of the fluorophenyl and thiophene moieties suggests a lipophilic character, which has significant implications for its behavior in both chemical and biological systems. A thorough understanding of its solubility in various solvents is crucial for reaction optimization, purification, formulation development, and in vitro/in vivo testing. Similarly, its chemical stability under different environmental conditions (e.g., pH, temperature, light, and oxidative stress) dictates its shelf-life, storage requirements, and potential degradation pathways, which is critical for ensuring the quality, safety, and efficacy of any resulting product.
This guide details the standard experimental procedures for quantitatively determining the solubility and assessing the stability of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇FS | - |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 256.3 ± 15.0 °C at 760 mmHg | [2] |
| Storage Temperature | 4°C, under nitrogen | [2] |
Solubility
Illustrative Solubility Data of a Related Compound
To provide a practical reference, Table 2 presents hypothetical solubility data for a structurally similar compound, which can be used as a starting point for solvent selection in experimental studies.
Table 2: Illustrative Quantitative Solubility of a Phenylthiophene Analog
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Alcohols | Methanol | 25 | > 200 (Miscible) | Shake-Flask |
| Ethanol | 25 | > 200 (Miscible) | Shake-Flask | |
| Isopropanol | 25 | > 200 (Miscible) | Shake-Flask | |
| Ketones | Acetone | 25 | > 200 (Miscible) | Shake-Flask |
| Esters | Ethyl Acetate | 25 | > 200 (Miscible) | Shake-Flask |
| Chlorinated | Dichloromethane | 25 | > 200 (Miscible) | Shake-Flask |
| Chloroform | 25 | > 200 (Miscible) | Shake-Flask | |
| Ethers | Tetrahydrofuran (THF) | 25 | > 200 (Miscible) | Shake-Flask |
| Aprotic Polar | Acetonitrile (ACN) | 25 | > 200 (Miscible) | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | > 200 (Miscible) | Shake-Flask | |
| Aqueous | Water | 25 | < 0.1 | Shake-Flask |
Disclaimer: The data in this table is illustrative for a related compound and should not be taken as experimentally determined values for this compound.
Experimental Protocol for Solubility Determination
The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. For a liquid like this compound, the determination will focus on miscibility or saturation concentration in aqueous and semi-aqueous systems.
Objective: To determine the solubility of this compound in a range of pharmaceutically and chemically relevant solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, DMSO)
-
Glass vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Pipettes and syringes with filters
Procedure:
-
Preparation of Solutions: Add an excess amount of this compound to a vial containing a known volume of the test solvent. For organic solvents where miscibility is expected, a visual determination can be made by adding the compound dropwise to the solvent and observing for any phase separation. For aqueous solutions, a supersaturated mixture is prepared.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation or sedimentation of any undissolved compound. For fine suspensions, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) can be used.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant, ensuring no undissolved material is taken. Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method. Analyze the sample by HPLC to determine the concentration of this compound.
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.
Visualization of Solubility Determination Workflow
Caption: Workflow for Solubility Determination.
Stability
Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.
Forced Degradation Studies
Forced degradation studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without complete destruction of the molecule.
Table 3: Illustrative Stability Data of a Phenylthiophene Analog under Forced Degradation
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60°C | ~5% | Hydroxylated species |
| Basic Hydrolysis | 0.1 M NaOH | 8 h | 60°C | ~10% | Ring-opened products |
| Oxidative | 3% H₂O₂ | 24 h | 25°C | ~15% | Sulfoxide, Sulfone |
| Thermal | Dry Heat | 7 days | 80°C | < 2% | Not significant |
| Photolytic | ICH Q1B Option 2 | - | 25°C | ~8% | Dimeric products |
Disclaimer: The data in this table is illustrative for a related compound and should not be taken as experimentally determined values for this compound.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
pH meter
-
Forced degradation chamber (for temperature and humidity control)
-
Photostability chamber
-
HPLC-UV and HPLC-MS systems
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: To the sample solution, add an equal volume of 0.1 M HCl. Keep the mixture at 60°C and withdraw samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Basic Hydrolysis: To the sample solution, add an equal volume of 0.1 M NaOH. Keep the mixture at 60°C and withdraw samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: To the sample solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature and withdraw samples at various time points.
-
Thermal Degradation: Place the solid compound (if applicable) or a solution in a temperature-controlled oven at 80°C. Analyze samples at various time points.
-
Photostability: Expose the compound in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. Peak purity analysis should be performed. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in structure elucidation.
Visualization of Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be postulated.
Caption: Potential Degradation Pathways.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Although specific experimental data for this compound is scarce, the provided protocols for solubility determination and forced degradation studies are based on established scientific principles and regulatory guidelines. The illustrative data and workflows serve as a practical resource for researchers to design and execute their own studies, enabling a comprehensive characterization of this important chemical entity. Accurate determination of these properties is indispensable for the successful development of new pharmaceuticals and materials.
References
Theoretical and Computational Explorations of Thiophene Derivatives: A Technical Guide for Drug Discovery and Materials Science
Introduction
Thiophene and its derivatives represent a cornerstone in heterocyclic chemistry, underpinning the development of a wide array of pharmaceuticals and advanced materials.[1][2][3][4][5][6] Their unique electronic and structural properties, largely attributable to the presence of a sulfur atom within the five-membered aromatic ring, make them versatile scaffolds in medicinal chemistry and materials science.[1][6] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate thiophene derivatives, offering insights for researchers, scientists, and drug development professionals. The content herein synthesizes key findings from recent studies, focusing on data-driven analysis and detailed experimental and computational protocols. Thiophene-containing compounds have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][5][6][7] Notably, several FDA-approved drugs incorporate the thiophene moiety, highlighting its significance in pharmaceutical research.[1][8]
Core Theoretical and Computational Approaches
The investigation of thiophene derivatives heavily relies on a suite of computational techniques that elucidate their electronic structure, reactivity, and potential as therapeutic agents or functional materials. These methods provide a rational basis for designing novel compounds with desired properties.
Density Functional Theory (DFT)
DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules.[9][10] It is widely applied to study the physicochemical properties of thiophene derivatives. Key parameters calculated using DFT include:
-
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding a molecule's reactivity and electronic properties.[10][11][12] The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.[10][11][12]
-
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index, derived from HOMO and LUMO energies, provide insights into the global reactivity of the molecule.[11][12]
-
Spectroscopic Properties: DFT can be used to simulate and predict various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis, which are essential for the characterization of newly synthesized compounds.[9][12]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14][15][16] In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as a thiophene derivative, to the active site of a target protein.[13][14][15][16] The results are often expressed as a docking score, which estimates the binding energy.[14][16]
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[17][18][19][20] By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby guiding lead optimization.[17][18][19][20]
Data Presentation: A Comparative Summary
The following tables summarize quantitative data from various studies on thiophene derivatives, providing a comparative overview of their biological activities and computational properties.
Table 1: Molecular Docking Scores and Biological Activity of Thiophene Derivatives
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Experimental Activity (IC50, µM) | Reference |
| Thiophene-2-amidoxime Scaffold | Cyclooxygenase-2 (COX-2) | Varies | Varies | [13] |
| Thiophene-2-amidoxime Scaffold | Tumor Necrosis Factor-alpha (TNF-α) | Varies | Varies | [13] |
| 3-Substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones | Lactate Dehydrogenase (LDH) | -127 to -171 (MolDock Score) | Potent inhibitors | [14] |
| Phenylethylamine derivatives of thiophene | S. aureus tyrosyl-tRNA synthetase | Highest binding affinity | - | [15] |
| Thiophene sulfonamide derivatives (7a–7s) | Enoyl acyl carrier protein reductase (InhA) | -6 to -12 | - | [16] |
| Thiophene-based oxadiazole, triazole, and thiazolidinone derivatives | Human carbonic anhydrase IX (CA IX) | Varies (S-score) | GI50 in µM to sub-µM range | [2] |
Table 2: DFT Calculated Properties of Thiophene Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Global Hardness (η) | Global Softness (s) | Reference |
| Thiophene | - | - | Highest | Highest | Lowest | [11] |
| 2,5-diphenylthiophene | - | - | Lowest | Lowest | Highest | [11] |
| Thiophene sulfonamide derivative 3 | - | - | Highest | - | - | [12] |
| Thiophene sulfonamide derivative 7 | - | - | Lowest | - | - | [12] |
| Amino thiophene-2-carboxamide 7a-c | Highest | - | Highest | - | - | [10] |
| Methyl thiophene-2-carboxamide 5a-c | Lowest | - | Lowest | - | - | [10] |
Experimental and Computational Protocols
This section provides detailed methodologies for key experiments and computational studies cited in the literature.
Computational Protocol: Density Functional Theory (DFT) Calculations
-
Software: Gaussian 09W, GaussView 6.0, and UCA-FUKUI V 2.0 packages are commonly used.[7]
-
Method: The B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) is a widely employed method.[7][10]
-
Basis Set: A standard 6–311++G(d,p) or 6-311G(d,p) basis set is often utilized for geometry optimization and frequency calculations.[7][9]
-
Properties Calculated:
-
Analysis: Natural Bond Orbital (NBO) analysis can be performed to understand intramolecular interactions.[7] Fukui functions are calculated to identify reactive sites for nucleophilic and electrophilic attacks.[7]
Computational Protocol: Molecular Docking
-
Software: Various software packages are available, such as AutoDock, Glide, and MolDock.[14][16]
-
Preparation of Receptor:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure.
-
The active site is defined based on the co-crystallized ligand or literature information.
-
-
Preparation of Ligand:
-
The 2D structure of the thiophene derivative is drawn using a chemical drawing tool and converted to a 3D structure.
-
The ligand is energy-minimized using a suitable force field.
-
-
Docking Simulation:
-
The prepared ligand is docked into the defined active site of the receptor.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site.
-
-
Analysis of Results:
-
The docking results are analyzed based on the docking score, which represents the predicted binding affinity.
-
The binding poses are visualized to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Experimental Protocol: Synthesis of Thiophene Derivatives (General Example)
A common method for synthesizing substituted thiophenes is the Gewald reaction.[3][5]
-
Reactants: An active methylene compound (e.g., a ketone or nitrile), an α-halocarbonyl compound, and elemental sulfur are used in the presence of a base.
-
Procedure:
-
The active methylene compound and the α-halocarbonyl compound are dissolved in a suitable solvent (e.g., ethanol, DMF).
-
A base (e.g., morpholine, triethylamine) is added to the mixture.
-
Elemental sulfur is then added, and the reaction mixture is stirred at room temperature or heated.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
-
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Lines: Human cancer cell lines such as HepG-2 (liver cancer) and HCT-116 (colon cancer) are commonly used.[7]
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the synthesized thiophene derivatives for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The cells are incubated for another few hours, during which viable cells convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the study of thiophene derivatives.
Caption: A flowchart illustrating the computational drug discovery workflow for thiophene derivatives.
Caption: A workflow diagram for the synthesis and characterization of thiophene derivatives.
Conclusion
The synergy between theoretical calculations and experimental studies is paramount in advancing the field of thiophene chemistry. Computational methods such as DFT, molecular docking, and QSAR provide invaluable predictive power, enabling the rational design of novel thiophene derivatives with tailored properties for applications in drug discovery and materials science. This guide has provided a consolidated resource of quantitative data, detailed protocols, and visual workflows to aid researchers in this dynamic and impactful area of study. The continued application of these computational tools promises to accelerate the discovery and development of next-generation thiophene-based compounds.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 3. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalwjarr.com [journalwjarr.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. | Semantic Scholar [semanticscholar.org]
- 9. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives [mdpi.com]
- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. ovid.com [ovid.com]
- 18. ovid.com [ovid.com]
- 19. A QSAR Study on Some Thiophene Derivatives Acting as Anti-HCV Age...: Ingenta Connect [ingentaconnect.com]
- 20. researchgate.net [researchgate.net]
Health and Safety Data for 2-(3-Fluorophenyl)thiophene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available health and safety data for the chemical compound 2-(3-Fluorophenyl)thiophene. The information is compiled for professionals in research, discovery, and drug development to ensure safe handling and to inform risk assessments. This document summarizes key hazard information, outlines standardized experimental protocols for safety evaluation, and presents the data in a structured format for ease of use.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory irritation. It is also recognized as being very toxic to aquatic life with long-lasting effects.
GHS Hazard Summary
The following table summarizes the GHS hazard and precautionary statements for this compound. This information is critical for the safe handling, storage, and disposal of the material.
| GHS Classification | Hazard Statement (H-Code) | Description |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation. |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1) | H410 | Very toxic to aquatic life with long lasting effects. |
| GHS Precautionary Statements | Code | Description |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| P391 | Collect spillage. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Hazard Communication Workflow
The following diagram illustrates the logical workflow for communicating the hazards associated with this compound, from identification to safe disposal.
Caption: Hazard Communication Workflow for this compound.
Toxicological Data
The toxicological profile of thiophene and its derivatives suggests that the liver and nervous system can be potential target organs. The metabolism of thiophenes can lead to the formation of reactive intermediates.
Experimental Protocols for Hazard Assessment
The determination of the health and safety hazards of chemical substances like this compound follows internationally recognized and standardized experimental protocols. The most common guidelines are those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Skin Irritation/Corrosion Testing
The potential for skin irritation is typically assessed using the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) .
Methodology Overview:
-
Test System: The albino rabbit is the traditional test animal.
-
Procedure: A small area of the animal's skin is clipped free of fur. The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to the skin under a gauze patch.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored according to a standardized scale.
-
Classification: The substance is classified as a skin irritant if it produces a mean score of ≥ 2.3 but < 4.0 for erythema or edema in at least 2 of 3 tested animals.
The following diagram outlines the general workflow for an in vivo skin irritation test.
Caption: Workflow for OECD 404 Acute Dermal Irritation Test.
Eye Irritation/Corrosion Testing
The potential for eye irritation is assessed using the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .
Methodology Overview:
-
Test System: The albino rabbit is the standard test animal.
-
Procedure: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The effects are scored using a standardized system.
-
Classification: A substance is classified as an eye irritant based on the severity and reversibility of the observed effects.
Respiratory Irritation Assessment
The assessment of respiratory irritation (classified as STOT SE 3) is more complex and can involve a variety of methods, including in vivo studies in rodents that measure changes in breathing patterns upon exposure. In recent years, in vitro methods using reconstructed human respiratory tract models are also being employed to reduce animal testing.
Aquatic Toxicity
The classification of this compound as very toxic to aquatic life with long-lasting effects (H410) indicates that this substance can cause significant harm to aquatic organisms even at low concentrations and that it persists in the environment. Standardized tests for aquatic toxicity include:
-
Acute toxicity to fish: OECD Test Guideline 203
-
Acute toxicity to daphnia: OECD Test Guideline 202
-
Toxicity to algae: OECD Test Guideline 201
These tests typically involve exposing the organisms to a range of concentrations of the test substance and determining the concentration that causes a specific effect (e.g., mortality, immobilization, or growth inhibition) in 50% of the test population (EC50 or LC50).
Safe Handling and First Aid
Based on the hazard profile, the following safe handling procedures and first aid measures are recommended:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat or other protective clothing.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most complete and up-to-date information before handling this chemical.
From Coal Tar to Cutting-Edge Therapeutics: An In-depth Technical Guide to the Discovery and History of Aryl-Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and evolution of aryl-substituted thiophenes. From their serendipitous discovery in coal tar to their current prominence in medicinal chemistry and materials science, this document details the pivotal moments and synthetic strategies that have shaped our understanding and application of this important class of heterocyclic compounds. This guide offers detailed experimental protocols for key reactions, presents quantitative data for a range of derivatives, and illustrates the intricate signaling pathways influenced by these molecules, serving as an essential resource for researchers in drug discovery and development.
The Serendipitous Discovery of Thiophene
The story of thiophene, the parent scaffold of aryl-substituted thiophenes, begins in 1882 with Viktor Meyer.[1][2] While demonstrating the indophenin test for benzene, which involved mixing crude benzene with isatin and sulfuric acid to produce a blue dye, Meyer observed that highly purified benzene failed to give this characteristic color reaction.[1][2] This led him to deduce the presence of an impurity in coal tar-derived benzene that was responsible for the blue color.[2][3] Meyer successfully isolated this sulfur-containing heterocycle and named it "thiophene."[1][3] This discovery laid the foundation for over a century of research into thiophene and its derivatives.[2] Thiophenes and their derivatives are naturally found in petroleum and coal tar.[3][4][5]
The Evolution of Aryl-Substituted Thiophene Synthesis
The journey from thiophene to its more complex aryl-substituted counterparts has been marked by the development of a diverse array of synthetic methodologies. These methods can be broadly categorized into classical ring-forming reactions and modern cross-coupling strategies.
Classical Ring-Forming Syntheses
The earliest approaches to aryl-substituted thiophenes involved the construction of the thiophene ring from acyclic precursors already bearing the desired aryl substituents.
First reported in 1884, the Paal-Knorr synthesis is a foundational method for the preparation of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[6][7] For thiophene synthesis, a 1,4-dicarbonyl compound is treated with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[7][8][9][10] The synthesis of 2,5-diarylthiophenes is a classic example of this methodology.
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Diphenylthiophene
-
Materials: 1,4-diphenyl-1,4-butanedione, Phosphorus pentasulfide (P₄S₁₀), anhydrous solvent (e.g., toluene or xylene).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-diphenyl-1,4-butanedione (1.0 eq) and the anhydrous solvent.
-
Carefully add phosphorus pentasulfide (0.5 eq) in portions. Caution: The reaction is exothermic and may evolve hydrogen sulfide (H₂S), a toxic gas. The reaction should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 2,5-diphenylthiophene.
-
Developed by Karl Gewald in 1966, this multicomponent reaction provides an efficient route to polysubstituted 2-aminothiophenes.[11][12] The reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base, typically a secondary amine like morpholine or piperidine.[11][12] This method is particularly useful for synthesizing 2-amino-4-arylthiophenes.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
-
Materials: Acetophenone, Ethyl cyanoacetate, Elemental sulfur, Morpholine, Ethanol.
-
Procedure:
-
In a round-bottom flask, combine acetophenone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of morpholine (0.1-0.2 eq).
-
Stir the mixture at room temperature or warm gently to 40-50 °C.
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from ethanol.
-
The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylates from α,β-acetylenic esters and thioglycolic acid derivatives.[13] This method has been adapted for the synthesis of various aryl-substituted thiophenes.[14][15][16][17][18][19][20]
Experimental Protocol: Fiesselmann Synthesis of Methyl 5-Aryl-3-hydroxythiophene-2-carboxylate
-
Materials: Methyl 3-arylpropiolate, Methyl thioglycolate, Potassium tert-butoxide, Anhydrous THF.
-
Procedure:
-
To a solution of methyl thioglycolate (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide (2.2 eq) portion-wise.
-
Stir the resulting suspension for 15-20 minutes at 0 °C.
-
Add a solution of methyl 3-arylpropiolate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
-
Modern Palladium-Catalyzed Cross-Coupling Methods
The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl and heteroaryl compounds, including aryl-substituted thiophenes.[7][21][22] These methods allow for the direct formation of a carbon-carbon bond between a thiophene ring and an aryl group.
The Suzuki-Miyaura coupling, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is a versatile reaction that couples an organoboron compound with an organic halide or triflate.[15] This reaction is widely used for the synthesis of aryl-substituted thiophenes due to its mild reaction conditions and the commercial availability of a wide range of boronic acids.[10][23][24][25]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
-
Materials: 2-Bromothiophene, Phenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., 1,4-dioxane/water or toluene).
-
Procedure:
-
To a Schlenk flask, add 2-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitored by GC-MS or TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-phenylthiophene.
-
The Stille coupling involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex.[26][27] While the toxicity of organotin reagents is a drawback, the Stille reaction is highly tolerant of a wide range of functional groups.[26][28]
Experimental Protocol: Stille Coupling of 2-Iodothiophene with Phenyltributylstannane
-
Materials: 2-Iodothiophene, Phenyltributylstannane, Palladium catalyst (e.g., Pd(PPh₃)₄), Anhydrous solvent (e.g., toluene or DMF).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-iodothiophene (1.0 eq) and phenyltributylstannane (1.1 eq) in the anhydrous solvent.
-
Add the palladium catalyst (0.01-0.05 eq).
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the mixture and dilute it with an organic solvent.
-
Wash the solution with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
Quantitative Data of Representative Aryl-Substituted Thiophenes
The following tables summarize the physical and spectroscopic data for a selection of aryl-substituted thiophenes synthesized via the methods described above.
| Compound | Synthesis Method | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-Phenylthiophene | Suzuki-Miyaura | 85-95 | 42-43 | 7.65 (d, 2H), 7.39 (t, 2H), 7.30 (t, 1H), 7.25 (m, 2H) | 144.3, 134.5, 129.1, 128.0, 127.5, 125.9, 124.8, 123.2 |
| 2,5-Diphenylthiophene | Paal-Knorr | 70-80 | 152-154 | 7.62 (d, 4H), 7.38 (t, 4H), 7.27 (t, 2H), 7.25 (s, 2H) | 142.8, 134.4, 129.1, 127.6, 126.0, 124.0 |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Gewald | 75-85 | 98-100 | 7.40-7.25 (m, 5H), 6.55 (s, 1H), 5.95 (br s, 2H), 4.25 (q, 2H), 1.35 (t, 3H) | 167.2, 161.0, 143.5, 136.2, 128.9, 127.8, 126.5, 107.1, 98.9, 59.8, 14.7 |
| Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate | Fiesselmann | 60-70 | 85-87 | 9.85 (s, 1H), 7.60 (d, 2H), 7.40 (t, 2H), 7.30 (t, 1H), 7.15 (s, 1H), 3.90 (s, 3H) | 170.5, 162.1, 140.2, 132.8, 129.2, 128.5, 125.8, 115.4, 105.6, 52.1 |
Aryl-Substituted Thiophenes in Drug Discovery: Targeting Signaling Pathways
The structural similarity of the thiophene ring to the phenyl ring, a concept known as bioisosterism, has made aryl-substituted thiophenes privileged scaffolds in drug discovery.[29] They are found in a number of FDA-approved drugs and are actively being investigated for their potential to modulate various biological targets, particularly protein kinases involved in cancer and inflammatory diseases.[29]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][2][3][6][23] Dysregulation of this pathway is a hallmark of many cancers. Several aryl-substituted thiophene derivatives have been developed as potent and selective inhibitors of PI3K (Phosphoinositide 3-kinase), a key upstream kinase in this pathway.[2][5]
Targeting the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to stress and inflammation.[8][11][13][14] Overactivation of this pathway is implicated in inflammatory diseases and cancer. Aryl-substituted thiophenes have been designed as inhibitors of p38α MAPK, a key enzyme in this pathway.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. icmpp.ro [icmpp.ro]
- 8. assaygenie.com [assaygenie.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. researchgate.net [researchgate.net]
- 13. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nobelprize.org [nobelprize.org]
- 16. BJOC - Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction [beilstein-journals.org]
- 17. Synthesis of aryl-substituted thieno[3,2- b]thiophene derivatives and their use for N,S-heterotetracene construction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. "Electrochemical Syntheses of Aryl-Substituted Benzothiophenes and Phen" by Li-Yuan Lan, Yang-Ye Jiang et al. [jelectrochem.xmu.edu.cn]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 22. rroij.com [rroij.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. download.e-bookshelf.de [download.e-bookshelf.de]
- 25. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. researchgate.net [researchgate.net]
- 28. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 29. dev.spectrabase.com [dev.spectrabase.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3-Fluorophenyl)thiophene via Suzuki Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed protocol for the synthesis of 2-(3-Fluorophenyl)thiophene, a valuable building block in medicinal chemistry and materials science. The procedure involves the palladium-catalyzed cross-coupling of 2-bromothiophene with 3-fluorophenylboronic acid. The described methodology is based on established and reliable Suzuki coupling conditions, offering a reproducible route to the target compound.
Reaction Principle
The synthesis of this compound is achieved through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organohalide (2-bromothiophene) with an organoboron compound (3-fluorophenylboronic acid) in the presence of a base. The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to yield the desired biaryl product and regenerate the active palladium(0) catalyst.
Experimental Protocol
This section details a representative experimental procedure for the synthesis of this compound.
Materials:
-
2-Bromothiophene (1.0 eq)
-
3-Fluorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene (5 mL per mmol of 2-bromothiophene)
-
Water (1 mL per mmol of 2-bromothiophene)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiophene (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add toluene and water to the flask.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 85-90 °C and stir vigorously for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford the pure this compound.
Data Presentation
The following table summarizes typical quantitative data for the Suzuki coupling reaction to synthesize this compound and analogous compounds. Yields can vary based on the specific substrates and precise reaction conditions.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 |
| 2 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 85-90 | 12 | Good |
| 3 | 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good[2] |
| 4 | 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 85-90 | - | Good |
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of OLED Emitter Materials Utilizing 2-(3-Fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of novel Organic Light-Emitting Diode (OLED) emitter materials derived from 2-(3-fluorophenyl)thiophene. The inclusion of a fluorinated phenyl group on the thiophene core is a strategic approach to modulate the electronic properties of the resulting emitter, potentially leading to enhanced device performance, such as improved efficiency, color purity, and operational stability.
Synthetic Strategy Overview
The proposed synthesis involves a two-step process to construct a donor-acceptor molecule suitable for use as an OLED emitter. The this compound moiety acts as a core component, which is first functionalized through bromination to enable subsequent cross-coupling. This is followed by a Suzuki-Miyaura cross-coupling reaction to introduce a hole-transporting (donor) unit, such as a carbazole derivative.
Experimental Protocols
2.1. Step 1: Synthesis of 2-Bromo-5-(3-fluorophenyl)thiophene
This protocol describes the regioselective bromination of this compound at the 5-position of the thiophene ring using N-bromosuccinimide (NBS).
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-bromo-5-(3-fluorophenyl)thiophene.
2.2. Step 2: Suzuki-Miyaura Coupling for the Synthesis of the Target Emitter
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-5-(3-fluorophenyl)thiophene with a suitable boronic acid derivative, for instance, (9-phenyl-9H-carbazol-3-yl)boronic acid, to yield the final emitter molecule.
Materials:
-
2-Bromo-5-(3-fluorophenyl)thiophene (from Step 1)
-
(9-phenyl-9H-carbazol-3-yl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Ethanol
-
Water, deionized
-
Schlenk flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 2-bromo-5-(3-fluorophenyl)thiophene (1 equivalent), (9-phenyl-9H-carbazol-3-yl)boronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final OLED emitter.
Quantitative Data Presentation
Due to the novelty of OLED emitters directly derived from this compound, specific performance data is not available in published literature. However, the following table presents representative data for high-efficiency green and blue OLEDs employing thiophene-based donor-acceptor emitters to provide a benchmark for expected performance.
| Emitter Type | Host Material | Max. EQE (%) | Max. Luminance (cd/m²) | CIE (x, y) | Emission Color | Reference |
| Thiophene-Carbazole Derivative | CBP | 15.5 | > 10,000 | (0.32, 0.61) | Green | Fictional Data |
| Fluoro-substituted Thiophene Emitter | mCP | 12.8 | > 8,000 | (0.15, 0.25) | Blue | Fictional Data |
| Thiophene-Triarylamine Polymer | PFO | 8.5 | > 5,000 | (0.35, 0.58) | Green-Yellow | Fictional Data |
| D-π-A Thienothiophene Emitter | TCTA | 10.6 | 752 | (0.16, 0.51) | Green | [1] |
Note: The data in the first three rows is illustrative and based on typical performance of similar classes of materials. The fourth row is from a published study on a related thienothiophene emitter.
OLED Device Fabrication and Structure
A standard protocol for the fabrication of a solution-processed OLED device is outlined below. The synthesized emitter would typically be incorporated into the emissive layer (EML).
Protocol for OLED Fabrication:
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal.
-
Hole Transport Layer (HTL) Deposition: On top of the HIL, spin-coat a solution of a hole-transporting material such as TPD or mCP in a suitable solvent and anneal.
-
Emissive Layer (EML) Deposition: Spin-coat a solution of the synthesized emitter doped into a host material (e.g., CBP) onto the HTL and anneal.
-
Electron Transport Layer (ETL) Deposition: Thermally evaporate an electron-transporting material, such as TPBi, onto the EML in a high-vacuum chamber.
-
Electron Injection Layer (EIL) and Cathode Deposition: Subsequently, thermally evaporate a thin layer of lithium fluoride (LiF) followed by a layer of aluminum (Al) to form the cathode.
References
Application of 2-(3-Fluorophenyl)thiophene in Organic Photovoltaics: Application Notes and Protocols
The broader search on fluorinated thiophene derivatives in OPVs indicates a general strategy of using fluorination to enhance photovoltaic performance. Fluorine's high electronegativity can lower the HOMO and LUMO energy levels of conjugated polymers, which often leads to a higher open-circuit voltage (Voc) in the resulting solar cell devices. Additionally, fluorination can promote intermolecular interactions and lead to more ordered molecular packing in the solid state, which can improve charge carrier mobility and thus the short-circuit current density (Jsc).
While the principles of using fluorinated building blocks are well-established, the absence of specific data for 2-(3-Fluorophenyl)thiophene prevents the creation of detailed application notes and protocols as requested. There are no available data to populate performance tables or to detail specific experimental procedures for device fabrication using this particular compound.
Therefore, this document will provide a generalized protocol and application notes based on common practices for similar thiophene-based polymers in organic photovoltaics. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of this compound, rather than a report on its established applications.
General Application Notes for Fluorinated Thiophene-Based Polymers in OPVs
Incorporating fluorinated phenylthiophene monomers, such as this compound, into conjugated polymers for organic photovoltaics can be a promising strategy for enhancing device performance. The fluorine substituent on the phenyl ring is expected to influence the electronic properties and morphology of the resulting polymer.
Key Potential Benefits:
-
Energy Level Tuning: The electron-withdrawing nature of the fluorine atom can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. A deeper HOMO level can lead to a higher open-circuit voltage (Voc) in a bulk heterojunction solar cell when paired with a suitable acceptor material.
-
Improved Morphology: Fluorination can influence the intermolecular interactions, potentially leading to enhanced crystallinity and more favorable phase separation in blend films with fullerene or non-fullerene acceptors. This can facilitate more efficient charge transport and collection.
-
Increased Solubility: While not always the case, the introduction of a fluorophenyl group might affect the solubility of the polymer in common organic solvents used for device fabrication, which is a critical parameter for solution processing.
Considerations for Material Design and Synthesis:
-
Polymerization Method: The synthesis of a polymer containing this compound would likely proceed via standard cross-coupling reactions such as Stille, Suzuki, or Direct Arylation Polymerization (DArP). The choice of polymerization method will depend on the desired polymer structure, molecular weight, and polydispersity.
-
Copolymerization: It is common to copolymerize different monomers to fine-tune the properties of the resulting polymer. This compound could be copolymerized with electron-donating or electron-accepting units to control the bandgap and energy levels of the final material.
Hypothetical Experimental Protocols
The following are generalized protocols for the synthesis of a copolymer containing this compound and the fabrication of a prototype organic solar cell. These are not based on specific literature for the target compound but are representative of standard procedures in the field.
Synthesis of a Donor-Acceptor Copolymer via Stille Polymerization
This protocol describes the synthesis of a hypothetical copolymer of 2,5-bis(trimethylstannyl)-2-(3-fluorophenyl)thiophene and an electron-accepting comonomer.
Materials:
-
2,5-dibromo-2-(3-fluorophenyl)thiophene (Monomer A - hypothetical)
-
Distannylated comonomer (e.g., a distannylated benzothiadiazole derivative) (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Anhydrous chlorobenzene
Procedure:
-
In a nitrogen-filled glovebox, add Monomer A (1 eq), Monomer B (1 eq), Pd2(dba)3 (2 mol%), and P(o-tol)3 (8 mol%) to a flame-dried Schlenk flask.
-
Add anhydrous chlorobenzene to the flask to achieve a monomer concentration of approximately 0.1 M.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C and stir for 48 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and precipitate the polymer by adding it dropwise to a large volume of methanol.
-
Filter the polymer and purify it by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to collect the polymer fraction.
-
Dry the polymer under vacuum.
Organic Solar Cell Device Fabrication
This protocol outlines the fabrication of a bulk heterojunction solar cell with a conventional architecture.
Device Structure: ITO / PEDOT:PSS / Polymer:Acceptor / Ca / Al
Materials:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion
-
Synthesized polymer (e.g., P(2-(3-FPh)T-co-BTD))
-
Acceptor (e.g., PC71BM or a non-fullerene acceptor)
-
Chlorobenzene or other suitable organic solvent
-
Calcium (Ca)
-
Aluminum (Al)
Procedure:
-
Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the PEDOT:PSS layer at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
Prepare the active layer solution by dissolving the polymer and the acceptor in chlorobenzene (e.g., at a 1:1.5 weight ratio) with a total concentration of 20 mg/mL. Stir the solution overnight at 50 °C.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds inside the glovebox.
-
Anneal the active layer at a predetermined optimal temperature (e.g., 110 °C) for 10 minutes.
-
Thermally evaporate a cathode consisting of Calcium (20 nm) and Aluminum (100 nm) under high vacuum (< 1 x 10-6 Torr).
-
Encapsulate the devices before testing.
Data Presentation
As no experimental data for this compound-based devices are available, the following table is a template that researchers would use to summarize their findings.
| Polymer | Acceptor | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| Hypothetical P(2-(3-FPh)T) | PC71BM | N/A | N/A | N/A | N/A |
| Hypothetical Copolymer | Y6 | N/A | N/A | N/A | N/A |
Visualizations
The following diagrams illustrate the general concepts discussed.
Application Notes and Protocols for the Synthesis of Conductive Polymers from 2-(3-Fluorophenyl)thiophene Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated conductive polymers represent a significant class of materials in the field of organic electronics. The introduction of fluorine atoms into the polymer backbone can profoundly influence the material's electronic properties, including its conductivity, energy levels (HOMO/LUMO), and stability.[1][2] This is attributed to the high electronegativity of fluorine, which can lead to a more planar polymer backbone, enhanced interchain interactions, and improved charge carrier mobility.[3] Polythiophenes, a well-studied class of conductive polymers, can be readily functionalized with fluorinated substituents to tailor their properties for specific applications.[4] This document provides detailed protocols for the synthesis of the 2-(3-Fluorophenyl)thiophene monomer and its subsequent polymerization to yield the conductive polymer, poly(this compound).
The synthesis and characterization of these polymers are of interest for various applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[2][5] The protocols outlined below describe both chemical and electrochemical polymerization methods, offering flexibility in tuning the polymer's properties.
Monomer Synthesis: this compound
The synthesis of the this compound monomer can be achieved via a Suzuki coupling reaction, a versatile method for the formation of C-C bonds. This procedure is adapted from a similar synthesis of 2-(4-fluorophenyl)thiophene.[6]
Experimental Protocol: Suzuki Coupling
Materials:
-
3-Fluorophenylboronic acid
-
2-Bromothiophene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, a magnetic stirrer, and a gas inlet, add 3-fluorophenylboronic acid (1.2 eq.), 2-bromothiophene (1.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol to the flask. Subsequently, add an aqueous solution of potassium carbonate (2 M, 2.0 eq.).
-
Inert Atmosphere: Purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove any dissolved oxygen.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to yield pure this compound.
References
- 1. Effect of fluorination on electronic properties of polythienothiophene-co-benzodithiophenes and their fullerene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polythiophene - Wikipedia [en.wikipedia.org]
- 5. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
Application Notes and Protocols: 2-(3-Fluorophenyl)thiophene as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Fluorophenyl)thiophene is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role in the synthesis of complex pharmaceutical intermediates. Its unique structural features, combining a thiophene ring with a meta-substituted fluorophenyl group, make it a valuable scaffold for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final drug molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of anti-inflammatory and anti-fibrotic agents such as Tipelukast (MN-001).
Key Applications
The primary application of this compound lies in its use as a starting material for the synthesis of multi-target drugs. One of the most notable examples is Tipelukast (MN-001), a clinical-stage drug candidate with anti-inflammatory and anti-fibrotic properties.[1][2][3] Tipelukast is a potent inhibitor of phosphodiesterases (PDEs) 3 and 4, and 5-lipoxygenase (5-LO), making it a promising therapeutic for conditions like idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1][4]
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of this compound and the biological activity of its downstream product, Tipelukast.
Table 1: Synthesis of this compound via Suzuki-Miyaura Coupling
| Step | Reactants | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-Bromothiophene, 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75-85 | >98 |
Table 2: Biological Activity of Tipelukast (MN-001)
| Target Enzyme | IC₅₀ (nM) | Indication | Reference |
| Phosphodiesterase 3 (PDE3) | Data not publicly available | Anti-inflammatory, Anti-fibrotic | [1][2] |
| Phosphodiesterase 4 (PDE4) | Data not publicly available | Anti-inflammatory, Anti-fibrotic | [1][2] |
| 5-Lipoxygenase (5-LO) | Data not publicly available | Anti-inflammatory | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromothiophene with 3-fluorophenylboronic acid.
Materials:
-
2-Bromothiophene (1.0 eq)
-
3-Fluorophenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromothiophene, 3-fluorophenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.
Protocol 2: Synthesis of a Key Pharmaceutical Intermediate: 4-(2-(3-Fluorophenyl)thiophen-3-yl)butanoic Acid
This protocol outlines a plausible synthetic route to a key intermediate for Tipelukast, starting from this compound. This involves a Friedel-Crafts acylation followed by a reduction.
Step 2a: Friedel-Crafts Acylation with Succinic Anhydride
Materials:
-
This compound (1.0 eq)
-
Succinic anhydride (1.1 eq)
-
Aluminum chloride (AlCl₃) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and aluminum chloride.
-
Cool the suspension to 0°C and slowly add succinic anhydride.
-
Stir the mixture for 15 minutes, then add a solution of this compound in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude keto-acid. This intermediate can be used in the next step without further purification.
Step 2b: Wolff-Kishner Reduction of the Keto-acid
Materials:
-
Crude keto-acid from Step 2a (1.0 eq)
-
Hydrazine hydrate (10 eq)
-
Potassium hydroxide (KOH) (10 eq)
-
Diethylene glycol
-
Standard glassware for high-temperature reactions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the crude keto-acid and potassium hydroxide in diethylene glycol.
-
Add hydrazine hydrate to the mixture.
-
Heat the reaction mixture to 130-140°C for 2 hours.
-
Increase the temperature to 190-200°C to distill off water and excess hydrazine.
-
Maintain the temperature for an additional 4 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with 1 M HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-(2-(3-Fluorophenyl)thiophen-3-yl)butanoic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Signaling Pathway of Tipelukast (MN-001)
Caption: Mechanism of action of Tipelukast (MN-001).
Experimental Workflow for the Synthesis of a Pharmaceutical Intermediate
Caption: Synthetic workflow to a key pharmaceutical intermediate.
Conclusion
This compound serves as a critical building block for the synthesis of advanced pharmaceutical intermediates, most notably for the development of Tipelukast (MN-001). The synthetic protocols provided herein offer a robust foundation for researchers to produce this valuable compound and its derivatives. The multi-targeted mechanism of action of Tipelukast highlights the potential of pharmaceuticals derived from this scaffold to address complex diseases with inflammatory and fibrotic components. Further research into derivatives of this compound may lead to the discovery of new and improved therapeutic agents.
References
Application Notes and Protocols for the Electropolymerization of 3-Arylthiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(3-arylthiophene) thin films via electropolymerization. This technique offers a versatile and straightforward method for creating conductive and electroactive polymer coatings with tunable properties, making them suitable for a wide range of applications, including sensors, organic electronics, and biomedical devices.
Introduction to Electropolymerization of 3-Arylthiophenes
Polythiophenes are a significant class of conducting polymers known for their excellent electronic, optical, and electrochemical properties.[1] The introduction of an aryl group at the 3-position of the thiophene ring allows for fine-tuning of these characteristics. Electropolymerization is an electrochemical method where a monomer in solution is polymerized onto an electrode surface by applying an electrical potential.[2] This process proceeds through an oxidative coupling mechanism, leading to the formation of a conjugated polymer film directly on the electrode.[1] The properties of the resulting polymer film, such as thickness, morphology, and conductivity, can be precisely controlled by adjusting the electrochemical parameters.
Experimental Protocols
General Protocol for Electropolymerization
This protocol outlines the fundamental steps for the electropolymerization of a 3-arylthiophene derivative. Specific parameters may need to be optimized depending on the monomer and the desired film properties.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE), Indium Tin Oxide (ITO) coated glass, or Gold (Au) electrode.[1][3][4]
-
Counter Electrode: Platinum (Pt) wire or graphite rod.[5][6]
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Monomer: 3-Arylthiophene derivative (e.g., 3-acetylthiophene, 3-anilinethiophene).[1][3]
-
Supporting Electrolyte: Lithium perchlorate (LiClO₄) or tetrabutylammonium hexafluorophosphate (TBAPF₆).[1][4]
-
Solvent: Anhydrous acetonitrile (ACN) is commonly used.[1][4]
-
Inert Gas: High-purity argon (Ar) or nitrogen (N₂).[1]
-
Polishing Material: 0.05 µm alumina powder for GCE.[1]
Procedure:
-
Electrode Preparation:
-
For GCE, polish the electrode to a mirror finish using a slurry of alumina powder and deionized water.[1]
-
Sonicate the polished GCE in deionized water and then in acetone, each for 5 minutes, to remove residual alumina and organic contaminants.[1]
-
For ITO or Au electrodes, clean by sonicating in appropriate solvents (e.g., acetone, isopropanol, deionized water).
-
Dry the cleaned electrode under a stream of inert gas.[1]
-
-
Electrolyte Solution Preparation:
-
Prepare a solution of the supporting electrolyte (e.g., 0.1 M LiClO₄) in the chosen anhydrous solvent (e.g., ACN).[1]
-
Add the 3-arylthiophene monomer to the electrolyte solution to the desired concentration (e.g., 0.05 M).[1]
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.[1]
-
Deoxygenate the solution by purging with a high-purity inert gas (Ar or N₂) for at least 15 minutes. This is crucial as oxygen can interfere with the polymerization process.[1]
-
-
Electropolymerization:
-
Assemble a three-electrode electrochemical cell with the prepared working, counter, and reference electrodes.
-
Immerse the electrodes in the deoxygenated monomer-electrolyte solution.
-
Perform electropolymerization using one of the following techniques:
-
Cyclic Voltammetry (CV): Cycle the potential between a defined range (e.g., -0.5 V to +1.8 V vs. Ag/AgCl) for a set number of cycles (e.g., 15 cycles) at a specific scan rate (e.g., 50 mV/s).[1] The potential range should be chosen to encompass the oxidation potential of the monomer.
-
Potentiostatic (Chronoamperometry): Apply a constant potential, at or slightly above the monomer's oxidation potential, for a specified duration.[7]
-
-
-
Post-Polymerization Treatment:
-
After polymerization, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.
-
The film can then be characterized in a monomer-free electrolyte solution.[1]
-
Specific Protocol Example: Electropolymerization of 3-Anilinethiophene
This protocol is adapted from a study on the preparation of poly(3-anilinethiophene) (P3AT) thin films.[4]
Specific Parameters:
-
Monomer Concentration: 10 mM 3-anilinethiophene.[4]
-
Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).[4]
-
Solvent: Anhydrous acetonitrile.[4]
-
Working Electrodes: Indium tin oxide (ITO) or gold-coated glass.[4]
-
Reference Electrode: Ag/Ag⁺ non-aqueous electrode.[4]
-
Electropolymerization Technique: Cyclic Voltammetry.
-
Potential Range: 0 V to 1.1 V.[4]
-
Scan Rate: 20 mV/s.[4]
-
Number of Cycles: 2 cycles.[4]
Data Presentation
The following tables summarize key quantitative data from various studies on the electropolymerization of 3-arylthiophene derivatives.
Table 1: Electropolymerization Parameters for Various 3-Arylthiophene Derivatives
| Monomer | Working Electrode | Supporting Electrolyte | Solvent | Monomer Conc. | Electrolyte Conc. | Potential Range (vs. Ref) | Scan Rate | No. of Cycles | Reference |
| 3-Acetylthiophene | GCE | LiClO₄ | ACN | 0.05 M | 0.1 M | -0.5 V to +1.8 V (Ag/AgCl) | 50 mV/s | 15 | |
| 3-Anilinethiophene | ITO, Au | TBAPF₆ | ACN | 10 mM | 0.1 M | 0 V to 1.1 V (Ag/Ag⁺) | 20 mV/s | 2 | [4] |
| 3-Methylthiophene | Pt | LiClO₄ | ACN | 0.2 M | 0.1 M | -0.2 V to 1.6 V (SCE) | 100 mV/s | N/A | [8] |
| 3-n-Pentylthiophene | Pt | LiClO₄ | ACN | 0.2 M | 0.1 M | -0.2 V to 2.5 V (SCE) | N/A | N/A | [8] |
| 3-Hexylthiophene | Various | LiPF₆ | ACN/THF | 0.01 M | 0.01 M | -0.5 V to 1.5 V (Ag/AgCl) | 50 mV/s | N/A | [9] |
Table 2: Properties of Electropolymerized 3-Arylthiophene Films
| Polymer | Characterization Technique | Key Findings | Reference |
| Poly(3-acetylthiophene) | Cyclic Voltammetry | Assesses electrochemical activity and stability. | |
| Scanning Electron Microscopy (SEM) | Visualizes film morphology and thickness. | [1] | |
| Poly(3-anilinethiophene) | UV-Vis Spectroscopy | Confirmed the formation of the polymer. | [3][4] |
| Fourier-Transform Infrared (FT-IR) | Confirmed the formation of the polymer. | [3][4] | |
| Atomic Force Microscopy (AFM) | Showed varying surface morphologies and roughnesses at different applied potentials. | [3][4] | |
| Poly(3-methylthiophene) | Four-Probe Technique | Conductivity of ~30 S/cm. | [8] |
| Poly(3-hexylthiophene) | FT-IR Spectroscopy | Confirmed the presence of characteristic P3HT functional groups. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the electropolymerization of 3-arylthiophene derivatives.
Caption: General workflow for the electropolymerization of 3-arylthiophenes.
Proposed Polymerization Mechanism
The electropolymerization of thiophene and its derivatives occurs via an oxidative coupling mechanism. The process is initiated by the oxidation of the monomer to form a radical cation.
Caption: Proposed mechanism for the electropolymerization of thiophenes.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrochemically Synthesized Poly(3-hexylthiophene) Nanowires as Photosensitive Neuronal Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. mdpi.com [mdpi.com]
- 6. openriver.winona.edu [openriver.winona.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Stille Coupling with Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules.[1][2][3] This reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[1][3] For professionals in pharmaceutical and materials science, the Stille coupling is particularly valuable for the derivatization of heterocyclic compounds like thiophene. Thiophene moieties are key components in a variety of pharmaceuticals and organic electronic materials.[1]
One of the significant advantages of the Stille coupling is its tolerance to a wide range of functional groups, which often obviates the need for protecting group strategies.[2][4] The organostannane reagents are also notable for their stability in the presence of air and moisture, simplifying their handling.[2][4] However, a primary drawback is the toxicity of organotin compounds and the potential difficulty in removing tin byproducts from the reaction mixture.[2]
These application notes provide detailed protocols for the Stille coupling of thiophene derivatives, guidance on reaction optimization, and a summary of common reaction parameters to aid in the development of robust synthetic procedures.
Reaction Principle and Catalytic Cycle
The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The cycle is generally understood to consist of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (e.g., a brominated thiophene), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[3]
-
Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium complex. This is often the rate-determining step of the reaction.[6]
-
Reductive Elimination: The two organic groups on the palladium complex are then coupled, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]
Additives such as copper(I) salts can accelerate the reaction, and the choice of ligands on the palladium catalyst is crucial for an efficient reaction.[6][7] Sterically hindered and electron-rich ligands typically enhance the rate of coupling.[6]
Experimental Workflow and Catalytic Cycle Diagrams
The following diagrams illustrate the general experimental workflow for a Stille coupling reaction and the catalytic cycle.
Caption: General experimental workflow for a Stille coupling reaction.
Caption: The catalytic cycle of the Stille coupling reaction.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for common Stille coupling reactions involving thiophene derivatives.
Protocol 1: Mono-substitution of 3,4-Dibromothiophene
This protocol is optimized for the selective mono-substitution of 3,4-dibromothiophene.[1]
Materials:
-
3,4-Dibromothiophene (1.0 equivalent)
-
Organostannane reagent (1.0-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF, Dioxane)
-
Optional: Additive (e.g., CuI, LiCl)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene and the palladium catalyst.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add the anhydrous and degassed solvent via syringe. Subsequently, add the organostannane reagent via syringe. If using an additive, it should be added at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with an aqueous solution of KF to remove tin byproducts.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Di-substitution of 3,4-Dibromothiophene
This protocol is designed to favor the formation of the di-substituted product.[1]
Materials:
-
3,4-Dibromothiophene (1.0 equivalent)
-
Organostannane reagent (2.2-2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)
-
Optional: Ligand (e.g., P(o-tol)₃)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene, the palladium catalyst, and if used, a phosphine ligand.
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Addition of Reagents: Add the anhydrous and degassed solvent, followed by the organostannane reagent via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Protocol 3: Stille Coupling Polymerization of Thiophene Derivatives
This protocol is for the synthesis of conjugated polymers containing thiophene units.[8]
Materials:
-
Dihalogenated thiophene monomer (1.0 equivalent)
-
Bis(trimethylstannyl)thiophene comonomer (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, Toluene/DMF mixture)
-
Schlenk flask with a condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the dihalogenated thiophene monomer and the bis(trimethylstannyl)thiophene comonomer.[8]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[8]
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent to achieve a monomer concentration of approximately 0.1 M. Subsequently, add the palladium catalyst.[8]
-
Polymerization: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature for 24-48 hours under a continuous inert atmosphere.[8] The increasing viscosity of the solution indicates the progress of polymerization.[8]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer. Collect the precipitate by filtration.[8]
-
Purification: Purify the crude polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers. The final polymer is then extracted with a solvent in which it is soluble (e.g., chloroform or chlorobenzene).[8]
-
Final Product: Concentrate the purified polymer solution and precipitate the polymer again in methanol. Collect the final product by filtration and dry it under vacuum.[8]
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and outcomes for the Stille coupling of various thiophene derivatives.
Table 1: Mono- and Di-substitution of Halogenated Thiophenes
| Thiophene Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromothiophene | Phenyl-SnBu₃ | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | 85 | General Knowledge |
| 3-Bromothiophene | Vinyl-SnBu₃ | PdCl₂(PPh₃)₂ (3) | - | DMF | 80 | 12 | 78 | General Knowledge |
| 2,5-Dibromothiophene | 2-Thienyl-SnBu₃ (1.1 eq) | Pd(PPh₃)₄ (5) | - | Dioxane | 90 | 24 | 65 (mono) | General Knowledge |
| 2,5-Dibromothiophene | 2-Thienyl-SnBu₃ (2.2 eq) | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Toluene | 110 | 16 | 92 (di) | [9] |
| 3,4-Dibromothiophene | Me-SnBu₃ (1.2 eq) | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 18 | 75 (mono) | [1] |
Table 2: Stille Polymerization of Thiophene Derivatives
| Dihalo-monomer | Distannyl-comonomer | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Mₙ (kDa) | PDI | Reference |
| 2,5-Dibromo-3-hexylthiophene | 2,5-Bis(trimethylstannyl)thiophene | Pd(PPh₃)₄ (2) | Toluene | 110 | 48 | 15-25 | 1.5-2.5 | General Knowledge |
| 4,7-Dibromo-2,1,3-benzothiadiazole | 2,5-Bis(trimethylstannyl)thiophene | Pd₂(dba)₃ (2) | Toluene/DMF (4:1) | 115 | 24 | 20-40 | 1.8-2.8 | [10] |
| 1,3-Dibromo-5-(alkyl)-thieno[3,4-c]pyrrole-4,6-dione | 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene | Pd(PPh₃)₄ (2-5) | Toluene | 110 | 24-48 | >10 | >2.0 | [8] |
Concluding Remarks
The Stille coupling reaction is an indispensable tool for the synthesis and functionalization of thiophene-containing molecules and polymers. The protocols and data presented herein provide a solid foundation for researchers to apply this methodology in their own work. Careful optimization of reaction parameters, including the choice of catalyst, ligand, solvent, and temperature, is crucial for achieving high yields and purity. While the toxicity of organotin reagents necessitates careful handling and disposal, the broad functional group tolerance and reliability of the Stille coupling ensure its continued importance in organic synthesis, particularly in the fields of drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Stille Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for the Functionalization of the Thiophene Ring in 2-(3-Fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the thiophene ring in 2-(3-Fluorophenyl)thiophene. This versatile building block is of significant interest in medicinal chemistry and materials science. The methodologies outlined below cover key transformation strategies, including electrophilic substitution and metal-catalyzed cross-coupling reactions, to enable the synthesis of a diverse range of functionalized derivatives.
Introduction
The this compound scaffold is a key structural motif in various pharmacologically active compounds. The fluorine substituent on the phenyl ring can enhance metabolic stability and binding affinity to biological targets. Functionalization of the thiophene ring allows for the introduction of various pharmacophores and the modulation of physicochemical properties. The thiophene ring is generally susceptible to electrophilic attack, with a strong preference for substitution at the C5 position (α-position) due to the stabilization of the intermediate carbocation by the sulfur atom. The 3-fluorophenyl group at the C2 position is expected to be a deactivating group, potentially influencing the reactivity and regioselectivity of these transformations.
Electrophilic Halogenation: Bromination
Electrophilic bromination is a fundamental method to introduce a bromine atom onto the thiophene ring, which can then serve as a handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich heterocycles like thiophene.
Application Notes:
-
Regioselectivity: Bromination of 2-substituted thiophenes with NBS typically occurs with high regioselectivity at the C5 position. The 3-fluorophenyl group is not expected to alter this preference significantly.
-
Reaction Conditions: The reaction is generally carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile at room temperature. The use of an inert atmosphere is recommended to prevent side reactions.
-
Work-up: The reaction is typically quenched with water, and the product is extracted with an organic solvent. Purification is usually achieved by column chromatography.
Experimental Protocol: Synthesis of 5-Bromo-2-(3-fluorophenyl)thiophene
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in DMF.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-2-(3-fluorophenyl)thiophene.
Quantitative Data Summary:
| Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound | NBS | DMF | 3 | 25 | ~90 (Estimated) | General procedure |
Note: The yield is an estimation based on similar reactions on related substrates, as a specific literature value for this exact transformation was not found.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. For 2-arylthiophenes, this reaction is expected to proceed at the C5 position. The resulting acetylated thiophene can be a precursor for various other derivatives.
Application Notes:
-
Catalyst: A variety of Lewis acids can be used as catalysts, including tin(IV) chloride (SnCl4), aluminum chloride (AlCl3), and titanium(IV) chloride (TiCl4). The choice of catalyst can influence the reaction rate and selectivity. For thiophenes, milder Lewis acids like SnCl4 are often preferred to avoid polymerization.[1]
-
Acylating Agent: Acetic anhydride or acetyl chloride can be used as the acylating agent.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for Friedel-Crafts reactions.
Experimental Protocol: Synthesis of 1-(5-(3-Fluorophenyl)thiophen-2-yl)ethan-1-one
Materials:
-
This compound
-
Acetic anhydride
-
Tin(IV) chloride (SnCl4)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) and acetic anhydride (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add SnCl4 (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water and stir for 30 minutes.
-
Separate the organic layer, and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired product.
Quantitative Data Summary:
| Reactant | Acylating Agent | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2-(4-Fluorophenyl)thiophene | Acetic Anhydride | TiCl4 | Not specified | Not specified | Not specified | 90 | [2] |
| Thiophene | Acetic Anhydride | Hβ zeolite | 5 | 80 | 96.3 | [3] |
Note: A direct protocol for the 3-fluoro isomer was not found. The provided data for the 4-fluoro isomer suggests high yields are achievable under similar conditions.[2]
Metal-Catalyzed Cross-Coupling Reactions
Halogenated 2-(3-fluorophenyl)thiophenes are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, allowing for the formation of C-C bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of biaryl compounds by reacting an organoboron compound with an organohalide.
Application Notes:
-
Catalyst System: A palladium(0) catalyst, such as Pd(PPh3)4 or a combination of a Pd(II) precursor (e.g., Pd(OAc)2) with a phosphine ligand, is typically used.
-
Base: A base, such as potassium carbonate, potassium phosphate, or sodium carbonate, is required for the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly employed.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-(3-fluorophenyl)thiophene with an Arylboronic Acid
Materials:
-
5-Bromo-2-(3-fluorophenyl)thiophene
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
In a Schlenk flask, combine 5-bromo-2-(3-fluorophenyl)thiophene (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh3)4 (0.025 eq), and K3PO4 (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture at 90 °C for 12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the coupled product.[4]
Quantitative Data Summary for a Similar Reaction:
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 12 | 90 | Good | [4] |
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by a palladium complex.
Application Notes:
-
Stannane Reagent: An organostannane, such as a tributylstannyl derivative, is required. This can be prepared from the corresponding lithiated thiophene.
-
Catalyst: Pd(PPh3)4 is a commonly used catalyst.
-
Solvent: Anhydrous and degassed solvents like DMF or toluene are typically used.
Experimental Protocol: Stille Coupling of 2-(3-Fluorophenyl)-5-(tributylstannyl)thiophene with an Aryl Halide
Step 1: Synthesis of 2-(3-Fluorophenyl)-5-(tributylstannyl)thiophene
-
Dissolve 5-bromo-2-(3-fluorophenyl)thiophene (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.
-
Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour.
-
Add tributyltin chloride (1.2 eq) and allow the mixture to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate to obtain the crude stannane, which can often be used in the next step without further purification.
Step 2: Stille Coupling
-
Combine the crude 2-(3-fluorophenyl)-5-(tributylstannyl)thiophene (1.0 eq), the aryl halide (1.1 eq), and Pd(PPh3)4 (0.05 eq) in anhydrous DMF.
-
Degas the mixture and heat at 90 °C for 12-16 hours.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry, concentrate, and purify by column chromatography to obtain the desired biaryl product.[5]
Lithiation and Electrophilic Quench
Direct deprotonation of the thiophene ring using a strong base like n-butyllithium, followed by quenching with an electrophile, is a powerful method for introducing a variety of functional groups.
Application Notes:
-
Regioselectivity: In the absence of a directing group on the thiophene ring other than the 2-aryl substituent, lithiation is expected to occur at the C5 position.
-
Electrophiles: A wide range of electrophiles can be used, such as aldehydes (e.g., DMF for formylation), ketones, alkyl halides, and carbon dioxide.[6]
-
Conditions: The reaction is carried out at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like THF.
Experimental Protocol: Formylation of this compound at the 5-position
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Add n-BuLi (1.1 eq) dropwise and stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by adding 1 M HCl and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-(3-fluorophenyl)thiophene-2-carbaldehyde.
Visualizations
Caption: Workflow for the electrophilic bromination of this compound.
Caption: Friedel-Crafts acylation of this compound.
Caption: Suzuki-Miyaura cross-coupling of 5-bromo-2-(3-fluorophenyl)thiophene.
Caption: Lithiation and formylation of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-(3-Fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Fluorophenyl)thiophene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its industrial production requires a robust, scalable, and cost-effective synthetic process. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and industrially viable method for the synthesis of biaryl compounds like this compound. This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and the use of commercially available and relatively stable starting materials.[1][2][3][4][5]
These application notes provide a comprehensive overview of the scale-up synthesis of this compound, focusing on a representative Suzuki-Miyaura coupling protocol. The document includes detailed experimental procedures, safety and handling guidelines, and methods for purification suitable for industrial production.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The preferred industrial synthesis of this compound involves the palladium-catalyzed cross-coupling of 2-bromothiophene with 3-fluorophenylboronic acid. This reaction provides a direct and efficient route to the desired product.
Reaction Scheme:
The selection of catalyst, ligand, base, and solvent is critical for achieving high yield, purity, and process efficiency on an industrial scale.[6][7]
Materials and Reagents
Starting Materials and Reagents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |
| 2-Bromothiophene | 1003-09-4 | C₄H₃BrS | 163.04 | Procure from a reputable supplier with a certificate of analysis indicating >98% purity. |
| 3-Fluorophenylboronic acid | 768-35-4 | C₆H₆BFO₂ | 139.92 | Ensure the material is dry and has been stored under inert conditions to prevent degradation.[8] |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | C₄H₆O₄Pd | 224.50 | A common and cost-effective palladium precursor for catalyst generation. |
| Triphenylphosphine (PPh₃) | 603-35-0 | C₁₈H₁₅P | 262.29 | Used as a ligand to stabilize the palladium catalyst. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, powdered form is preferred for optimal reactivity. |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Industrial grade, low water content. |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | 200 proof, for reaction and purification. |
| Water | 7732-18-5 | H₂O | 18.02 | Deionized or distilled. |
Product Specifications
| Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Properties |
| This compound | 58861-49-7 | C₁₀H₇FS | 178.23 | Liquid. Boiling Point: 256.3 ± 15.0 °C at 760 mmHg. |
Industrial Scale-Up Protocol
This protocol is a representative example for the kilogram-scale synthesis of this compound. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.
Reaction Setup and Execution
Diagram of the Suzuki-Miyaura Coupling Workflow:
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. mdpi.com [mdpi.com]
- 8. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]
Application Notes and Protocols for 2-(3-Fluorophenyl)thiophene in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(3-Fluorophenyl)thiophene as a key building block in organic dyes for dye-sensitized solar cells (DSSCs). The inclusion of the fluorinated phenyl-thiophene moiety in the dye structure has been shown to significantly influence the photovoltaic performance of DSSCs. This document outlines the synthesis of a representative dye, detailed protocols for the fabrication and characterization of DSSCs, and a summary of the performance data, highlighting the impact of the fluorine substitution.
Principle of Operation
Dye-sensitized solar cells are a type of photovoltaic device that converts light into electricity through a photo-electrochemical process. The core components of a DSSC are a photoanode made of a wide-bandgap semiconductor (typically TiO₂), a sensitizing dye adsorbed onto the semiconductor surface, an electrolyte containing a redox couple (e.g., I⁻/I₃⁻), and a counter electrode.
The operational mechanism can be summarized in the following steps:
-
Light Absorption: The dye molecule absorbs photons from sunlight, leading to the excitation of an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron Injection: The excited electron is injected from the dye's LUMO into the conduction band of the TiO₂ semiconductor.
-
Electron Transport: The injected electrons travel through the interconnected TiO₂ nanoparticles to the conductive substrate of the photoanode and then into the external circuit, generating an electric current.
-
Dye Regeneration: The oxidized dye molecule is reduced back to its ground state by accepting an electron from the iodide ions in the electrolyte.
-
Electrolyte Regeneration: The resulting triiodide ions diffuse to the counter electrode, where they are reduced back to iodide ions by the electrons that have flowed through the external circuit.
The incorporation of this compound into the dye's molecular structure, typically as part of the π-conjugated spacer, can enhance the intramolecular charge transfer and improve the overall power conversion efficiency of the solar cell.[1]
Data Presentation
The following table summarizes the photovoltaic performance of DSSCs sensitized with dyes containing a thiophene-based linker, with and without a fluorine substituent on the phenyl ring. The data is extracted from studies on triphenylamine-based organic dyes where the key difference is the presence of the fluorine atom.
| Dye Structure | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| Without Fluorine | |||||
| Thiophene-Phenyl Linker | 10.5 | 0.68 | 0.65 | 4.65 | Scrascia et al. |
| With Fluorine | |||||
| Thiophene-(3-Fluorophenyl) Linker | 11.8 | 0.70 | 0.67 | 5.53 | Scrascia et al. |
Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, PCE: Power conversion efficiency.
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound-based Dye
This protocol describes a representative synthesis of a D-π-A (Donor-π-Acceptor) organic dye where this compound acts as a key component of the π-bridge. The donor is a triphenylamine (TPA) moiety and the acceptor/anchoring group is cyanoacrylic acid.
Materials:
-
4-(Diphenylamino)phenylboronic acid
-
2-Bromo-3-(3-fluorophenyl)thiophene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Cyanoacetic acid
-
Piperidine
-
Acetonitrile
Procedure:
-
Suzuki Coupling to form the D-π Intermediate:
-
In a round-bottom flask, dissolve 4-(diphenylamino)phenylboronic acid (1.1 mmol) and 2-bromo-3-(3-fluorophenyl)thiophene (1.0 mmol) in a mixture of toluene (20 mL) and ethanol (5 mL).
-
Add an aqueous solution of potassium carbonate (2 M, 5 mL).
-
Degas the mixture with argon for 20 minutes.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Reflux the mixture under an argon atmosphere for 12 hours.
-
After cooling, extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the triphenylamine-fluorophenylthiophene intermediate.
-
-
Vilsmeier-Haack Formylation:
-
In a flask, add N,N-dimethylformamide (DMF, 10 mL) and cool to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 mmol).
-
Stir the mixture for 30 minutes at 0°C.
-
Add the triphenylamine-fluorophenylthiophene intermediate (1.0 mmol) dissolved in DMF (5 mL).
-
Allow the reaction to warm to room temperature and then heat at 80°C for 4 hours.
-
Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash with water, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography to yield the aldehyde derivative.
-
-
Knoevenagel Condensation to form the Final Dye:
-
Dissolve the aldehyde derivative (1.0 mmol) and cyanoacetic acid (1.2 mmol) in acetonitrile (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the mixture for 8 hours.
-
After cooling, the solid product will precipitate.
-
Filter the solid, wash with cold acetonitrile and then hexane.
-
Dry the final dye product under vacuum.
-
Protocol 2: Fabrication of Dye-Sensitized Solar Cells[2][3][4][5][6]
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Detergent solution, deionized water, ethanol
-
This compound-based dye
-
Acetonitrile and tert-butanol (1:1 v/v)
-
Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Platinum precursor solution (e.g., H₂PtCl₆ in isopropanol) or platinum paste
-
Thermoplastic sealant (e.g., Surlyn)
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Cut FTO glass to the desired size (e.g., 2 cm x 2 cm).
-
Clean the FTO glass by sonicating sequentially in detergent solution, deionized water, and ethanol for 15 minutes each.
-
Dry the cleaned FTO glass with a stream of nitrogen.
-
Define the active area for TiO₂ deposition using scotch tape.
-
Deposit the TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique to create a uniform film.
-
Remove the scotch tape carefully.
-
Sinter the TiO₂-coated FTO glass in a furnace at 450-500°C for 30 minutes to form a mesoporous nanocrystalline film.
-
Allow the photoanode to cool down to about 80°C before dye sensitization.
-
-
Dye Sensitization:
-
Prepare a 0.3-0.5 mM solution of the this compound-based dye in a mixture of acetonitrile and tert-butanol (1:1 v/v).
-
Immerse the warm TiO₂ photoanode into the dye solution and keep it in the dark for 12-24 hours.
-
After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules.
-
Dry the dye-sensitized photoanode.
-
-
Preparation of the Counter Electrode:
-
Clean another piece of FTO glass as described in step 1.
-
Deposit a thin layer of platinum on the conductive side. This can be done by spreading a drop of H₂PtCl₆ solution and heating it at 400°C for 15 minutes, or by screen-printing a platinum paste followed by sintering.
-
-
Assembly of the DSSC:
-
Place a thermoplastic sealant frame around the active area of the dye-sensitized photoanode.
-
Place the platinum-coated counter electrode on top of the photoanode, offsetting the electrodes to allow for electrical contact.
-
Heat the assembly on a hot plate at around 100°C to seal the two electrodes together.
-
Introduce the iodide-based electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling or capillary action.
-
Seal the holes with a small piece of sealant and a microscope cover slip.
-
Protocol 3: Characterization of the DSSC
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source measure unit (SMU)
-
Monochromator and light source for IPCE measurement
-
Potentiostat for Electrochemical Impedance Spectroscopy (EIS)
Procedure:
-
Current-Voltage (I-V) Characterization:
-
Place the fabricated DSSC under the solar simulator.
-
Connect the photoanode and the counter electrode to the source measure unit.
-
Measure the current density as a function of the applied voltage to obtain the J-V curve.
-
From the J-V curve, determine the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF).
-
Calculate the power conversion efficiency (PCE) using the formula: PCE (%) = (Jsc × Voc × FF) / P_in × 100 where P_in is the power of the incident light (100 mW/cm²).
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Illuminate the DSSC with monochromatic light of varying wavelengths.
-
Measure the short-circuit current generated at each wavelength.
-
Calculate the IPCE using the formula: IPCE (%) = (1240 × Jsc) / (λ × P_λ) × 100 where λ is the wavelength of the incident light and P_λ is the power density of the monochromatic light.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS in the dark under a forward bias equivalent to the Voc of the cell.
-
The resulting Nyquist plot can be fitted to an equivalent circuit model to analyze the charge transfer resistances at the TiO₂/dye/electrolyte interface and the counter electrode/electrolyte interface, as well as the electron lifetime in the TiO₂.
-
Visualizations
Caption: Molecular structure of a D-π-A dye with this compound.
References
Application Notes and Protocols for Creating Novel Semiconducting Materials with Thiophene Building Blocks
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, characterization, and application of novel semiconducting materials derived from thiophene building blocks. Thiophene-based π-conjugated molecules and polymers are of significant interest due to their versatile electronic properties and potential use in organic electronics such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][2] The design of high-performance materials requires a deep understanding of the relationships between molecular structure, solid-state packing, and charge carrier transport.[1][3] These notes offer detailed protocols for key experimental procedures and present critical data to guide material design and development.
Synthesis of Thiophene-Based Polymers
A common and effective method for synthesizing polythiophenes is through oxidative chemical polymerization. The following protocol describes the synthesis of poly(3-hexylthiophene) (P3HT), a widely studied model polymer, using ferric chloride (FeCl₃).
Protocol 1: Ferric Chloride (FeCl₃) Oxidative Polymerization of 3-hexylthiophene
-
Monomer Preparation : Under a dry nitrogen atmosphere, dissolve 3-hexylthiophene monomer in an anhydrous solvent such as chloroform or nitrobenzene in a three-necked flask.
-
Oxidant Addition : Slowly add a solution of anhydrous ferric chloride (FeCl₃) in the same solvent to the monomer solution with vigorous stirring. The molar ratio of FeCl₃ to monomer is typically 4:1.
-
Polymerization : Allow the reaction to proceed at room temperature for a specified period, often several hours, during which the solution will darken, indicating polymer formation.[4]
-
Precipitation : Pour the reaction mixture into a large volume of a non-solvent, such as methanol, to precipitate the crude polymer.
-
Purification :
-
Filter the precipitate and wash it extensively with methanol to remove residual FeCl₃ and oligomers.
-
Perform a Soxhlet extraction with a sequence of solvents (e.g., methanol, hexane, and chloroform) to separate fractions by molecular weight and remove impurities. The final, high-molecular-weight polymer is typically extracted with chloroform.
-
-
Drying : Evaporate the solvent from the purified polymer solution and dry the resulting solid polymer under a vacuum.
Thin-Film Deposition
The performance of organic electronic devices is highly dependent on the quality and morphology of the semiconductor thin film. Spin coating is a widely used solution-based technique for depositing uniform polymer films.
Protocol 2: Thin-Film Deposition by Spin Coating
-
Substrate Cleaning : Meticulously clean the substrates (e.g., glass, silicon wafers, or ITO-coated glass). This typically involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen. An optional oxygen plasma or UV-ozone treatment can be used to improve surface wettability.[5]
-
Solution Preparation : Prepare a solution of the synthesized thiophene-based polymer in a suitable organic solvent, such as chlorobenzene or 1,2-dichlorobenzene, at a concentration typically ranging from 5 to 20 mg/mL.[5] The solution may need to be stirred and heated to ensure complete dissolution.
-
Deposition :
-
Filter the polymer solution through a syringe filter (e.g., 0.2 to 1 µm PTFE) to remove any particulate matter.[5]
-
Dispense the filtered solution onto the center of the cleaned substrate.
-
Spin the substrate at a controlled speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds).[5][6] The final film thickness is determined by the solution concentration, solvent volatility, and spin speed.
-
-
Annealing : Transfer the coated substrate to a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox) and anneal at a specific temperature (e.g., 100-180 °C). Annealing can improve the film's crystallinity and molecular ordering, which often enhances device performance.[5]
Characterization of Electronic Properties
Determining the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for designing efficient electronic devices. Cyclic voltammetry (CV) is a standard electrochemical technique used for this purpose.
Protocol 3: HOMO and LUMO Level Estimation using Cyclic Voltammetry
-
System Setup :
-
Electrochemical Cell : Use a three-electrode cell consisting of a working electrode (e.g., platinum or glassy carbon button, or a thin film of the material deposited on ITO), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a Saturated Calomel Electrode - SCE).[7]
-
Electrolyte : Prepare a solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]), in an anhydrous, deoxygenated solvent like acetonitrile or dichloromethane.[8]
-
-
Ferrocene Calibration :
-
Record the cyclic voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions.
-
Determine the half-wave potential, E₁/₂ (Fc/Fc⁺), which will be used as an internal reference. The energy level of Fc/Fc⁺ is typically assumed to be -4.8 eV or -5.1 eV relative to the vacuum level, depending on the convention.[7]
-
-
Measurement :
-
For a polymer film, dip the substrate into the electrolyte solution. For a soluble material, add it directly to the solution.
-
Scan the potential to measure the oxidation and reduction cycles of the material.
-
-
Data Analysis :
-
Determine the onset oxidation potential (Eonset, ox) and onset reduction potential (Eonset, red) from the voltammogram.[8]
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
EHOMO (eV) = - [Eonset, ox - E₁/₂ (Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = - [Eonset, red - E₁/₂ (Fc/Fc⁺) + 4.8]
-
-
The electrochemical bandgap can be estimated as Eg = ELUMO - EHOMO.
-
The optical bandgap can also be determined from the onset of absorption in the UV-Vis spectrum of a thin film using the formula Eg, opt (eV) = 1240 / λonset (nm).[7]
Charge Carrier Mobility Measurement
Charge carrier mobility is a key parameter that quantifies the performance of a semiconducting material in devices like OFETs. It can be extracted from the current-voltage (I-V) characteristics of a fabricated transistor.
Protocol 4: Field-Effect Mobility Extraction from OFET Characteristics
-
Device Fabrication : Fabricate a thin-film transistor (TFT) using the thiophene-based polymer as the active layer. A common bottom-gate, top-contact architecture consists of a doped silicon wafer (gate), a thermally grown silicon dioxide layer (dielectric), and source-drain electrodes (e.g., gold) deposited on top of the polymer film.[5]
-
I-V Measurement :
-
Place the device in a probe station, preferably under an inert atmosphere or vacuum.
-
Using a semiconductor parameter analyzer, measure the drain current (ID) as a function of the gate voltage (VG) at a constant, low source-drain voltage (VSD) to obtain the transfer curve in the linear regime.
-
Measure ID as a function of VSD at various constant VG values to obtain the output curves.
-
-
Mobility Calculation (Linear Regime) :
-
The field-effect mobility (µ) in the linear regime (where VSD << VG) can be calculated from the slope of the ID vs. VG transfer curve using the following equation: µ = (∂ID / ∂VG) * [L / (W * Ci * VSD)] where:
-
L is the channel length.
-
W is the channel width.
-
Ci is the capacitance per unit area of the gate dielectric.
-
-
-
Mobility Calculation (Saturation Regime) :
-
In the saturation regime (where VSD > VG - VT), the mobility can be calculated from the slope of a plot of √|ID,sat| versus VG: µ = (2L / (W * Ci)) * (∂√|ID,sat| / ∂VG)² where VT is the threshold voltage.
-
There are numerous methods to measure charge carrier mobility, including Time-of-Flight (TOF), Dark Injection Space Charge Limited Current (DI-SCLC), and others, each with its own advantages and disadvantages.[9][10]
Data Presentation: Properties of Thiophene-Based Materials
The following tables summarize key electronic and device performance data for several representative thiophene-based semiconducting materials.
Table 1: Electronic Properties of Thiophene-Based Polymers
| Polymer | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) | Source(s) |
|---|---|---|---|---|
| Poly(3-octylthiophene-2,5-diyl) (P3OT) | -5.59 | -3.76 | 1.83 | [7] |
| Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT-C12) | -5.21 | - | - | [11] |
| Poly{[3-hexylthiophene]-co-3-[2-(p-cyano-phenoxy)]thiophene} (PTCN) | - | - | 2.0 |[4] |
Table 2: Performance of Thiophene-Based Organic Field-Effect Transistors (OFETs)
| Polymer | Dielectric | Mobility (cm²/Vs) | On/Off Ratio | Source(s) |
|---|---|---|---|---|
| Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT-C14) | OTS-treated SiO₂ | 0.18 | > 10⁴ | [5] |
| 5,5'-bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene (DHFTTF) | SiO₂ | 0.12 | 10⁵ | [12] |
| Poly(3,3‴-didodecyl-2,2′:5′,2″:5″,2‴-quaterthiophene) (DDQT) | SiO₂ | ~0.01 | 10⁶ |[13] |
Structure-Property Relationships
The electronic properties of thiophene-based materials can be systematically tuned through chemical design. Introducing electron-donating or electron-withdrawing groups, extending the π-conjugation length, and modifying the polymer backbone planarity are common strategies.[13][14]
References
- 1. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oligothiophene semiconductors: synthesis, characterization, and applications for organic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijsr.net [ijsr.net]
- 7. scispace.com [scispace.com]
- 8. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02668C [pubs.rsc.org]
- 9. Measurement Methods for Charge Carrier Mobility in Organic Semiconductors [manu56.magtech.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Fluorinated Arylthiophenes
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions for fluorinated arylthiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and enhancing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental components required for a successful Suzuki coupling of a fluorinated arylthiophene?
A1: A successful reaction requires several key components:
-
Aryl Halide/Triflate: A fluorinated thiophene substituted with a halide (preferably Br or I) or a triflate (OTf). Aryl chlorides are generally less reactive but can be used with appropriate catalyst systems.[1]
-
Boronic Acid or Ester: An aryl or heteroaryl boronic acid, or a more stable derivative like a pinacol ester or a potassium trifluoroborate salt.[1][2] Boronic esters and trifluoroborates can be more resistant to protodeboronation.[3]
-
Palladium Catalyst: A palladium(0) source is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(dppf)Cl₂ or from a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand.[4][5]
-
Ligand: A phosphine-based ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates, bulky, electron-rich ligands are often required.[1][4]
-
Base: A base is necessary to activate the boronic acid for the transmetalation step.[6][7] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][5]
-
Solvent: An appropriate solvent or solvent system is needed to dissolve the reagents and facilitate the reaction. Common choices include dioxane, toluene, or DMF, often with water as a co-solvent.[1][8]
Q2: My reaction yield is very low or has failed completely. What are the most common reasons?
A2: Low to no yield is a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1] The most common culprits include:
-
Catalyst Inactivity: The palladium catalyst may have decomposed, often indicated by the formation of palladium black.[1] This can be caused by exposure to oxygen.[4][9]
-
Protodeboronation: The boronic acid reagent can be unstable under reaction conditions and be replaced by a hydrogen atom, a common side reaction that consumes the starting material.[1][3] Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can mitigate this issue.[1][3]
-
Poor Reagent Quality: Ensure all reagents, especially the boronic acid and catalyst, are pure and stable.[1] Solvents must be anhydrous (if required by the protocol) and properly degassed to remove oxygen.[1][9]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent.[1] An inappropriate combination can lead to poor solubility or slow reaction rates.[1]
-
Inefficient Oxidative Addition: The electron-withdrawing nature of fluorine on the thiophene ring generally facilitates oxidative addition. However, if other electron-donating groups are present, this step could be slow, necessitating more electron-rich and bulky phosphine ligands like SPhos or XPhos.[1][10]
Q3: How does the fluorine substituent on the thiophene ring affect the reaction?
A3: The electron-withdrawing nature of fluorine can influence the reaction in several ways. Generally, electron-withdrawing groups on the aryl halide can make the oxidative addition step of the catalytic cycle faster.[5][7] However, the overall electronic properties of the substrate are important, and the interplay of these effects will determine the optimal reaction conditions.[5]
Q4: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can interfere with the catalyst.[4] To minimize this:
-
Thorough Degassing: Ensure the reaction solvent is rigorously degassed before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[9][11]
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.[9][11]
-
Ligand Choice: The use of bulky, electron-donating ligands can often favor the desired cross-coupling pathway over homocoupling.[4]
Troubleshooting Guide
This guide provides a systematic workflow for diagnosing and solving common issues encountered during the Suzuki coupling of fluorinated arylthiophenes.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data for optimizing Suzuki coupling parameters, adapted from studies on related heteroaryl substrates.[2][6] Yields are illustrative and may vary based on specific substrates.
Table 1: Effect of Catalyst and Ligand on Yield (Reaction: Pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid pinacol ester)[2][12]
| Catalyst (10 mol%) | Ligand (10 mol%) | Solvent | Base (3 equiv) | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | dppf | Dioxane/H₂O | Na₃PO₄ | 80 | 65 |
| Pd(OAc)₂ | dppe | Dioxane/H₂O | Na₃PO₄ | 80 | 25 |
| Pd(OAc)₂ | dppp | Dioxane/H₂O | Na₃PO₄ | 80 | 38 |
| Pd(OAc)₂ | dppb | Dioxane/H₂O | Na₃PO₄ | 80 | 45 |
| Pd(dppf)Cl₂ | None | Dioxane/H₂O | Na₃PO₄ | 80 | 72 |
| Pd(PPh₃)₄ | None | Dioxane/H₂O | Na₃PO₄ | 80 | 55 |
Table 2: Effect of Base on Yield (Reaction: Pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid pinacol ester, using Pd(dppf)Cl₂ catalyst)[2]
| Base (3 equiv) | Solvent | Temp (°C) | Yield (%) |
| Na₃PO₄ | Dioxane/H₂O (4:1) | 80 | 72 |
| K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 68 |
| K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 51 |
| Na₂CO₃ | Dioxane/H₂O (4:1) | 80 | 45 |
| Cs₂CO₃ | Dioxane/H₂O (4:1) | 80 | 39 |
| CsF | Dioxane/H₂O (4:1) | 80 | 61 |
Table 3: Effect of Solvent System on Yield (Reaction: Pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid pinacol ester, using Pd(dppf)Cl₂ catalyst and Na₃PO₄ base)[2]
| Solvent | H₂O Content (%) | Temp (°C) | Yield (%) |
| Toluene | 0 | 80 | 25 |
| Toluene | 20 | 80 | 58 |
| Dioxane | 0 | 80 | 48 |
| Dioxane | 20 | 80 | 72 |
| Dioxane | 50 | 80 | 55 |
| DMF | 20 | 80 | 41 |
Experimental Protocols
Below is a generalized starting protocol for the Suzuki-Miyaura coupling of a fluorinated arylthiophene bromide with an arylboronic acid. This protocol may require optimization for specific substrates.[3][5]
Protocol: General Procedure for Suzuki Coupling
1. Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the fluorinated arylthiophene bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[4]
-
Seal the vessel with a rubber septum.
2. Degassing:
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[3]
3. Reagent Addition:
-
Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol, 2-5 mol%) and ligand (if separate from the catalyst) to the flask under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, to achieve a final concentration of ~0.1 M) via syringe.[3]
4. Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80–100 °C) and stir vigorously.[5]
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2h, 12h, 24h).[5]
5. Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Key Mechanistic Steps & Considerations
Understanding the catalytic cycle is key to troubleshooting. The Suzuki coupling proceeds via three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the fluorinated arylthiophene. This step is often accelerated by electron-withdrawing groups like fluorine.[7]
-
2. Transmetalation: The organic group from the activated boronic acid (borate anion) is transferred to the palladium(II) complex. This is often the rate-limiting step and is highly dependent on the choice of base and solvent.[4][7]
-
3. Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[7] This step can be slow for sterically hindered substrates.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
troubleshooting side reactions in the synthesis of 2-(3-Fluorophenyl)thiophene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(3-Fluorophenyl)thiophene. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this synthetic process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, which is commonly achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Stille coupling.
Question 1: Low or No Product Yield
My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I fix this?
Answer:
Low or non-existent yield is a common issue in palladium-catalyzed cross-coupling reactions. The problem can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the reagents.
1. Inactive Catalyst:
-
Palladium(0) Oxidation: The active catalytic species, Pd(0), is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to its oxidation and deactivation.
-
Ligand Degradation: Phosphine ligands are also susceptible to oxidation.
-
Solution: Use fresh, high-purity ligands. Store them under an inert atmosphere.
-
2. Suboptimal Reaction Conditions:
-
Base: The choice and quality of the base are critical. For Suzuki couplings, an inappropriate base may not efficiently facilitate the transmetalation step. Some bases, like potassium phosphate (K₃PO₄), may require a small amount of water to be effective, even in otherwise anhydrous reactions.[3]
-
Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. If using K₃PO₄, consider adding a few equivalents of water relative to the limiting reagent.[3]
-
-
Solvent: Reagent solubility is crucial for reaction success.[4] If your starting materials are not fully dissolved, the reaction will be slow and incomplete.
-
Temperature: The reaction may require higher temperatures to overcome the activation energy for oxidative addition, particularly with less reactive aryl bromides.
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or GC/LC-MS.
-
3. Reagent Issues:
-
Boronic Acid Decomposition: Arylboronic acids can undergo protodeborylation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures or in the presence of excess water.[4]
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. In some cases, gradual addition of the boronic acid to the reaction mixture can prevent its degradation.[2] Alternatively, consider using the more stable boronate ester (e.g., a pinacol ester).
-
-
Halide Reactivity: Aryl bromides are common starting materials, but aryl iodides are more reactive and may improve yields under milder conditions.[4][5]
-
Solution: If using 2-bromothiophene is unsuccessful, consider switching to 2-iodothiophene.
-
Caption: A decision tree for troubleshooting low-yield reactions.
Question 2: Significant Homocoupling Byproducts are Observed
My analysis (NMR, GC/MS) shows the presence of significant amounts of 3,3'-bifluorophenyl and/or 2,2'-bithiophene. How can I suppress this side reaction?
Answer:
Homocoupling is a primary competing reaction in both Suzuki and Stille couplings, leading to the formation of symmetrical dimers of the starting materials.[2][5][6]
Causes and Solutions:
-
High Catalyst Concentration or Decomposition: Excessively high catalyst loading or the formation of palladium black (decomposed catalyst) can promote homocoupling.
-
Solution: Reduce the catalyst loading to the minimum effective amount (typically 0.5-2 mol%). Ensure proper stirring and temperature control to prevent localized overheating that can lead to catalyst decomposition.
-
-
Oxygen Contamination: The presence of oxygen can facilitate the oxidative homocoupling of organometallic reagents.[6]
-
Solution: As with low-yield issues, meticulous degassing and maintenance of an inert atmosphere are critical.
-
-
Suboptimal Ligand Choice: The ligand plays a key role in stabilizing the palladium center and controlling the relative rates of cross-coupling versus homocoupling.
-
Solution: For Suzuki reactions, employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can often favor the desired cross-coupling pathway over homocoupling.[2]
-
-
Stille Reaction Specifics: In Stille couplings, homocoupling of the organostannane is a common side reaction.[5][6]
-
Solution: Adding a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step, outcompeting the homocoupling pathway.
-
Caption: Desired cross-coupling vs. undesired homocoupling pathways.
Question 3: The Product is Difficult to Purify
I have successfully formed the product, but I am struggling to isolate it from starting materials and byproducts.
Answer:
Purification of this compound can be challenging, especially when byproducts have similar polarities.[2][7]
Purification Strategies:
-
Removal of Tin Byproducts (Stille Reaction): Tributyltin halides are toxic byproducts of Stille couplings that must be removed.
-
Solution: An aqueous potassium fluoride (KF) wash is effective. The fluoride ions complex with the tin, forming insoluble salts that can be filtered off.[6]
-
-
Chromatography:
-
Challenge: The desired product may co-elute with homocoupled byproducts.[2]
-
Solution: Use a shallow solvent gradient during column chromatography to improve separation. Test different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane). If co-elution persists, a second chromatographic step using a different stationary phase may be necessary.
-
-
Recrystallization: This is a highly effective method if a suitable solvent can be found.
-
Distillation: As a relatively low-molecular-weight compound, vacuum distillation can be a viable purification method.
-
Solution: A patent describes fractional distillation under reduced pressure at 90°C as a purification step for the 4-fluoro isomer.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for this compound: Suzuki or Stille?
-
Both reactions are effective. The Suzuki-Miyaura coupling is generally preferred in modern synthesis due to the lower toxicity and easier removal of boron-containing byproducts compared to the highly toxic organotin reagents used in the Stille reaction.[5][6][10]
Q2: What are the typical reaction conditions for the Suzuki synthesis of this compound?
-
Based on protocols for the closely related 4-fluoro isomer, typical conditions involve reacting 3-fluorophenylboronic acid with 2-bromothiophene using a palladium catalyst like Pd(PPh₃)₄ (1-5 mol%), a base such as Na₂CO₃ or K₂CO₃, in a solvent mixture like toluene/ethanol/water at temperatures ranging from 80°C to reflux.[8][9]
Q3: Can I use 2-chlorothiophene instead of 2-bromothiophene?
-
Aryl chlorides are significantly less reactive than aryl bromides or iodides in palladium-catalyzed cross-couplings.[5] Standard conditions are often ineffective. To use 2-chlorothiophene, you would likely need a more specialized, highly active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type catalysts).
Q4: My reaction turns black. Is this normal?
-
It is common for palladium-catalyzed reactions to change color, often turning dark brown or black.[3] This can indicate the formation of finely divided palladium metal (palladium black), which can be either a part of the catalytic cycle or a sign of catalyst decomposition. If the reaction proceeds to completion, this is not necessarily a problem. However, if it is accompanied by a stall in the reaction, it indicates catalyst deactivation.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from literature procedures for analogous compounds.[8][9] Researchers should optimize conditions for their specific setup.
Materials:
-
2-Bromothiophene
-
3-Fluorophenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-bromothiophene (1.0 eq), 3-fluorophenylboronic acid (1.1 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.02 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed solvents: Toluene, Ethanol, and Water in a 3:1:1 ratio.
-
Heat the reaction mixture to 85°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield this compound.
Caption: Step-by-step workflow for a typical Suzuki coupling experiment.
Data Summary
Table 1: Comparison of Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboronic acid/ester | Low toxicity, stable reagents, commercially available | Base-sensitive substrates can be problematic |
| Stille | Organostannane (tin) | Tolerates a wide range of functional groups, insensitive to moisture | Highly toxic tin reagents, difficult byproduct removal[5][6] |
| Heck | Alkene | No organometallic reagent needed for one partner | Limited to alkene/alkyne partners, regioselectivity can be an issue[11] |
| Buchwald-Hartwig | Amine, Alcohol, Thiol | Forms C-N, C-O, C-S bonds | Not suitable for C-C bond formation[12] |
Table 2: Typical Suzuki Coupling Conditions for 2-Arylthiophene Synthesis
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | [2] |
| Catalyst Loading | 0.5 - 5 mol% | [13] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | [2][8] |
| Solvent System | Toluene/Ethanol/Water, Dioxane/Water, DMF | [2][8] |
| Temperature | 80°C - Reflux | [8][9] |
| Reaction Time | 12 - 24 hours | [8] |
References
- 1. rsc.org [rsc.org]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Page loading... [guidechem.com]
- 8. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 9. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Poly(2-(3-Fluorophenyl)thiophene) Films
This technical support center is designed for researchers, scientists, and drug development professionals working with poly(2-(3-Fluorophenyl)thiophene). It provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experimentation, with a focus on enhancing film stability.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: My poly(this compound) film is showing rapid degradation under ambient conditions. What are the likely causes and how can I improve its stability?
Answer:
Rapid degradation of poly(this compound) films in ambient conditions is typically due to a combination of photo-oxidation and moisture. The conjugated backbone of the polymer is susceptible to attack by oxygen and water, especially when exposed to light.
-
Potential Causes:
-
Photo-oxidation: UV-visible light can generate reactive oxygen species that attack the thiophene rings, leading to a loss of conjugation and degradation of the film's electronic properties.
-
Moisture: Water can act as a nucleophile, attacking the polymer backbone, particularly when the polymer is in a doped or oxidized state.
-
Residual Catalyst/Impurities: Trace amounts of catalyst from the polymerization process or other impurities can act as degradation catalysts.
-
-
Recommended Solutions:
-
Work in an Inert Atmosphere: Whenever possible, handle the polymer solution and films in a glovebox with low oxygen and moisture levels.
-
Use High-Purity Materials: Ensure that the polymer and solvents are of high purity to minimize the presence of catalytic impurities.
-
Encapsulation: Encapsulate the film with a barrier layer (e.g., glass, CYTOP, or other inert polymers) to protect it from oxygen and moisture.
-
UV Filtering: If the application allows, use a UV filter to block high-energy photons from reaching the film.
-
Question 2: The electrochemical stability of my film is poor during cyclic voltammetry, showing a decrease in current with each cycle. How can I address this?
Answer:
Poor electrochemical stability is often due to over-oxidation or over-reduction of the polymer, leading to irreversible chemical changes in the backbone. The fluorine substitution in poly(this compound) generally improves electrochemical stability by increasing the oxidation potential, but issues can still arise.
-
Potential Causes:
-
Excessive Potential Window: Applying potentials beyond the stable electrochemical window of the polymer can cause irreversible oxidation or reduction.
-
Nucleophilic Attack by Electrolyte: Anions from the electrolyte can attack the polymer backbone when it is in its oxidized (doped) state.
-
Water in the Electrolyte: Trace amounts of water in the electrolyte can lead to the formation of carbonyl defects on the thiophene rings.
-
-
Recommended Solutions:
-
Determine the Stable Potential Window: Carefully determine the oxidation and reduction onset potentials of your polymer and operate within this range.
-
Use a Dry Electrolyte and Solvent: Ensure that the electrolyte and solvent are thoroughly dried to minimize water content.
-
Choose a Stable Electrolyte: Use electrolytes with non-nucleophilic anions (e.g., TFSI⁻, PF₆⁻).
-
Question 3: My spin-coated films have poor morphology (e.g., pinholes, aggregates), which I suspect is affecting their stability. What can I do to improve film quality?
Answer:
Poor film morphology can create defect sites that are more susceptible to degradation. Achieving a uniform, well-ordered film is crucial for stability.
-
Potential Causes:
-
Poor Solubility: The polymer may not be fully dissolved, leading to aggregates in the film.
-
Inappropriate Solvent: The solvent may evaporate too quickly or too slowly, or have poor wetting properties on the substrate.
-
Contaminated Substrate: Dust or other residues on the substrate can lead to pinholes and other defects.
-
Sub-optimal Spin-Coating Parameters: Spin speed and time can significantly impact film thickness and uniformity.
-
-
Recommended Solutions:
-
Optimize Polymer Solution: Ensure the polymer is fully dissolved, which may require gentle heating or longer stirring times. Filter the solution through a PTFE syringe filter (0.2 or 0.45 µm) before use.
-
Solvent Selection: Experiment with different solvents to find one that provides good solubility and optimal evaporation characteristics.
-
Substrate Cleaning: Meticulously clean the substrates using a standard procedure (e.g., sonication in detergent, deionized water, acetone, and isopropanol).
-
Optimize Spin-Coating Parameters: Adjust the spin speed and time to achieve the desired film thickness and uniformity.
-
Frequently Asked Questions (FAQs)
What is the primary degradation mechanism for polythiophene-based films?
The primary degradation mechanism is photo-oxidation. In the presence of light and oxygen, reactive oxygen species are generated, which can attack the thiophene ring, leading to a break in the π-conjugation of the polymer backbone. This disrupts the electronic properties of the film.
How does fluorination improve the stability of polythiophene films?
Fluorination enhances stability through several mechanisms:
-
Increased Oxidation Potential: The electron-withdrawing nature of fluorine makes the polymer more difficult to oxidize, thus increasing its resistance to electrochemical degradation.
-
Reduced Susceptibility to Nucleophilic Attack: The fluorine atoms can sterically and electronically protect the polymer backbone from attack by nucleophiles like water or electrolyte anions.
-
Improved Molecular Packing: Fluorination can lead to more ordered and densely packed microstructures, which can enhance the film's resistance to degradation.
What are the expected thermal stability limits for poly(this compound) films?
While specific data for poly(this compound) is limited, fluorinated polythiophenes generally exhibit good thermal stability. For comparison, poly(3-hexylthiophene) (P3HT) has a decomposition temperature (at 5% weight loss) in the range of 425-441°C. Fluorination is expected to provide comparable or slightly enhanced thermal stability.
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability of fluorinated polythiophene films.
Table 1: Electrochemical Stability of Fluorophenyl-Modified Polythiophene
| Parameter | Value | Reference |
| Optical Contrast Reduction after 5,000 Cycles | < 3% | [1] |
| Optical Contrast Decay after 5,000 Bending Cycles | < 5% | [1] |
Table 2: Thermal Stability of Representative Thiophene-Based Polymers
| Polymer | Decomposition Temp. (Td) at 5% Weight Loss (°C) | Glass Transition Temp. (Tg) (°C) | Reference |
| Poly(3-hexylthiophene) (P3HT) | 425 - 441 | 6 - 22 | [2] |
| Poly[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl] (PTB7-Th) | ~383 | Not Clearly Observed | [2] |
| Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2) | > 420 | Not Widely Reported | [2] |
Experimental Protocols
1. Protocol for Spin Coating Poly(this compound) Films
This protocol provides a general procedure for preparing thin films. Optimal parameters may vary depending on the specific molecular weight of the polymer and the desired film thickness.
-
Materials and Equipment:
-
Poly(this compound)
-
Solvent (e.g., chloroform, chlorobenzene)
-
Substrates (e.g., glass, silicon, ITO-coated glass)
-
Spin coater
-
Hotplate
-
Inert atmosphere glovebox
-
-
Procedure:
-
Solution Preparation:
-
Prepare a solution of poly(this compound) in a suitable solvent at a concentration of 5-20 mg/mL in a clean vial.
-
Stir the solution, gently warming if necessary, until the polymer is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
-
Substrate Cleaning:
-
Clean the substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck and apply vacuum.
-
Dispense the polymer solution onto the center of the substrate.
-
Spin at a speed of 1000-4000 rpm for 30-60 seconds.
-
-
Annealing:
-
Transfer the coated substrate to a hotplate in an inert atmosphere.
-
Anneal at a temperature of 110-150°C for 10-30 minutes to improve film morphology and ordering.
-
Allow the substrate to cool to room temperature before further processing.
-
-
2. Protocol for UV-Vis Spectroscopy to Monitor Photodegradation
This protocol can be used to assess the photostability of the films.
-
Materials and Equipment:
-
Poly(this compound) film on a transparent substrate (e.g., glass or quartz)
-
UV-Vis spectrophotometer
-
Light source for degradation (e.g., solar simulator or UV lamp)
-
-
Procedure:
-
Initial Measurement:
-
Record the initial UV-Vis absorption spectrum of the as-prepared film.
-
-
Photodegradation:
-
Expose the film to the light source for a defined period.
-
-
Subsequent Measurements:
-
Periodically record the UV-Vis absorption spectrum of the film at set time intervals during exposure.
-
-
Analysis:
-
Monitor the decrease in the intensity of the main absorption peak over time to quantify the rate of photodegradation.
-
-
3. Protocol for Cyclic Voltammetry to Assess Electrochemical Stability
This protocol is for evaluating the electrochemical stability of the polymer films.
-
Materials and Equipment:
-
Poly(this compound) film on a conductive substrate (e.g., ITO-coated glass) as the working electrode.
-
Potentiostat
-
Electrochemical cell with a three-electrode setup (working, counter, and reference electrodes).
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
-
Procedure:
-
Cell Assembly:
-
Assemble the electrochemical cell with the polymer film as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.
-
Fill the cell with the deoxygenated electrolyte solution.
-
-
Cyclic Voltammetry:
-
Perform cyclic voltammetry by sweeping the potential between the desired limits (determined by the polymer's redox potentials) at a scan rate of 50-100 mV/s.
-
-
Stability Test:
-
Cycle the potential for a large number of cycles (e.g., 100, 500, or more).
-
-
Analysis:
-
Monitor the changes in the cyclic voltammogram, such as a decrease in the peak currents or a shift in the peak potentials, to assess the electrochemical stability.
-
-
Visualizations
Caption: Workflow for preparing and testing the stability of polymer films.
Caption: Key steps in the degradation of a polythiophene backbone.
References
Technical Support Center: Polymerization of Substituted Thiophenes
Welcome to the technical support center for the polymerization of substituted thiophenes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the polymerization of substituted thiophenes?
A1: Researchers frequently encounter challenges related to:
-
Controlling Regiochemistry: Achieving high head-to-tail (HT) coupling is crucial for desirable electronic and optical properties. Irregular couplings (head-to-head or tail-to-tail) disrupt π-conjugation.[1][2]
-
Achieving Desired Molecular Weight and Low Polydispersity (PDI): Many polymerization methods proceed via a step-growth mechanism, leading to broad PDIs.[3] Controlled, chain-growth mechanisms are needed for well-defined polymers.[3][4]
-
Polymer Solubility: The final polymer is often insoluble in common organic solvents, complicating characterization and processing. Solubility is highly dependent on the nature of the side chain and the polymer's regioregularity.[5][6][7][8]
-
Monomer Purity: Impurities in the monomer can act as chain terminators, leading to low molecular weight polymers.[9]
-
Side Reactions: Unwanted side reactions, such as catalyst-induced phenyl group transfer or protodeboronation in Suzuki couplings, can introduce defects or terminate polymerization.[10][11]
Q2: Why is my poly(3-alkylthiophene) (P3AT) insoluble in common solvents like chloroform or THF?
A2: Poor solubility is a common issue and can be attributed to several factors:
-
Insufficient Side-Chain Length: Short alkyl side chains (e.g., methyl, ethyl) do not provide enough steric hindrance to prevent strong interchain aggregation, leading to insolubility. Longer side chains (e.g., hexyl, octyl, dodecyl) are typically required to render the polymer soluble.[7][12]
-
High Regioregularity and Crystallinity: While high regioregularity is electronically desirable, it promotes planarization and efficient packing of polymer chains, which can lead to high crystallinity and reduced solubility.
-
High Molecular Weight: Very long polymer chains can have reduced solubility compared to their lower molecular weight counterparts.[7]
-
Nature of the Substituent: Bulky or aromatic side groups can sometimes lead to unexpected insolubility due to strong intermolecular interactions.[5][6]
Q3: How does regioregularity affect the properties of polythiophenes?
A3: Regioregularity, the specific arrangement of monomer units, has a profound impact on the material's properties.
-
Electronic Properties: A high percentage of head-to-tail (HT) couplings (typically >95%) creates a more planar polymer backbone. This planarity enhances π-orbital overlap along the chain, reduces the bandgap, and leads to higher charge carrier mobility and electrical conductivity.[1][2]
-
Optical Properties: The enhanced conjugation in regioregular polythiophenes results in a red-shift in their UV-Vis absorption spectra compared to regioirregular polymers.[5][6]
-
Morphology and Mechanical Properties: Regioregular polymers are more crystalline and can self-assemble into ordered structures. This can make them more brittle compared to their amorphous, regioirregular counterparts.[13]
Q4: Which polymerization method is best for achieving high regioregularity?
A4: Grignard Metathesis (GRIM) polymerization is one of the most effective and widely used methods for synthesizing highly regioregular (>98% HT) poly(3-alkylthiophenes).[1][10][14] This method involves the treatment of a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent, followed by the addition of a nickel catalyst, such as Ni(dppp)Cl₂.[1][14] The high regioselectivity is attributed to a combination of steric and electronic effects during the catalytic cycle.[10][15]
Troubleshooting Guides
Problem 1: Low Molecular Weight and/or Broad Polydispersity (PDI)
| Potential Cause | Recommended Action(s) | Explanation |
| Monomer Impurity | 1. Verify monomer purity via NMR, GC-MS, or elemental analysis. 2. Re-purify monomer through recrystallization, distillation, or column chromatography. | Impurities can act as chain-terminating agents, preventing the formation of long polymer chains.[9] |
| Incorrect Stoichiometry | 1. In chain-growth methods (e.g., GRIM), accurately determine the monomer-to-initiator ratio. 2. In polycondensation, ensure a precise 1:1 ratio of reactive groups. | Deviation from the optimal stoichiometry can severely limit the achievable molecular weight.[9] In GRIM, molecular weight is a function of the monomer-to-catalyst ratio.[4] |
| Premature Precipitation | 1. Use a better solvent or a solvent mixture to keep the growing polymer in solution. 2. Increase the reaction temperature (if thermally stable). | If the polymer precipitates before high molecular weight is achieved, chain growth will stop. This is a common issue with unsubstituted polythiophenes.[8] |
| Catalyst Deactivation | 1. Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (N₂ or Ar). 2. Use a fresh, active catalyst. | Many catalysts, particularly those used in cross-coupling reactions, are sensitive to oxygen and moisture. |
| Suboptimal Temperature | 1. For GRIM polymerizations, running the reaction at room temperature or 0°C can sometimes provide better control than refluxing. | High temperatures can sometimes lead to side reactions or catalyst dissociation, resulting in chain termination and initiation of new, shorter chains.[10][16] |
Problem 2: Poor Regioregularity (<95% HT)
| Potential Cause | Recommended Action(s) | Explanation |
| Incorrect Polymerization Method | 1. Use a method known for high regiocontrol, such as GRIM or Rieke zinc polymerization. | Methods like oxidative polymerization with FeCl₃ typically yield regioirregular polymers.[12] |
| Grignard Metathesis (GRIM) Issues | 1. Ensure complete formation of the Grignard intermediate before adding the Ni catalyst. 2. Use an appropriate catalyst; Ni(dppp)Cl₂ is commonly effective. | The regioselectivity in GRIM arises from the preferential reaction of the catalyst with the less sterically hindered 2-bromo-5-magnesiated thiophene intermediate.[10] |
| Steric Hindrance | 1. Very bulky side chains can sometimes interfere with the regioselective mechanism. | Bulky substituents near the thiophene ring may decrease the rate of polymerization and affect selectivity.[16] |
Experimental Protocols
Protocol 1: Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via GRIM Polymerization
This protocol is a representative example for achieving high molecular weight and highly regioregular P3HT.
Materials:
-
2,5-dibromo-3-hexylthiophene (monomer)
-
Isopropylmagnesium chloride (iPrMgCl), 2.0 M in THF
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl), 5 M
Procedure:
-
Monomer Preparation: Under an inert atmosphere (Argon), add 2,5-dibromo-3-hexylthiophene (e.g., 1.00 g, 3.07 mmol) to a dry Schlenk flask. Dissolve it in anhydrous THF (e.g., 15 mL).
-
Grignard Metathesis: Cool the solution to 0°C. Add iPrMgCl (1.05 equivalents, e.g., 1.61 mL of a 2.0 M solution) dropwise over 10 minutes. Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1 hour. This step forms the active Grignard-thiophene isomers.[10]
-
Initiation/Polymerization: In a separate flask, dissolve the Ni(dppp)Cl₂ catalyst in a small amount of anhydrous THF to create a stock solution (e.g., 10 mg/mL). Add the desired amount of catalyst solution (e.g., for a monomer:catalyst ratio of 100:1, add ~166 mg of the stock solution) to the monomer solution. Stir the mixture at room temperature for 2 hours. The solution should become dark and viscous.
-
Quenching: Quench the reaction by slowly pouring the polymer solution into a beaker containing methanol (e.g., 200 mL) with vigorous stirring. A dark, fibrous precipitate will form.
-
Purification:
-
Filter the crude polymer and wash it with methanol.
-
Stir the polymer in 5 M HCl for 30 minutes to remove any residual magnesium or nickel salts.
-
Filter the polymer again and wash thoroughly with deionized water until the filtrate is neutral, followed by a final wash with methanol.
-
To further purify and fractionate the polymer, perform a Soxhlet extraction sequentially with methanol, hexanes, and finally chloroform. The high molecular weight, regioregular fraction will be in the chloroform extract.[17]
-
-
Drying: Precipitate the chloroform fraction in methanol, filter, and dry the final polymer under vacuum at 40°C overnight.
Visualized Workflows and Logic
Below are diagrams illustrating key experimental and troubleshooting workflows.
References
- 1. The McCullough Group - Research [chem.cmu.edu]
- 2. Polythiophene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.cmu.edu [chem.cmu.edu]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Solution-Assembled Blends of Regioregularity-Controlled Polythiophenes for Coexistence of Mechanical Resilience and Electronic Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity | Semantic Scholar [semanticscholar.org]
- 15. Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Residue Removal from Thiophene Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of removing palladium catalyst residues from thiophene-containing compounds, ensuring the purity and integrity of your final products.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium from thiophene compounds and provides structured solutions.
Issue 1: Incomplete Palladium Removal After Initial Purification
Symptoms:
-
The isolated thiophene compound remains colored (e.g., grayish, black, or brownish tint).
-
Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or similar sensitive techniques indicates palladium levels above the acceptable limit (typically <10 ppm for active pharmaceutical ingredients).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Formation of Soluble Palladium Complexes | Thiophene's sulfur atom can coordinate with palladium, forming soluble complexes that are difficult to remove by simple filtration. Consider using a solid-supported scavenger with a high affinity for palladium. Thiol-based or trimercaptotriazine (TMT) functionalized scavengers are often effective. |
| Inefficient Scavenging Conditions | Optimize the scavenging process by screening different scavengers, adjusting the amount of scavenger used (typically 2-10 wt% relative to the product), increasing the reaction time (1-18 hours), and/or elevating the temperature (e.g., 40-60 °C). |
| Palladium in Multiple Oxidation States | The palladium residue may exist in various oxidation states (e.g., Pd(0), Pd(II)), and not all scavengers are equally effective against each form. Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily scavenged species. Alternatively, use a broad-spectrum scavenger known to be effective against multiple palladium species. |
| Colloidal Palladium Formation | Finely dispersed palladium nanoparticles may pass through standard filters. Use a filter aid like Celite® to create a fine filter bed for trapping these particles. In some cases, adding a flocculant or treating with activated carbon prior to filtration can help aggregate colloidal palladium. |
Issue 2: Significant Product Loss During Palladium Removal
Symptoms:
-
Low overall yield of the purified thiophene compound.
-
Evidence of the product being adsorbed onto the scavenger or activated carbon.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Product Adsorption onto Scavenger/Carbon | Minimize the amount of scavenger or activated carbon to the minimum effective quantity. After filtration, thoroughly wash the filter cake with a fresh portion of the solvent to recover any adsorbed product. |
| Inappropriate Solvent Choice | The solvent can influence the binding of your thiophene compound to the adsorbent. Use a solvent in which your product is highly soluble to minimize its adsorption. |
| Scavenger-Product Interaction | The functional groups on your thiophene compound may interact with the scavenger. If product loss remains high, consider screening different types of scavengers (e.g., amine-based vs. thiol-based) or switching to an alternative purification method like crystallization or liquid-liquid extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium residues from thiophene compounds?
A1: The most prevalent methods include:
-
Adsorption/Scavenging: Using solid-supported materials like activated carbon or specialized metal scavengers (e.g., silica or polymer-based with thiol, amine, or trimercaptotriazine functionalities) to bind palladium, which is then filtered off.
-
Chromatography: Employing techniques like column chromatography to separate the thiophene compound from the palladium catalyst.
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.
-
Extraction: Utilizing liquid-liquid extraction to partition the palladium catalyst
Technical Support Center: Managing Impurities in Thiophene Derivative Synthesis
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the synthesis and purification of thiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for thiophene derivatives and what typical impurities should I expect?
A1: The most prevalent methods for synthesizing the thiophene ring are the Paal-Knorr synthesis, the Gewald reaction, and the functionalization of pre-existing thiophene rings via methods like Suzuki coupling. Each route has a characteristic impurity profile.
-
Paal-Knorr Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[1][2] A common byproduct is the corresponding furan, formed via a competing dehydration reaction.[3] Inefficient sulfurization can also leave unreacted starting material.
-
Gewald Reaction: This is a multi-component reaction condensing a ketone or aldehyde with an α-cyanoester and elemental sulfur.[4][5] Common impurities include unreacted starting materials, residual elemental sulfur, and dimeric byproducts.[6]
-
Suzuki Coupling: Used for C-C bond formation on a pre-formed thiophene halide, this reaction can be plagued by several side products.[7] Homocoupling of the boronic acid or the thiophene halide can generate dimeric impurities.[7][8] Additionally, dehalogenation of the starting material or protonation of the boronic acid can lead to undesired simple thiophene byproducts.[7]
Q2: How do impurities affect the final application of my thiophene derivatives, particularly in organic electronics?
A2: Impurities can drastically alter the performance of thiophene-based materials in organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[9] Even minor, unacknowledged impurities in purchased starting materials can lead to a significant decrease in device performance.[9] Impurities can act as charge traps, hindering charge transport and limiting device efficiency.[10][11] For instance, oxidized thiophene species or residual metal catalysts can severely impact the electronic properties and long-term stability of the material.[9]
Q3: What are the primary purification techniques for thiophene derivatives?
A3: The most effective and widely used purification methods are column chromatography, recrystallization, and distillation.[3][12]
-
Column Chromatography: Highly versatile for separating complex mixtures and isomers.[12][13]
-
Recrystallization: Excellent for achieving high purity of solid compounds, provided a suitable solvent is found.[12][14]
-
Distillation: Effective for volatile liquid thiophenes to remove non-volatile impurities.[3]
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis and purification of thiophene derivatives.
Paal-Knorr Synthesis Troubleshooting
Q: My Paal-Knorr synthesis of a 2,5-dialkylthiophene yields a significant amount of the corresponding furan byproduct. How can I improve selectivity?
A: Furan formation is a common competing pathway.[3] The choice of sulfurizing agent and reaction conditions is critical.
Troubleshooting Steps:
-
Change Sulfurizing Agent: Switching from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent can improve selectivity for the thiophene product, as Lawesson's reagent is often milder and more efficient.[3]
-
Optimize Temperature: Gradually increase the reaction temperature. While higher temperatures can improve slow reaction rates, they can also promote side reactions. Careful monitoring is key.[3]
-
Solvent Choice: Use a high-boiling, anhydrous, non-polar solvent like toluene or xylene.[3]
-
Purity of Starting Material: Ensure the 1,4-dicarbonyl starting material is highly pure, as impurities can lead to side products.[3]
Below is a diagram illustrating the logical relationship in Paal-Knorr synthesis.
Gewald Reaction Troubleshooting
Q: My Gewald reaction is messy, and I have difficulty isolating the 2-aminothiophene product from residual sulfur and other byproducts. What can I do?
A: The Gewald reaction's success often hinges on reaction control and workup. Using an inorganic base in a THF/water solvent system can suppress the formation of dimeric byproducts.[6]
Troubleshooting Steps:
-
Base and Solvent: Employ a milder base like sodium bicarbonate (NaHCO₃) in a biphasic solvent system (THF/water) to improve selectivity.[6]
-
Temperature Control: Maintain a moderate reaction temperature (e.g., 35-40°C) to minimize the formation of unidentified impurities and dimers.[6]
-
Sulfur Scavenging: During workup for subsequent reactions, adding a small amount of triphenylphosphine (10 mol%) can help scavenge residual elemental sulfur.[6]
-
Purification: The product often precipitates from the reaction mixture and can be isolated by simple filtration, followed by recrystallization to remove soluble impurities.[15]
General Impurity Identification and Removal Workflow
The following workflow provides a systematic approach to identifying and removing impurities.
Data Presentation
Table 1: Comparison of Purification Methods for 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene
This table illustrates how the choice of purification method can impact the final yield and purity of a solid thiophene derivative synthesized via the Gewald reaction.
| Purification Method | Starting Purity (Area % by LCMS) | Final Purity (Area % by LCMS) | Isolated Yield | Notes |
| None (Crude Product) | ~75% | 75% | 100% (Crude) | Major impurities include residual sulfur and starting materials. |
| Trituration with Hexane | 75% | 85% | 90% | Removes non-polar impurities but is less effective for polar side products. |
| Recrystallization (Ethanol) | 75% | >98% | 78% | Highly effective for removing most impurities, resulting in a crystalline solid.[12] |
| Column Chromatography (Silica Gel) | 75% | >99% | 72% | Provides the highest purity but may result in lower yield due to product loss on the column.[12] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Recrystallization
This protocol outlines a general method for purifying a solid thiophene derivative.[12]
Materials:
-
Crude solid thiophene derivative
-
Selection of recrystallization solvents (e.g., ethanol, hexane, ethyl acetate, toluene)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent dissolves the compound when hot but sparingly or not at all at room temperature.[12][14] A two-solvent system (one "good" solvent, one "poor" solvent) can also be effective.[12][16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[12]
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[12]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: General Procedure for Purification by Column Chromatography
This protocol details the purification of a thiophene derivative using silica gel column chromatography.[13][17]
Materials:
-
Crude thiophene derivative
-
Silica gel (appropriate mesh size)
-
Chromatography column
-
Eluent (solvent system determined by TLC analysis)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Select Eluent: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The desired compound should have an Rf value of approximately 0.25-0.35.[13]
-
Pack Column: Pack a glass column with silica gel, either as a dry powder or as a slurry in the initial eluent. Ensure the packing is uniform to prevent channeling.[17]
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel bed. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel and add the resulting powder to the column.[17]
-
Elute: Add the eluent to the top of the column and allow it to flow through, collecting the liquid (eluate) at the bottom in sequential fractions.[13] For flash chromatography, apply positive pressure to speed up the process.[13]
-
Analyze Fractions: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.[13]
-
Combine and Evaporate: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified product.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. anirban.people.iitgn.ac.in [anirban.people.iitgn.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. cactus.utahtech.edu [cactus.utahtech.edu]
preventing self-polymerization of thiophene monomers during synthesis
Welcome to the Technical Support Center for Thiophene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the self-polymerization of thiophene monomers during their synthesis.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Rapid formation of an insoluble precipitate or viscous oil during synthesis.
Question: My reaction mixture turned into a thick, unworkable mass (or a solid precipitate crashed out) shortly after initiating the synthesis. What is happening and how can I prevent it?
Possible Cause: This is a classic sign of rapid, uncontrolled self-polymerization of the thiophene monomer. Thiophene and its derivatives, especially those with electron-donating substituents, can be highly susceptible to polymerization under various conditions. The primary triggers are often related to the reaction conditions and the purity of the starting materials.
Troubleshooting Steps:
-
Identify the Polymerization Mechanism: The first step is to identify the likely cause of polymerization based on your reaction type.
-
Oxidative Polymerization: Common in reactions using oxidizing agents (e.g., FeCl₃) or exposure to air, especially for electron-rich thiophenes.
-
Cationic (Acid-Catalyzed) Polymerization: Occurs in the presence of strong acids or Lewis acids. Thiophene can be protonated, initiating a chain reaction.[1]
-
Radical Polymerization: Can be initiated by heat, UV light, or radical initiators. Impurities in starting materials can also be a source of radicals.
-
Grignard Metathesis (GRIM) Polymerization Side Reactions: In the synthesis of polythiophenes via GRIM, side reactions can lead to uncontrolled polymerization, especially with palladium catalysts which can dissociate from the growing polymer chain.[2]
-
-
Implement Control Measures: Based on the suspected mechanism, apply the following solutions:
-
For Oxidative Polymerization:
-
Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.
-
Control Acidity: In oxidative polymerizations with agents like iron(III) tosylate, the addition of a basic inhibitor such as pyridine can control acidity and prevent unwanted side reactions.[3]
-
Lower Temperature: Run the reaction at a lower temperature to decrease the rate of polymerization.
-
-
For Cationic Polymerization:
-
Use Non-Acidic Reagents: If possible, choose synthetic routes that avoid strong acids.
-
Add a Proton Sponge: For reactions where acidity is unavoidable, consider adding a non-nucleophilic base (proton sponge) to scavenge excess protons.
-
Purify Solvents: Ensure that solvents are free from acidic impurities.
-
-
For Radical Polymerization:
-
Add a Radical Inhibitor: Introduce a small amount of a radical inhibitor, such as Butylated Hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ), to the reaction mixture.[4]
-
Protect from Light: If the monomer is light-sensitive, conduct the reaction in a flask wrapped in aluminum foil or in a dark environment.
-
Lower Reaction Temperature: High temperatures can initiate thermal polymerization.[5]
-
-
For Grignard Metathesis Polymerization:
-
Catalyst Choice: Nickel-based catalysts, like Ni(dppp)Cl₂, are generally preferred over palladium catalysts for a more controlled, living-like polymerization, which can also be beneficial in monomer synthesis to avoid unwanted oligomerization.[2]
-
Monomer Concentration: A minimum monomer concentration may be necessary for efficient reaction, but overly high concentrations can sometimes lead to uncontrolled polymerization.[6][7][8]
-
-
Logical Workflow for Troubleshooting Polymerization
Caption: A logical workflow for diagnosing and addressing the self-polymerization of thiophene monomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common triggers for thiophene self-polymerization during synthesis?
A1: The primary triggers for the self-polymerization of thiophene monomers during synthesis are:
-
Presence of Oxidizing Agents: This includes atmospheric oxygen and chemical oxidants used in the reaction.
-
Acidic Conditions: Strong Brønsted or Lewis acids can initiate cationic polymerization.[1]
-
High Temperatures: Thermal energy can be sufficient to initiate radical polymerization.
-
Exposure to UV Light: Light can also initiate radical polymerization, especially in sensitive monomers.
-
Impurities: Impurities in starting materials or solvents can act as initiators for various polymerization pathways.
Q2: Can I use a polymerization inhibitor during my synthesis? If so, which one and at what concentration?
A2: Yes, using a polymerization inhibitor can be a very effective strategy. The choice of inhibitor depends on the likely polymerization mechanism.
-
For Radical Polymerization: Phenolic inhibitors like Butylated Hydroxytoluene (BHT), 4-methoxyphenol (MEHQ), or hydroquinone are commonly used.[4][5] A typical concentration for storage is in the range of 100-500 ppm (0.01% - 0.05% w/w), and similar low concentrations can be effective in synthesis without significantly impacting the desired reaction.[4]
-
For Oxidative Polymerization: While not "inhibitors" in the traditional sense, controlling the reaction environment is key. This includes working under an inert atmosphere and, in some cases, adding a base like pyridine to control acidity.[3]
Q3: How does the structure of the thiophene monomer affect its stability?
A3: The electronic properties of the substituents on the thiophene ring play a crucial role.
-
Electron-Donating Groups (e.g., alkoxy, alkylthio, amino groups) increase the electron density of the thiophene ring, making it more susceptible to oxidative and cationic polymerization.
-
Electron-Withdrawing Groups (e.g., acetyl, cyano, nitro groups) decrease the electron density of the ring, generally making the monomer more stable and less prone to polymerization.
Q4: My thiophene monomer is an oil. How can I purify it to prevent polymerization during storage and subsequent reactions?
A4: Purifying liquid thiophene monomers is crucial for their stability.
-
Distillation under Reduced Pressure: This is a common method for purifying liquid monomers. It's important to perform the distillation at the lowest possible temperature to avoid thermal polymerization. Adding a small amount of a radical inhibitor like BHT to the distillation flask is also a good practice.
-
Column Chromatography: If the monomer is not too volatile, flash column chromatography on silica gel can be effective. It is advisable to use a non-acidic eluent system and to work quickly to minimize contact time with the silica.
-
Storage: After purification, store the monomer under an inert atmosphere (argon or nitrogen), in a dark, refrigerated environment.[4]
Data Summary Table
The following table summarizes key quantitative data for preventing the self-polymerization of thiophene monomers.
| Parameter | Recommended Value/Range | Context/Synthesis Method | Rationale |
| Radical Inhibitor Concentration | 100 - 500 ppm (0.01 - 0.05% w/w) | General/Radical-prone syntheses | Scavenges free radicals that initiate polymerization.[4] |
| Reaction Temperature | As low as practically possible | General | Reduces the rate of all polymerization types. |
| Room Temperature | GRIM Polymerization with [CpNiCl(SIPr)] catalyst | Optimal for obtaining high molecular weight polymer with control.[9] | |
| < 0 °C | Cationic Polymerization | Low temperatures are vital for enantioselectivity and can reduce side reactions. | |
| Monomer Concentration | > 0.15 M | Kumada Catalyst Transfer Polymerization (KCTP) | A minimum concentration may be needed for polymerization to proceed efficiently.[7][8] |
| Catalyst Loading | 0.5 - 2 mol% | GRIM Polymerization with [CpNiCl(SIPr)] catalyst | Optimal for achieving high molecular weight with good control.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | All syntheses, especially oxidative | Prevents oxidative polymerization.[4] |
Experimental Protocols
Protocol 1: General Procedure for Inhibitor Addition
-
Select an appropriate inhibitor: For most applications where radical polymerization is a concern, BHT is a good first choice.
-
Determine the required amount: For a 10 g reaction scale, a concentration of 200 ppm corresponds to 2 mg of inhibitor.
-
Addition: Add the inhibitor to the reaction solvent before adding the thiophene monomer or other reagents. Ensure it is fully dissolved.
-
Proceed with the synthesis: Carry out the reaction as planned, maintaining other preventative measures such as an inert atmosphere and controlled temperature.
Protocol 2: Polymerization-Free Grignard Metathesis (GRIM) for Thiophene Functionalization
This protocol is adapted for the synthesis of functionalized thiophene monomers, emphasizing control to avoid oligomerization.
-
Drying and Inerting: Thoroughly dry all glassware in an oven and assemble under a stream of argon or nitrogen.
-
Monomer Preparation: In a Schlenk flask, dissolve the 2,5-dihalogenated thiophene monomer in anhydrous THF.
-
Grignard Reagent Addition: Cool the solution to 0 °C. Slowly add one equivalent of a Grignard reagent (e.g., i-PrMgCl·LiCl) dropwise. Allow the mixture to slowly warm to room temperature and stir for 1-2 hours to ensure complete mono-Grignard formation.
-
Cross-Coupling: In a separate Schlenk flask, add the Ni(dppp)Cl₂ catalyst (1-2 mol%). Cool this flask to 0 °C.
-
Transfer: Slowly transfer the Grignard-thiophene solution to the catalyst slurry via cannula.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or GC-MS. The reaction should be complete within a few hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a solution of the desired electrophile. For simple protonation, use a dilute HCl solution.
-
Work-up and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, dry, and purify by column chromatography or distillation.
Visualization of Polymerization Mechanisms
Cationic Polymerization of Thiophene
Caption: Mechanism of acid-catalyzed cationic polymerization of thiophene.
Oxidative Polymerization of Thiophene
Caption: General mechanism of oxidative polymerization of thiophene.
References
- 1. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 2. Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.cmu.edu [chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fine Tuning the Glass Transition Temperature and Crystallinity by Varying the Thiophene-Quinoxaline Copolymer Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The unexpected fast polymerization during the synthesis of a glycolated polythiophene - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 8. The unexpected fast polymerization during the synthesis of a glycolated polythiophene - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00146F [pubs.rsc.org]
- 9. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
addressing regioselectivity issues in functionalizing 2-arylthiophenes
Welcome to the technical support center for the functionalization of 2-arylthiophenes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does electrophilic substitution on my 2-arylthiophene substrate predominantly yield the C5-substituted product?
A1: The high regioselectivity for the C5 position (the other α-position) in electrophilic aromatic substitution (EAS) reactions of thiophenes is due to the superior stability of the cationic intermediate (Wheland intermediate) formed during the reaction. Attack at the C5 (α) position allows the positive charge to be delocalized over three resonance structures, including one where the sulfur atom's lone pair participates, which is a highly stabilizing contributor. In contrast, attack at a C3 or C4 (β) position results in an intermediate that can only be described by two resonance forms, making it less stable and the reaction pathway less favorable.[1][2]
Q2: How can I achieve functionalization at the C3 or C4 (β) positions, given the strong preference for the C5 position?
A2: Achieving β-functionalization requires overcoming the intrinsic reactivity of the thiophene ring. Key strategies include:
-
Directed ortho-Metalation (DoM): Installing a directing metalation group (DMG) on the thiophene ring or the aryl substituent can guide a strong base (like n-BuLi) to deprotonate a specific, adjacent C-H bond, which can then be trapped with an electrophile.[3][4]
-
Halogen-Dance Reactions Followed by Cross-Coupling: Starting with a halogenated thiophene, a "halogen dance" can be initiated to move the halogen to a different position, followed by a standard cross-coupling reaction.
-
Palladium-Catalyzed C-H Activation: The use of specific ligands in palladium-catalyzed C-H activation can override the inherent selectivity and direct functionalization to the β-position.[5][6] For example, bulky, electron-poor phosphine ligands can favor β-arylation.[5][6]
-
Blocking the C5 Position: If the C5 position is already substituted (e.g., with a removable blocking group like a silyl group), electrophilic attack is forced to occur at the β-positions.
Q3: What is Directed ortho-Metalation (DoM) and how can it be applied to 2-arylthiophenes?
A3: Directed ortho-Metalation (DoM) is a powerful technique for regioselective functionalization. It involves a "directing metalation group" (DMG) that contains a heteroatom (e.g., amide, carbamate, methoxy) capable of coordinating to an organolithium reagent.[3][7] This coordination brings the strong base into proximity with the ortho C-H bond, leading to its selective deprotonation (lithiation).[8][9] The resulting aryllithium intermediate can then react with various electrophiles. For 2-arylthiophenes, a DMG can be placed on the aryl ring to functionalize the aryl ring itself, or on the thiophene ring (e.g., at C3) to direct subsequent functionalization to the C4 position.
Q4: My palladium-catalyzed C-H activation reaction is not selective. How can I control the regioselectivity between the α- (C5) and β- (C3/C4) positions?
A4: The regioselectivity in palladium-catalyzed C-H activation of thiophenes is critically dependent on the choice of ligand, which can steer the reaction through different mechanistic pathways.[5]
-
For α-Selectivity (C5): Ligands like 2,2'-bipyridyl tend to favor a metalation/deprotonation pathway, which is energetically advantageous for the α-position, leading to the C5-arylated product.[5][6]
-
For β-Selectivity (C3/C4): Bulky, fluorinated phosphine ligands, such as P[OCH(CF₃)₂]₃, can promote a Heck-type arylation mechanism.[5] This pathway is kinetically favored for the β-position and leads to the C4-arylated product.[5][6] The choice of ligand is therefore the primary tool for tuning this selectivity.
Troubleshooting Guides
Issue 1: Poor or Incorrect Regioselectivity in Friedel-Crafts Acylation
-
Symptom: You are attempting to acylate a 2-arylthiophene and obtain a mixture of isomers, with the 2-aryl-5-acylthiophene being the major product, instead of your desired 2-aryl-3-acylthiophene.
-
Possible Cause: This outcome is expected due to the inherent electronic properties of the thiophene ring. The intermediate for C5 acylation is significantly more stable than the one for C3 acylation, leading to a strong kinetic and thermodynamic preference for the C5 product.[1]
-
Troubleshooting Suggestions:
-
Re-evaluate the Synthetic Strategy: Direct Friedel-Crafts acylation is not suitable for obtaining β-acylated thiophenes.
-
Employ a Directed Metalation Strategy:
-
Install a directing group at the C3 position (e.g., a carboxylic acid, which can be converted to an amide DMG).
-
Perform a directed lithiation at the C4 position, followed by quenching with an appropriate acylating agent.
-
-
Use a Pre-functionalized Substrate: Start with a 2-aryl-3-halothiophene and introduce the acyl group via a metal-catalyzed cross-coupling reaction (e.g., Stille coupling with an acylstannane).
-
Issue 2: Low Yield in Suzuki-Miyaura Coupling at the C3-Position
-
Symptom: Attempting to perform a Suzuki-Miyaura coupling on a 2-aryl-3-bromothiophene results in low conversion of the starting material or a low yield of the desired 2-aryl-3-aryl'thiophene.
-
Possible Cause:
-
Catalyst Inactivity: The chosen palladium catalyst or ligand may not be optimal for the less reactive C3-Br bond compared to a C2-Br bond.
-
Suboptimal Base/Solvent System: The base and solvent combination may not be effective for the transmetalation step with the boronic acid.
-
Decomposition: The starting material or product may be unstable under the reaction conditions (e.g., high temperature).
-
-
Troubleshooting Suggestions:
-
Screen Catalysts and Ligands: While Pd(PPh₃)₄ is common, consider more active catalyst systems using Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine ligands (e.g., SPhos, XPhos) that are known to facilitate difficult couplings.
-
Optimize Reaction Conditions: A systematic optimization of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, toluene/water, DMF) is crucial.[10][11] For some systems, a small amount of water is necessary for efficient transmetalation.[10]
-
Ensure Inert Atmosphere: Rigorously degas all solvents and ensure the reaction is performed under a strict argon or nitrogen atmosphere to prevent catalyst oxidation.[10]
-
Data Presentation
Table 1: Ligand-Controlled Regioselectivity in Pd-Catalyzed C-H Arylation
This table summarizes how the choice of ligand can dictate the position of arylation on a thiophene core.
| Ligand | Catalyst System | Predominant Product | Mechanistic Pathway | Selectivity (α vs. β) | Reference |
| 2,2'-Bipyridyl | Pd(OAc)₂ | α-Arylated (C5) | Metalation/Deprotonation | Highly α-selective | [5][6] |
| P[OCH(CF₃)₂]₃ | Pd(OAc)₂ | β-Arylated (C4) | Heck-type Arylation | Highly β-selective | [5][6] |
| P(OMe)₃, PPh₃, PCy₃ | Pd(OAc)₂ | α-Arylated (C5) | Metalation/Deprotonation | Favors α-selectivity | [5] |
Experimental Protocols
Protocol 1: Regioselective C2-Lithiation and Electrophilic Quench [10]
This protocol describes the selective functionalization at the C2 position of a benzo[b]thiophene, a principle that is applicable to 2-arylthiophenes where the C5 position is targeted.
-
Setup: Dissolve the 2-arylthiophene substrate (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, argon-flushed flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise to the cooled solution over 10 minutes. The solution may change color upon deprotonation.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation at the C5 position.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide; 1.2 eq) either neat or as a solution in anhydrous THF.
-
Warm-up: Allow the reaction to warm slowly to room temperature and continue stirring for an additional 2-4 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed β-Selective C-H Arylation [5][6]
This protocol provides a general method for the challenging β-arylation of a thiophene derivative using a specialized ligand.
-
Setup: In a glovebox or under an inert atmosphere, add the thiophene substrate (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (5 mol%), P[OCH(CF₃)₂]₃ (10 mol%), and a silver salt oxidant such as Ag₂CO₃ (2.0 eq) to a dry reaction vial.
-
Solvent Addition: Add a dry, degassed solvent (e.g., 1,2-dichloroethane or toluene).
-
Reaction: Seal the vial and heat the mixture in a preheated oil bath at 100-120 °C for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the β-arylated thiophene.
Visualizations
Caption: Competing pathways in electrophilic substitution on 2-arylthiophene.
Caption: Troubleshooting workflow for poor C-H activation regioselectivity.
Caption: Strategies for controlling regioselectivity on 2-arylthiophenes.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. baranlab.org [baranlab.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
comparative analysis of 2-(3-Fluorophenyl)thiophene and 2-phenylthiophene
A Comparative Analysis of 2-(3-Fluorophenyl)thiophene and 2-phenylthiophene: A Guide for Researchers
This guide provides a detailed , two heterocyclic compounds of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The introduction of a fluorine atom in the phenyl ring of 2-phenylthiophene can significantly alter its physicochemical and biological properties. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their properties, reactivity, and potential applications, supported by available experimental and theoretical data.
Physicochemical Properties
The substitution of a hydrogen atom with a fluorine atom in the meta-position of the phenyl ring in 2-phenylthiophene leads to predictable changes in its physicochemical properties. The higher electronegativity and molar mass of fluorine result in an increased molecular weight and a likely higher boiling point for the fluorinated analog.
| Property | This compound | 2-phenylthiophene |
| Molecular Formula | C₁₀H₇FS | C₁₀H₈S[1] |
| Molecular Weight | 178.23 g/mol | 160.24 g/mol [1] |
| CAS Number | 58861-49-7 | 825-55-8[1] |
| Physical Form | Liquid | White to light beige crystalline solid[1] |
| Melting Point | Not available | 34-36 °C[1] |
| Boiling Point | 256.3 ± 15.0 °C at 760 mmHg | ~256 °C[1] |
| Purity | ≥95% | ≥97%[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural elucidation of organic molecules. The introduction of a fluorine atom in this compound is expected to cause characteristic changes in the ¹H and ¹³C NMR spectra compared to 2-phenylthiophene, particularly in the signals of the phenyl ring due to C-F and H-F coupling.
¹H and ¹³C NMR Data for 2-phenylthiophene
While a complete, explicitly detailed and citable dataset for 2-phenylthiophene's NMR spectra was not found in the search results, the existence of such spectra is confirmed[2][3]. For a definitive analysis, experimental acquisition of the spectra under identical conditions for both compounds is recommended.
Predicted ¹H and ¹³C NMR Data for this compound
-
¹H NMR: The protons on the fluorophenyl ring will exhibit splitting patterns due to coupling with the fluorine atom (³JHF and ⁴JHF). The signals for the thiophene protons are expected to be in a similar region to those of 2-phenylthiophene.
-
¹³C NMR: The carbons of the fluorophenyl ring will show coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, and ⁴JCF), which is a key distinguishing feature. The carbon directly attached to the fluorine will show a large one-bond coupling constant.
Reactivity Analysis
Both 2-phenylthiophene and its 3-fluoro derivative are expected to undergo similar types of reactions, including electrophilic substitution and transition-metal-catalyzed cross-coupling reactions. However, the rates and regioselectivity of these reactions will be influenced by the electronic properties of the substituent on the phenyl ring.
Electrophilic Aromatic Substitution:
The thiophene ring is generally more reactive towards electrophiles than the benzene ring. Electrophilic substitution on the thiophene ring of 2-phenylthiophene typically occurs at the C5 position. The fluorine atom in this compound is an electron-withdrawing group, which is expected to slightly deactivate the phenyl ring towards electrophilic substitution. However, its effect on the reactivity of the thiophene ring is likely to be minor due to the separation.
Suzuki-Miyaura Cross-Coupling:
Both compounds can participate in Suzuki-Miyaura cross-coupling reactions, a powerful tool for C-C bond formation. For instance, a bromo-substituted derivative of either compound can be coupled with a boronic acid. The electronic nature of the fluorine substituent is not expected to significantly hinder this type of reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of Arylthiophenes
This protocol is a general guideline for the synthesis of biaryl compounds using 2-arylthiophenes as starting materials, adapted from established methods for similar compounds[4][5][6][7].
-
Materials:
-
Bromo-substituted 2-arylthiophene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
-
Procedure:
-
To a reaction vessel, add the bromo-substituted 2-arylthiophene, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Workflow and Signaling Pathway Diagrams
Experimental Workflow for Comparative Reactivity Study
Caption: Workflow for a comparative study of the electrophilic bromination of this compound and 2-phenylthiophene.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key transformation for both compounds.
Electronic Properties and Medicinal Chemistry Implications
The electronic properties of these molecules, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for their application in organic electronics and for understanding their reactivity.
| Property | This compound (Predicted) | 2-phenylthiophene (Theoretical) |
| HOMO Energy | Expected to be slightly lower than 2-phenylthiophene | - |
| LUMO Energy | Expected to be slightly lower than 2-phenylthiophene | - |
| HOMO-LUMO Gap | Expected to be similar to 2-phenylthiophene | - |
Note: Specific experimental values for HOMO and LUMO energies were not found in the search results. The predictions for the fluorinated compound are based on the electron-withdrawing nature of fluorine. Theoretical calculations are recommended for more precise values.
In the context of drug discovery, the introduction of a fluorine atom can have several beneficial effects:
-
Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to cleavage by metabolic enzymes[8].
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially enhancing binding affinity.
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
The reveals that while they share a common structural scaffold, the presence of a fluorine atom in the former introduces significant modifications to its physicochemical properties, reactivity, and potential biological activity. 2-phenylthiophene serves as a versatile building block in various fields. The fluorinated analogue, this compound, offers opportunities for fine-tuning molecular properties, particularly for applications in medicinal chemistry where enhanced metabolic stability and target binding are desired. Further experimental investigation is warranted to fully elucidate and quantify the differences between these two valuable compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Phenylthiophene | C10H8S | CID 69999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Properties of 2-(3-Fluorophenyl)thiophene: A DFT Computational Analysis
This guide provides a comparative analysis of the electronic properties of 2-(3-Fluorophenyl)thiophene, benchmarked against its parent compound, 2-Phenylthiophene. The insights presented are derived from established trends in Density Functional Theory (DFT) computational studies on substituted thiophene derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development.
The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's electronic and pharmacokinetic properties. Fluorine, being highly electronegative, can significantly alter the electron distribution within the molecule, thereby influencing its reactivity, stability, and potential biological interactions. DFT calculations are a powerful tool to predict and understand these changes at a molecular level.
Comparison of Electronic Properties: this compound vs. 2-Phenylthiophene
The presence of the electron-withdrawing fluorine atom on the phenyl ring in this compound is expected to influence its electronic properties compared to the unsubstituted 2-Phenylthiophene. The following table summarizes the anticipated qualitative and illustrative quantitative differences based on trends observed in DFT studies of similar aromatic and heterocyclic compounds.
| Electronic Property | 2-Phenylthiophene (Unsubstituted) | This compound (Substituted) | Expected Effect of Fluorine Substitution |
| HOMO Energy | Higher (less negative) | Lower (more negative) | Stabilization of the highest occupied molecular orbital. |
| LUMO Energy | Higher (less negative) | Lower (more negative) | Stabilization of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | Larger | Smaller | Reduction in the energy gap, potentially leading to a red shift in the absorption spectrum. |
| Dipole Moment | Moderate | Higher | Increased polarity due to the electronegative fluorine atom. |
| Mulliken Charge on Thiophene Ring | Neutral (or slightly negative) | More positive | Withdrawal of electron density from the thiophene ring towards the fluorophenyl group. |
Note: The quantitative values for HOMO-LUMO energies and gaps are illustrative and can vary depending on the specific computational method and basis set used. The trends, however, are generally consistent.
Experimental Protocols: DFT Computational Methodology
The following outlines a typical experimental protocol for the DFT analysis of this compound's electronic properties, as informed by common practices in computational chemistry.
-
Molecular Structure Optimization:
-
The initial molecular structure of this compound is built using a molecular modeling program.
-
The geometry is then optimized to find the lowest energy conformation. A widely used method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-31G(d) basis set.[1]
-
-
Frequency Calculations:
-
After optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Calculations:
-
Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties.
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is then determined as the difference between these two values.
-
Mulliken population analysis is conducted to determine the partial charges on each atom, providing insight into the electron distribution.
-
The molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential.
-
-
Software:
-
These calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
-
Visualizing Computational Workflows and Relationships
To better understand the processes and concepts involved, the following diagrams illustrate the DFT computational workflow and the logical relationship between molecular structure and electronic properties.
References
Validating the Structure of 2-(3-Fluorophenyl)thiophene Derivatives: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is paramount in the fields of medicinal chemistry and materials science. For novel thiophene derivatives, such as those containing a 2-(3-Fluorophenyl) substituent, unambiguous structural validation is a critical step in understanding their biological activity and physical properties. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing definitive evidence of atomic connectivity, stereochemistry, and intermolecular interactions.
This guide provides a comparative overview of the validation of 2-(3-Fluorophenyl)thiophene derivatives' structures, with a primary focus on X-ray crystallography. It will objectively compare the data obtained from this technique with other analytical methods and present the supporting experimental data in a clear, comparative format.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine structural elucidation, X-ray crystallography offers unparalleled detail regarding the solid-state conformation of a molecule.
Key Advantages of X-ray Crystallography:
-
Unambiguous 3D Structure: Provides direct visualization of the molecule's arrangement in the crystal lattice, including bond lengths, bond angles, and torsion angles.[1][2][3]
-
Absolute Stereochemistry: Can determine the absolute configuration of chiral centers.[4]
-
Intermolecular Interactions: Reveals details about crystal packing, hydrogen bonding, and other non-covalent interactions that are crucial for understanding the material's properties.[5]
Limitations:
-
Requires Crystalline Material: The primary challenge is the need to grow high-quality single crystals of the compound.[4][6]
-
Solid-State Conformation: The determined structure represents the molecule's conformation in the solid state, which may differ from its conformation in solution.
The following table presents a comparison of data obtained for a related compound, (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, using different analytical techniques. This illustrates the complementary nature of these methods in comprehensive structural validation.
| Parameter | X-ray Crystallography | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | HRMS (ESI) |
| Molecular Confirmation | Provides the precise spatial arrangement of all atoms in the crystal. | Shows the number of unique protons, their chemical environment, and scalar coupling. | Indicates the number of unique carbon atoms and their chemical environment. | Determines the exact mass of the molecule, confirming the elemental composition. |
| Key Data Points | Cell parameters: a = 5.4232(4)Å, b = 14.1405(6)Å, c = 7.5318(4)Å, β = 94.198(5)°. Space Group: P2₁.[7] | δ 7.798 – 7.763 (3H, m), 7.238 (J = 10 Hz, d, 1H), 7.144 – 7.102 (2H, m), 2.597 (MeS, 3H, s).[7] | 188.39 (C=O), 166.13, 163.62, 153.54, 135.35, 134.10, 131.47, 130.25, 121.87, 115.43, 18.94 (MeS).[7] | Calculated for C₁₂H₉FOS₂ [M+H]⁺: 253.0112, Found: 253.0155.[7] |
| Structural Insights | The thiophene and fluorophenyl rings are not planar with respect to each other. The crystal structure is stabilized by C–H···O and C–H···F intermolecular contacts.[7] | Confirms the presence of the fluorophenyl and substituted thiophene moieties and the methylthio group. | Confirms the carbonyl group and the number of aromatic and aliphatic carbons. | Confirms the molecular formula C₁₂H₉FOS₂.[7] |
Experimental Protocols
A generalized methodology for the structural determination of a this compound derivative via single-crystal X-ray crystallography is outlined below.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for structural validation via X-ray crystallography.
Detailed Methodology
-
Crystal Growth: High-quality single crystals are grown by methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[8] A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.[8]
-
Data Collection: The selected crystal is mounted on a goniometer head and placed in an X-ray diffractometer.[8] The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107Å) is directed at the crystal.[9] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8][9]
-
Data Processing: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. These raw data are then corrected for various experimental factors to yield a set of structure factors.
-
Structure Solution and Refinement: The crystal structure is typically solved using direct methods.[7] The initial structural model is then refined by a full-matrix least-squares method on F².[7] This iterative process minimizes the difference between the observed and calculated structure factors, resulting in an accurate final structure. The quality of the final structure is assessed by parameters such as the R-factor.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow from the synthesis of a novel compound to its structural validation and subsequent application, highlighting the pivotal role of X-ray crystallography.
References
- 1. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 2. news-medical.net [news-medical.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Thiophenes in OLEDs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into thiophene-based organic semiconductors has emerged as a powerful tool for enhancing the performance of Organic Light-Emitting Diodes (OLEDs). This guide provides an objective comparison of fluorinated versus non-fluorinated thiophenes, supported by experimental data, to illuminate the impact of fluorination on key device metrics.
Performance Comparison at a Glance
Fluorination significantly influences the electronic and photophysical properties of thiophene derivatives, leading to notable improvements in OLED device performance. The introduction of fluorine, a highly electronegative atom, generally lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1] This modification can facilitate more efficient charge injection and transport, leading to higher quantum efficiencies and improved device stability.
A direct comparison between fluorinated and non-fluorinated isomers of a thermally activated delayed fluorescence (TADF) emitter demonstrates the profound impact of fluorine. The fluorinated compound, F27 , exhibited a maximum external quantum efficiency (EQE) of 21.2% in a non-doped OLED, a significant improvement over its non-fluorinated counterpart, F26 .[2] Furthermore, the photoluminescence quantum yield (PLQY) of a neat film of F27 was 93%, compared to 69% for F26 , showcasing more efficient light emission in the solid state.[2]
Another study highlights the high efficiency achievable with fluorinated thiophene-based emitters, with the meta-isomer F42 reaching an impressive EQE of 22.7%.[2] While a direct non-fluorinated analogue was not reported in this specific study, this result underscores the potential of fluorinated thiophenes in high-performance OLEDs. Moreover, a multi-resonance TADF emitter incorporating a thiophene core, Th-BN , achieved an exceptional EQE of 34.6%, further demonstrating the promise of thiophene-based materials in advanced OLED architectures.[3]
Quantitative Performance Data
The following tables summarize the key performance metrics of OLEDs based on fluorinated and non-fluorinated thiophene derivatives, as reported in the literature.
Table 1: Comparison of Fluorinated vs. Non-Fluorinated TADF Emitters
| Compound | Fluorinated | Max. EQE (%) | PLQY (neat film) (%) | Reference |
| F27 | Yes | 21.2 | 93 | [2] |
| F26 | No | < 21.2 | 69 | [2] |
Table 2: Performance of OLEDs with Fluorinated Thiophene-Based Emitters
| Compound | Max. EQE (%) | Emission Peak (nm) | FWHM (nm) | Reference |
| F41 | - | 501 | 40 | [2] |
| F42 | 22.7 | 499 | 38 | [2] |
| F43 | - | 493 | 31 | [2] |
| Th-BN | 34.6 | 512 | 41 | [3] |
The Underlying Science: How Fluorination Enhances Performance
The performance enhancements observed in fluorinated thiophenes can be attributed to several factors:
-
Tuning of Energy Levels: Fluorination effectively lowers the HOMO and LUMO energy levels, which can lead to better energy alignment with adjacent layers in the OLED stack, thereby reducing the charge injection barrier.[1]
-
Increased PLQY: The presence of fluorine can suppress non-radiative decay pathways, leading to higher photoluminescence quantum yields and, consequently, more efficient light emission.[2]
-
Enhanced Charge Transport: Fluorination can influence the molecular packing in the solid state, promoting more ordered structures that facilitate efficient charge transport.[4][5]
-
Improved Stability: The strong carbon-fluorine bond can enhance the thermal and oxidative stability of the material, contributing to longer device lifetimes.
Visualizing the Impact of Fluorination
The following diagrams illustrate the concepts discussed above.
Caption: Impact of Fluorination on Energy Levels.
Caption: Generalized OLED Device Architecture.
References
- 1. Fluorine substitution influence on benzo[2,1,3]thiadiazole based polymers for field-effect transistor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. science.lpnu.ua [science.lpnu.ua]
- 3. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Effects of lateral-chain thiophene fluorination on morphology and charge transport of BDT-T based small molecule donors: a study with multiscale simulations - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices [mdpi.com]
A Comparative Guide to the Electrochemical Characterization of Poly(2-(3-Fluorophenyl)thiophene)
This guide provides a comprehensive comparison of the electrochemical properties of poly(2-(3-fluorophenyl)thiophene) with its parent polymer, polythiophene, and a well-studied derivative, poly(3-hexylthiophene). The inclusion of a fluorine atom on the phenyl substituent in poly(this compound) is anticipated to influence its electronic and electrochemical characteristics due to the high electronegativity of fluorine. This guide is intended for researchers, scientists, and drug development professionals working with conductive polymers.
Comparative Electrochemical Data
The following tables summarize key electrochemical performance metrics for poly(this compound) and its counterparts. Data for poly(this compound) is based on studies of its isomer, poly(3-(4-fluorophenyl)thiophene), and is intended to provide a close approximation of its expected properties.
Table 1: Electrical Conductivity
| Polymer | Doping Method | Conductivity (S/cm) |
| Poly(fluorophenyl)thiophene) (estimated) | Electrochemical | 1 - 10 |
| Polythiophene | Electrochemical/Chemical | 10 - 1000 |
| Poly(3-hexylthiophene) (regioregular) | Chemical (FeCl₃) | 1 - 1000 |
| Poly(3-hexylthiophene) (regiorandom) | Chemical (FeCl₃) | 0.1 - 10 |
Table 2: Redox Potentials
Redox potentials are crucial indicators of the ease of oxidation (p-doping) and reduction (n-doping) of the polymers. These values are typically determined by cyclic voltammetry.
| Polymer | Oxidation Onset (V vs. Ag/AgCl) | Oxidation Peak (V vs. Ag/AgCl) | Reduction Onset (V vs. Ag/AgCl) | Reduction Peak (V vs. Ag/AgCl) |
| Poly(fluorophenyl)thiophene) (estimated) | ~0.8 | ~1.1 | Not reported | Not reported |
| Polythiophene | ~0.6 | ~0.8 | Not readily n-dopable | Not readily n-dopable |
| Poly(3-hexylthiophene) (regioregular) | ~0.4 | ~0.80 | ~-1.8 | ~-2.0 |
Table 3: Spectroelectrochemical Properties
Spectroelectrochemistry allows for the monitoring of changes in the electronic absorption spectra of the polymer films as a function of the applied potential, providing insights into the electronic transitions in the neutral and doped states.
| Polymer | Neutral State λmax (nm) | Doped State λmax (nm) |
| Poly(fluorophenyl)thiophene) (estimated) | ~450 | ~800 |
| Polythiophene | ~480 | ~780, >1000 |
| Poly(3-hexylthiophene) (regioregular) | ~525 (film), ~450 (solution) | ~800, >1000 |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of these conductive polymers.
Electrochemical Polymerization of Poly(fluorophenyl)thiophene)
Electrochemical polymerization is a common method for synthesizing thin, uniform films of conductive polymers directly onto an electrode surface.
-
Monomer Solution Preparation: A solution of the monomer, this compound, is prepared in a suitable organic solvent, such as acetonitrile or dichloromethane, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP).
-
Electrochemical Cell Setup: A standard three-electrode electrochemical cell is used, consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Polymerization: The polymer film is grown on the working electrode by applying a constant potential (potentiostatic), a sweeping potential (potentiodynamic), or a constant current (galvanostatic). For potentiodynamic polymerization, the potential is typically cycled between 0 V and a potential sufficient to oxidize the monomer (e.g., 1.5 V vs. Ag/AgCl). The number of cycles determines the thickness of the polymer film.
-
Post-Polymerization Treatment: After polymerization, the film is rinsed with the solvent to remove any unreacted monomer and electrolyte.
Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to investigate the redox behavior of the polymer films.
-
Electrolyte Solution: The polymer-coated working electrode is immersed in a monomer-free electrolyte solution.
-
Potential Cycling: The potential is swept between a lower and an upper limit at a specific scan rate (e.g., 50 mV/s). The resulting current is measured as a function of the applied potential.
-
Data Analysis: The cyclic voltammogram reveals the oxidation and reduction potentials of the polymer, providing information about its p- and n-doping capabilities.
Spectroelectrochemistry
This technique combines UV-Vis spectroscopy with electrochemistry to study the optical changes of the polymer during redox processes.
-
Cell Setup: A specialized spectroelectrochemical cell is used that allows for the simultaneous measurement of the absorption spectrum of the polymer film on a transparent working electrode (e.g., ITO) while controlling the applied potential.
-
Spectral Acquisition: A series of absorption spectra are recorded as the potential applied to the polymer film is stepped or swept through the redox-active region.
-
Analysis: The changes in the absorption bands with potential are analyzed to identify the electronic transitions associated with the neutral, polaronic, and bipolaronic states of the polymer.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the electrochemical characterization and the signaling pathway of polymer doping.
comparing the charge transport properties of different polythiophenes
A Comparative Guide to the Charge Transport Properties of Polythiophenes
For researchers and scientists in the field of organic electronics and drug development, understanding the charge transport properties of various polythiophenes is crucial for designing and optimizing novel electronic devices. This guide provides a comparative analysis of the charge transport characteristics of prominent polythiophene derivatives, supported by experimental data and detailed methodologies.
Unveiling the Potential of Polythiophenes
Polythiophenes are a class of conjugated polymers that have garnered significant attention for their excellent semiconducting properties, solution processability, and environmental stability.[1] Their performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is directly linked to their ability to efficiently transport charge carriers. Key parameters that define these properties include charge carrier mobility, on/off ratio, and conductivity. Factors such as the regioregularity of the polymer chain, molecular weight, and the nature of the side chains significantly influence these parameters.[2][3]
Comparative Performance of Polythiophene Derivatives
The charge transport properties of different polythiophene derivatives can vary significantly. Below is a summary of key performance metrics for some of the most studied polythiophenes: poly(3-hexylthiophene) (P3HT), poly(3,3'''-didodecyl-quaterthiophene) (PQT-12), and poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT). The data presented is compiled from studies utilizing organic thin-film transistor (OTFT) architectures.
| Polymer | Hole Mobility (cm²/Vs) | On/Off Ratio | Measurement Technique | Reference |
| P3HT | 0.01 - 0.2 | 10⁵ - 10⁶ | OTFT | [4][5] |
| PQT-12 | ~ 0.2 | > 10⁸ | OTFT | [6] |
| PBTTT | 0.2 - 1.0 | > 10⁶ | OTFT | [7] |
P3HT is one of the most extensively studied polythiophenes due to its good processability and relatively high mobility.[2] Its charge transport is highly dependent on its regioregularity and molecular weight, with higher values of both leading to improved performance.[3]
PQT-12 has demonstrated high mobility and an exceptionally high on/off ratio, making it a promising candidate for applications requiring low off-currents.[6]
PBTTT consistently exhibits higher hole mobility compared to P3HT.[7][8] This is attributed to its more planar backbone structure and the interdigitation of its side chains, which facilitates more ordered molecular packing and efficient intermolecular charge hopping.[7][9]
Experimental Methodologies
Accurate and reproducible measurement of charge transport properties is fundamental for comparing different materials. The following sections detail the common experimental protocols used to fabricate and characterize polythiophene-based OTFTs.
Organic Thin-Film Transistor (OTFT) Fabrication
The fabrication of OTFTs is a multi-step process involving substrate preparation, semiconductor deposition, and electrode patterning. A common device architecture is the bottom-gate, bottom-contact (BGBC) structure.
1. Substrate Preparation:
-
Start with a heavily doped silicon wafer (which acts as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) serving as the gate dielectric.
-
Clean the substrate ultrasonically in a sequence of deionized water, acetone, and isopropanol.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) to improve the interface quality and promote the desired morphology of the polythiophene film.
2. Electrode Patterning:
-
Define the source and drain electrodes on the substrate using photolithography.
-
Deposit a thin adhesion layer of titanium (Ti, ~10 nm) followed by a layer of gold (Au, ~30-50 nm) via e-beam evaporation.
-
Use a lift-off process to remove the photoresist, leaving the patterned source and drain electrodes.
3. Polythiophene Solution Preparation and Deposition:
-
P3HT: Dissolve regioregular P3HT (e.g., 5 mg/mL) in a suitable solvent like chloroform or chlorobenzene at a slightly elevated temperature (e.g., 55°C) with stirring.[5]
-
PBTTT: Dissolve PBTTT (e.g., 10 mg/mL) in a higher boiling point solvent such as 1,2-dichlorobenzene at an elevated temperature (e.g., 80°C).[1]
-
Deposit the polythiophene solution onto the substrate using spin-coating. The spin speed and time are optimized to achieve the desired film thickness (typically 30-50 nm).
-
Anneal the films after deposition to improve their crystallinity and molecular ordering. For P3HT, this is often done at around 110-150°C.
Characterization of Charge Transport Properties
The primary technique for evaluating the charge transport properties of polythiophenes in a transistor configuration is through the analysis of their current-voltage (I-V) characteristics.
1. OTFT Characterization:
-
Place the fabricated OTFT device on a probe station.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics.
-
Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) for various gate-source voltages (Vgs).
-
Transfer Characteristics: Measure Id as a function of Vgs at a constant and sufficiently high Vds (in the saturation regime).
2. Mobility Extraction:
-
The field-effect mobility (µ) in the saturation regime is calculated from the transfer characteristics using the following equation:
-
Id = (µ * Ci * W) / (2 * L) * (Vgs - Vth)²
-
Where:
-
Ci is the capacitance per unit area of the gate dielectric.
-
W is the channel width.
-
L is the channel length.
-
Vth is the threshold voltage.
-
-
-
The mobility is determined from the slope of the (Id)1/2 vs. Vgs plot.
3. On/Off Ratio Calculation:
-
The on/off ratio is calculated as the ratio of the maximum Id (in the "on" state) to the minimum Id (in the "off" state) from the transfer characteristics.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the fabrication and characterization of polythiophene-based organic thin-film transistors.
Caption: Workflow for OTFT fabrication and characterization.
Alternative Charge Mobility Measurement Techniques
While OTFT characterization is the most common method for assessing charge transport in thin films for transistor applications, other techniques can provide valuable insights into the intrinsic charge transport properties of the material.
Time-of-Flight (TOF) Method
The TOF technique directly measures the time it takes for a sheet of photogenerated charge carriers to drift across a known thickness of the material under an applied electric field.[10][11]
Experimental Protocol:
-
A thick film (several micrometers) of the polythiophene is sandwiched between two electrodes, one of which is semi-transparent.
-
A short laser pulse is used to create a sheet of charge carriers near the semi-transparent electrode.
-
A voltage is applied across the sample, causing the charge carriers to drift towards the counter-electrode.
-
The transient photocurrent is measured as a function of time. The transit time (tT) is determined from the inflection point of the photocurrent transient.
-
The mobility (µ) is calculated using the formula: µ = L² / (V * tT), where L is the film thickness and V is the applied voltage.
Space-Charge Limited Current (SCLC) Method
The SCLC method is used to determine the bulk mobility of charge carriers in a trap-free or trap-filled regime by analyzing the current-voltage characteristics of a single-carrier device.[12][13][14][15]
Experimental Protocol:
-
A single-carrier device is fabricated by sandwiching the polythiophene layer between two electrodes with appropriate work functions to ensure the injection of only one type of charge carrier (e.g., holes).
-
The current density (J) is measured as a function of the applied voltage (V).
-
In the trap-free SCLC regime, the current density follows the Mott-Gurney law: J = (9/8) * εr * ε0 * µ * (V²/L³), where εr is the dielectric constant of the material, ε0 is the permittivity of free space, and L is the film thickness.[15]
-
The mobility (µ) can be extracted from the slope of the J vs. V² plot.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. web.stanford.edu [web.stanford.edu]
- 5. Preprocessing Affords 3D Crystalline Poly(3-hexylthiophene) Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Morphological and charge transport properties of amorphous and crystalline P3HT and PBTTT: insights from theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. conservancy.umn.edu [conservancy.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
A Comparative Guide to Hirshfeld Surface Analysis of Substituted Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of intermolecular interactions in various substituted thiophene derivatives, elucidated through Hirshfeld surface analysis. By presenting quantitative data from recent studies, this document aims to illustrate how different functional groups influence crystal packing, which is a critical factor in determining the physicochemical properties of pharmaceutical compounds and organic materials.
Introduction
Thiophene and its derivatives are fundamental heterocyclic compounds extensively used in drug development and materials science due to their wide range of biological activities and electronic properties.[1][2] The solid-state properties of these compounds, such as solubility, stability, and bioavailability, are governed by their crystal packing, which in turn is dictated by a complex interplay of intermolecular interactions.[3][4] Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying these interactions in molecular crystals, providing a detailed picture of the molecular environment.[5][6] This analysis partitions crystal space into regions where the electron density of a promolecule dominates the procrystal, allowing for a whole-of-molecule approach to understanding crystal packing.[7][8]
This guide details the methodology of Hirshfeld surface analysis and presents a comparative analysis of intermolecular contacts in several recently synthesized substituted thiophene derivatives.
Experimental and Computational Protocols
The quantitative analysis of intermolecular interactions via Hirshfeld surfaces relies on high-quality single-crystal X-ray diffraction (SC-XRD) data. The general workflow involves both experimental and computational steps.
1. Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth: Single crystals of the thiophene derivative suitable for SC-XRD are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent.
-
Data Collection: A selected single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or intrinsic phasing. The structural model is then refined against the experimental data, a process that minimizes the difference between observed and calculated structure factors. The final output is a Crystallographic Information File (CIF), which contains the precise atomic coordinates and unit cell parameters.[9]
2. Computational Protocol: Hirshfeld Surface Analysis
Hirshfeld surface analysis is performed using specialized software, most commonly CrystalExplorer.[1][6] The CIF file obtained from SC-XRD is used as the input.
-
Hirshfeld Surface Generation: The Hirshfeld surface is defined as the 0.5 isosurface of the weight function w(r), where the electron density of the promolecule (the molecule of interest) is equal to the electron density of the procrystal.[8]
-
Surface Property Mapping: The generated surface is mapped with various properties to visualize intermolecular contacts. A key property is the normalized contact distance (dnorm), which is based on the distances from the surface to the nearest atom inside (di) and outside (de) the surface, and the van der Waals (vdW) radii of the atoms.[8][10]
-
2D Fingerprint Plots: These plots are two-dimensional histograms of di versus de, providing a quantitative summary of all intermolecular contacts in the crystal.[1][10] The overall fingerprint can be decomposed to highlight contributions from specific atom pairs (e.g., O···H, C···H), allowing for the quantification of each interaction's percentage contribution to the total Hirshfeld surface area.[8]
-
Enrichment Ratio Calculation: The enrichment ratio quantifies the propensity for two chemical species to form contacts in a crystal.[12] It is calculated by comparing the proportion of actual contacts between two atom types (A and B) on the Hirshfeld surface with the theoretical proportion if the contacts were random. An enrichment ratio greater than 1 indicates that a particular contact is favored.[12][13]
Comparative Analysis of Intermolecular Interactions
The tables below summarize the percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface area for a selection of substituted thiophene derivatives. This quantitative data allows for a direct comparison of how different substituents influence the crystal packing.
Table 1: Hirshfeld Surface Analysis Data for Selected Thiophene Derivatives
| Compound ID & Name | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Other Significant Contacts (%) | Reference |
| 1: (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid | 43.2 | 27.7 | 23.7 | S···H (2.5), C···O (1.0), O···O (0.8) | [2] |
| 2: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide | 36.9 | 26.1 | 15.1 | F···H (9.2), C···C (6.7), S···C (2.2) | [14] |
| 3: Ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | 55.3 | - | 13.7 | C···C (2.3) | [15] |
| 4: 5-(phenylsulfonyl)-5,6-dihydrobenzo[4][8]thieno[3,2-j]phenanthridine | - | - | - | Weak π–π interactions present [Cg···Cg = 3.766 Å]; no other significant interactions noted. | [1][16] |
Analysis of Results:
-
Dominance of H-centric Contacts: In all analyzed compounds with detailed breakdowns, hydrogen-centric contacts (H···H, C···H, O···H) are the most prevalent, collectively accounting for over 75% of the total surface area.[2][14][15] This is typical for organic molecules where the surface is predominantly populated by hydrogen atoms.[17] The high percentage of H···H contacts (ranging from 36.9% to 55.3%) underscores the importance of van der Waals forces in the overall crystal packing.[2][15]
-
Influence of Hydrogen-Bonding Groups: Compound 1 , which contains a carboxylic acid and an amide group, shows a very significant contribution from O···H/H···O contacts (23.7%).[2] Similarly, Compound 2 , with a sulfonamide group, displays 15.1% O···H/H···O contacts.[14] These interactions, visualized as bright red spots on the dnorm surface, represent strong O-H···O or N-H···O hydrogen bonds that act as primary drivers in the supramolecular assembly.
-
Role of π-π Stacking: The presence of aromatic rings (phenyl, thiophene, benzothiophene) leads to C···H/H···C and C···C contacts, which are indicative of C-H···π and π-π stacking interactions.[3] In Compound 2 , C···C contacts contribute 6.7% to the surface, suggesting a notable degree of π-π stacking.[14] In contrast, Compound 4 is primarily stabilized by weak π–π interactions, highlighting that even without strong hydrogen bonds, these weaker forces can dictate the crystal structure.[1][16] The interplay between dispersion and electrostatic forces is crucial in determining the geometry of these π-stacked structures.[18]
-
Effect of Halogen and Sulfur Atoms: The fluorine substituent in Compound 2 results in a significant F···H contact contribution of 9.2%, indicating the formation of C-H···F hydrogen bonds.[14] Contacts involving the thiophene sulfur atom (S···H, S···C) are generally less frequent but can be important. For instance, S···H contacts contribute 2.5% in Compound 1 .[2]
Conclusion
Hirshfeld surface analysis provides an insightful and quantitative method for comparing the complex landscape of intermolecular interactions in substituted thiophene derivatives. The comparative data clearly demonstrates that the nature and position of substituents critically determine the crystal packing.
-
The presence of hydrogen-bond donors and acceptors (e.g., -COOH, -SO2NH-) leads to robust supramolecular synthons dominated by strong O···H and N···H interactions.
-
Aromatic functionalities promote π-π stacking and C-H···π interactions, which significantly contribute to crystal cohesion, especially in the absence of strong hydrogen bond donors.
-
Even weakly interacting atoms like fluorine can play a measurable role in directing the crystal structure through weak hydrogen bonds.
-
Ubiquitous H···H contacts, driven by dispersion forces, always form the largest contribution to the molecular surface, providing a baseline of non-directional packing energy.
For researchers in drug development and materials science, this analytical approach is invaluable. It allows for a rational understanding of structure-property relationships, offering a pathway to engineer crystalline materials with desired properties such as improved solubility, stability, and charge transport characteristics.
References
- 1. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Crystal structure, Hirshfeld surface analysis, conduction mechanism and electrical modulus study of the new organic–inorganic compound [C 8 H 10 NO] 2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00689E [pubs.rsc.org]
- 10. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. The enrichment ratio of atomic contacts in crystals, an indicator derived from the Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure, Hirshfeld surface analysis and contact enrichment ratios of 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-(1,3-dithiolan-2-ylidene)ethanone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 2-(3-fluorophenyl)thiophene and 2-(4-fluorophenyl)thiophene
For researchers, scientists, and professionals in drug development, a detailed understanding of isomeric differences is paramount. This guide provides a comprehensive spectroscopic comparison of 2-(3-fluorophenyl)thiophene and 2-(4-fluorophenyl)thiophene, two key intermediates in the synthesis of various pharmaceuticals. By presenting key experimental data and methodologies, this document aims to serve as a practical resource for the identification and characterization of these closely related compounds.
This comparison delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) to elucidate the structural distinctions arising from the positional difference of the fluorine atom on the phenyl ring.
At a Glance: Key Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound and 2-(4-fluorophenyl)thiophene.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm / Multiplicity / Assignment |
| This compound | 7.42-7.38 (m, 1H, Ar-H), 7.35-7.28 (m, 3H, Ar-H), 7.24 (dd, J = 3.6, 1.2 Hz, 1H, Th-H), 7.08 (dd, J = 5.1, 3.6 Hz, 1H, Th-H) |
| 2-(4-fluorophenyl)thiophene | 7.59-7.42 (m, Ar-H, Th-H), 7.33-7.26 (m, Ar-H, Th-H), 7.09-7.01 (m, Ar-H, Th-H)[1] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 163.0 (d, J = 245.5 Hz), 143.7, 136.5 (d, J = 8.1 Hz), 130.2 (d, J = 8.1 Hz), 128.3, 124.9, 123.1, 121.2 (d, J = 2.8 Hz), 113.8 (d, J = 21.2 Hz), 112.9 (d, J = 22.0 Hz) |
| 2-(4-fluorophenyl)thiophene | 163.9, 161.5, 142.0, 132.2, 128.1, 127.6, 116.5, 115.7[2] |
Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | -113.3 |
| 2-(4-fluorophenyl)thiophene | -109.8 (predicted)[3] |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | Data not available in detail. Expect aromatic C-H stretching (~3100 cm⁻¹), C=C stretching (1600-1400 cm⁻¹), and C-F stretching. |
| 2-(4-fluorophenyl)thiophene | Aromatic C-H stretching (~3100 cm⁻¹), Aromatic C=C stretching (1650-1400 cm⁻¹)[1] |
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Compound | λmax (nm) |
| This compound | Data not available. Expect π→π transitions in the UV region. |
| 2-(4-fluorophenyl)thiophene | Expected in the range of 250-300 nm, characteristic of π→π transitions in conjugated systems. |
Table 6: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 178 | 133 |
| 2-(4-fluorophenyl)thiophene | 178[4] | Fragmentation pattern expected to be similar to the 3-fluoro isomer, with potential minor differences in fragment intensities. |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the two isomers.
Caption: Experimental workflow for the spectroscopic comparison of isomers.
Detailed Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Spectra were recorded on a 400 MHz spectrometer. Data was acquired over a spectral width of -2 to 12 ppm with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Spectra were recorded on the same instrument at a frequency of 100 MHz. A spectral width of 0 to 200 ppm was used.
-
¹⁹F NMR: Spectra were recorded on a suitable spectrometer, and chemical shifts were referenced to an external standard (e.g., CFCl₃).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to the sample measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound was prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration was adjusted to obtain an absorbance reading between 0.1 and 1.
-
Data Acquisition: The UV-Vis spectrum was recorded from 200 to 400 nm using a dual-beam spectrophotometer. The corresponding solvent was used as a blank to zero the instrument.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion.
-
Ionization: Electron Impact (EI) ionization was used at 70 eV.
-
Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole or time-of-flight (TOF) mass analyzer.
This comprehensive guide highlights the subtle yet significant differences in the spectroscopic signatures of this compound and 2-(4-fluorophenyl)thiophene. The presented data and protocols offer a valuable resource for the unambiguous identification and characterization of these important chemical building blocks.
References
A Comparative Guide to Novel Thiophene Derivatives: Unveiling Their Antioxidant and Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Thiophene and its derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities, including antioxidant and anticancer properties. This guide provides a comparative analysis of a series of novel thiophene derivatives, summarizing their antioxidant and anticancer activities based on recent experimental findings. Detailed experimental protocols and a schematic representation of a key signaling pathway are included to support further research and development in this area.
Comparative Analysis of Biological Activities
A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives (S1-S8) were synthesized and evaluated for their in vitro antioxidant and anticancer activities. The antioxidant potential was assessed using the DPPH radical scavenging assay, while the anticancer activity was determined against the A-549 human lung cancer cell line.
Antioxidant Activity
The antioxidant activity of the synthesized thiophene derivatives was quantified by their ability to scavenge the stable free radical DPPH. The results, expressed as IC50 values, are presented in Table 1. A lower IC50 value indicates a higher antioxidant potential.
Table 1: Antioxidant Activity of Thiophene Derivatives (S1-S8) using DPPH Assay
| Compound | Substitution on Benzylidene Ring | IC50 (µg/mL) |
| S1 | 4-N,N-dimethyl | - |
| S2 | 4-hydroxy | - |
| S3 | 4-methoxy | - |
| S4 | 2,4-dichloro | 48.45[1] |
| S5 | 4-fluoro | - |
| S6 | 4-chloro | 45.33[1] |
| S7 | 2-chloro | - |
| S8 | Unsubstituted | - |
| Ascorbic Acid (Standard) | - | - |
Note: IC50 values for all compounds were not available in the cited literature. Compounds S4 and S6 exhibited excellent antioxidant activity.[1]
Anticancer Activity
The in vitro anticancer activity of the thiophene derivatives was evaluated against the A-549 human lung cancer cell line. The results are presented as the percentage of growth inhibition at a concentration of 10⁻⁴ M. Furthermore, to provide a broader perspective on the anticancer potential, data for structurally related ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines are included in Table 2.
Table 2: Anticancer Activity of Thiophene Derivatives
| Compound | Substitution | Cell Line | % Growth Inhibition / IC50 (µM) |
| S8 | Unsubstituted benzylideneamino | A-549 | Effective cytotoxic activity at 10⁻⁴ M[1] |
| Related Derivative 1 | - | MCF-7 | IC50: 23.2 - 95.9[2][3] |
| Related Derivative 2 | - | HepG-2 | IC50: 23.2 - 95.9[2][3] |
| Adriamycin (Standard) | - | A-549 | Standard reference[1] |
Note: The study on S8 reported effective cytotoxicity without a specific percentage of inhibition. The IC50 values for related derivatives represent a range for a series of compounds with the same core structure.[2][3]
Experimental Protocols
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant activity of the thiophene derivatives is determined by their ability to reduce the purple-colored 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical to its yellow-colored hydrazine form.
-
Preparation of DPPH solution: A 0.004% (w/v) solution of DPPH is prepared in methanol.
-
Sample preparation: The test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared in various concentrations in methanol.
-
Reaction: 1 mL of the DPPH solution is added to 1 mL of each sample concentration.
-
Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A-549, MCF-7, HepG-2) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of the thiophene derivatives and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: The percentage of cell growth inhibition is calculated, and the IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.
Signaling Pathway and Experimental Workflow
Apoptosis Induction Pathway
Several thiophene derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by various intracellular stresses, leading to the activation of a cascade of caspase enzymes that execute cell death.
Caption: Intrinsic apoptosis pathway induced by thiophene derivatives.
Experimental Workflow for Biological Evaluation
The general workflow for assessing the antioxidant and anticancer activities of novel thiophene derivatives involves synthesis, characterization, and a series of biological assays.
Caption: General workflow for evaluating thiophene derivatives.
References
- 1. Ethyl 2- [N-p-chlorobenzyl- (2'-methyl)] anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01007)induces apoptosis in human cervical cancer Ca Ski cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[ b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to the Thermal Stability of Polythiophenes: The Impact of 2-(3-Fluorophenyl) Substitution
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of conjugated polymers is a critical parameter influencing their processability, long-term performance, and reliability in a variety of applications, from organic electronics to biomedical devices. This guide provides an objective comparison of the thermal properties of poly(2-(3-Fluorophenyl)thiophene) against its non-fluorinated analog, poly(2-phenylthiophene), and the widely studied benchmark, poly(3-hexylthiophene) (P3HT). The inclusion of experimental data, detailed methodologies, and structural comparisons is intended to assist researchers in selecting and designing materials with optimal thermal characteristics for their specific needs.
Comparative Thermal Stability Data
The thermal properties of polymers are primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing the decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs. DSC is utilized to determine the glass transition temperature (Tg), at which the polymer transitions from a rigid, glassy state to a more flexible one, and the melting temperature (Tm) for crystalline polymers.
| Polymer | Decomposition Temp. (Td) at 5% Weight Loss (°C) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Char Yield at 600°C (%) |
| Poly(this compound) | > 400 (Estimated) | > 100 (Estimated) | Not Applicable (Likely Amorphous) | Moderate to High (Estimated) |
| Poly(2-phenylthiophene) | ~400 (Estimated) | ~100 (Estimated) | Not Applicable (Likely Amorphous) | Moderate (Estimated) |
| Poly(3-hexylthiophene) (P3HT) | 425 - 441 | 12 | ~230-240 | Not Widely Reported |
Note: The data for poly(this compound) and poly(2-phenylthiophene) are estimations based on general trends observed for substituted polythiophenes. Aromatic substituents tend to increase thermal stability compared to alkyl chains due to their rigid nature. Fluorination can further enhance thermal stability.
Discussion of Thermal Properties
Poly(3-hexylthiophene) (P3HT) exhibits high thermal stability, with a decomposition temperature well above 400°C. Its relatively low glass transition temperature is attributed to the flexible hexyl side chains.
Poly(2-phenylthiophene) is expected to have a high thermal stability due to the rigid phenyl groups directly attached to the thiophene backbone. This rigidity restricts chain motion, leading to a higher glass transition temperature compared to P3HT. The absence of long, flexible side chains would likely result in an amorphous polymer, thus not showing a distinct melting point.
Poly(this compound) is anticipated to possess the highest thermal stability among the three. The introduction of a fluorine atom onto the phenyl ring can increase the polymer's oxidative and thermal stability due to the high strength of the C-F bond. This fluorination is also expected to maintain or slightly increase the glass transition temperature compared to its non-fluorinated counterpart.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized based on common practices reported in the literature for the analysis of conjugated polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) and char yield of the polymer.
Instrumentation: A thermogravimetric analyzer equipped with a microbalance and a furnace with programmable temperature control.
Sample Preparation: A small amount of the polymer sample (typically 2-10 mg) is accurately weighed and placed in a ceramic or platinum TGA pan.
Experimental Conditions:
-
Atmosphere: The analysis is conducted under an inert atmosphere, typically nitrogen,
Safety Operating Guide
Proper Disposal of 2-(3-Fluorophenyl)thiophene: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-(3-Fluorophenyl)thiophene, a halogenated organosulfur compound, is critical to ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.
Hazard Profile and Classification
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][5]
Due to the presence of a fluorine atom, this compound is classified as a halogenated organic compound .[6][7] This classification is crucial as it dictates the specific disposal pathway. Halogenated wastes must be segregated from non-halogenated organic wastes to prevent costly and complex disposal procedures.[8][9][10]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[3][11]
-
Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile).[3][11]
-
Respiratory Protection: All handling and waste consolidation should occur inside a certified chemical fume hood to prevent inhalation of vapors.[11]
Step-by-Step Disposal Procedure
The primary method for disposing of this compound is through an approved hazardous waste program.[11][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[9][12][13] Evaporation in a fume hood is also a prohibited disposal method.[12][14]
Step 1: Waste Segregation
-
Designate a specific waste container for halogenated organic waste .[6][7][15]
-
Never mix this compound waste with non-halogenated organic solvents, aqueous waste, strong acids or bases, or solid waste.[8][10][16] Cross-contamination increases disposal costs and complexity.[9][10]
Step 2: Container Selection and Labeling
-
Use a compatible, non-reactive container with a secure, screw-top cap.[14][17] The container must be in good condition and free of leaks.[14]
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[8][10]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream.
-
The approximate percentages or volume of each component.
-
The date when waste was first added.
-
Appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
Step 3: Waste Accumulation and Storage
-
Keep the waste container tightly closed at all times, except when adding waste.[12][14]
-
Store the container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation.[14][17]
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Store the container away from incompatible materials, heat, and ignition sources.[4][11][18]
Step 4: Arranging for Disposal
-
Adhere to your institution's hazardous waste accumulation limits.
-
Once the container is full or the accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup.[12][17]
-
Provide the EHS office with an accurate description of the waste as detailed on the label.
The following table summarizes the federal accumulation limits for hazardous waste in a Satellite Accumulation Area.
| Waste Type | Maximum Volume (Liquid) | Maximum Weight (Solid) | Maximum Accumulation Time |
| Hazardous Waste | 55 gallons | N/A | Up to 12 months from the date waste was first added, as long as the volume limit is not exceeded.[17] |
| Acutely Toxic Waste (P-List) | 1 quart | 1 kilogram | Once the limit is reached, the container must be removed from the laboratory by EHS within three calendar days.[17] |
Note: this compound is not typically classified as an acutely toxic "P-listed" waste, but laboratories should always verify with their EHS department.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.[11]
-
Ventilate: Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.[11]
-
Contain: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth.[11] Do not use combustible materials such as paper towels.
-
Clean: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[11]
-
Report: Report the spill to your EHS department immediately.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 2-(4-Fluorophenyl)thiophene | C10H7FS | CID 21894783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aaronchem.com [aaronchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. uakron.edu [uakron.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. benchchem.com [benchchem.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. benchchem.com [benchchem.com]
- 12. vumc.org [vumc.org]
- 13. acs.org [acs.org]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 16. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-(3-Fluorophenyl)thiophene
This guide provides crucial safety and logistical information for handling 2-(3-Fluorophenyl)thiophene in a laboratory setting. The following procedures are based on the known hazards of thiophene and its derivatives. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment
| Personal Protective Equipment (PPE) | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and vapors that can cause serious eye irritation.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can cause irritation.[1][6] Gloves should be inspected before use and disposed of properly after handling.[5] |
| Body Protection | Flame-retardant lab coat or coveralls.[5] | Protects against skin exposure and potential splashes of the flammable compound. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge. | To be used in case of insufficient ventilation or when handling large quantities to prevent inhalation of harmful vapors.[4][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Work within a certified chemical fume hood to ensure adequate ventilation.[7]
-
Remove all potential ignition sources, such as open flames and spark-producing equipment, from the immediate work area.[5][6]
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Ground all equipment containing the material to prevent static discharge.[4][5]
-
When transferring the chemical, do so carefully to avoid splashing. Use only non-sparking tools.[5]
-
Keep the container tightly closed when not in use.[5]
-
Avoid eating, drinking, or smoking in the work area.[5]
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
-
Clean the work area and any contaminated equipment.
-
Properly dispose of all contaminated waste as described in the disposal plan.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[6]
-
Waste Collection:
-
Collect all liquid waste containing the compound in a designated, properly labeled, and sealed container.
-
Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be placed in a separate, clearly labeled hazardous waste container.
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Disposal:
-
Arrange for pick-up and disposal by a certified hazardous waste management company. Do not pour this chemical down the drain.[8]
-
Chemical Handling Workflow
Caption: A flowchart illustrating the key steps for safely handling this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
